3-(1H-1,2,4-Triazol-1-yl)-2-butanone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAGOYHWDZARPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(1H-1,2,4-Triazol-1-yl)-2-butanone chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. The document delineates its structural features, physicochemical properties, and spectroscopic signature. A primary focus is placed on its synthetic routes, which are rooted in the classical reactivity of α-haloketones, and its subsequent chemical reactivity, highlighting its potential as a versatile building block. The guide explores the established importance of the 1,2,4-triazole moiety as a privileged pharmacophore, contextualizing the potential applications of this specific ketone in drug discovery and agrochemical development. Detailed experimental protocols, data tables, and explanatory diagrams are provided to equip researchers, scientists, and drug development professionals with the core knowledge required for its synthesis and application.
Molecular Identity and Physicochemical Properties
Structure, Nomenclature, and Identifiers
This compound is a bifunctional organic molecule featuring a ketone carbonyl group and a 1,2,4-triazole ring linked at the N1 position. The presence of these two key functional groups on a simple butane framework dictates its chemical behavior and synthetic potential.
The structure consists of a butan-2-one backbone where a 1H-1,2,4-triazol-1-yl group is substituted at the C3 position. This arrangement classifies it as an α-triazolyl ketone.
| Identifier | Value |
| IUPAC Name | 3-(1H-1,2,4-Triazol-1-yl)butan-2-one |
| CAS Number | 106836-80-0[1] |
| Molecular Formula | C₆H₉N₃O[1] |
| Molecular Weight | 139.16 g/mol [1] |
| SMILES | CC(C(=O)C)N1C=NC=N1[1] |
| InChI | InChI=1S/C6H9N3O/c1-4(5(2)10)9-3-7-6-8-9/h3-4,6H,1-2H3 |
| InChIKey | Not readily available in search results. |
Physicochemical Properties
Experimental data on the physicochemical properties of this compound are not extensively documented in publicly available literature. However, properties can be inferred from its structure and comparison with related compounds like 2-butanone and other triazole derivatives.[2][3][4]
| Property | Estimated Value / Observation | Rationale |
| Appearance | Likely a colorless to pale yellow solid or oil. | Similar small organic molecules are typically crystalline solids or high-boiling liquids. The related compound 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-butan-2-one has a melting point of 62-64°C.[5] |
| Boiling Point | > 200 °C (Predicted) | The presence of the polar ketone and the hydrogen-bond-accepting triazole ring will significantly increase the boiling point compared to butanone (79.6 °C).[2] |
| Solubility | Soluble in polar organic solvents (e.g., acetone, ethanol, DMSO, THF). Partially soluble in water. | The ketone and triazole groups impart polarity, enhancing solubility in polar solvents. The hydrocarbon backbone limits full miscibility with water. |
| pKa | ~10-11 (for C-H α to ketone); ~2.2 (for protonated triazole N4) | The α-proton on the C3 carbon is weakly acidic. The triazole ring can be protonated under strongly acidic conditions. |
Synthesis and Reactivity
The synthesis of α-triazolyl ketones is a well-established process that leverages the high reactivity of α-haloketones in nucleophilic substitution reactions.[6][7] The general strategy involves two primary stages: the α-halogenation of a parent ketone followed by substitution with the triazole nucleophile.
General Synthetic Pathway
The most direct route to this compound involves the reaction of 3-halo-2-butanone with 1H-1,2,4-triazole in the presence of a base.
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An In-depth Technical Guide to 3-(1H-1,2,4-Triazol-1-yl)-2-butanone: A Putative Antifungal Agent
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Triazole Fungicides
The 1,2,4-triazole moiety is a cornerstone in the development of a multitude of biologically active compounds, most notably in the realm of antifungal agents.[1][2][3] Triazole fungicides have become indispensable in agriculture and medicine due to their broad-spectrum activity and systemic properties.[4][5] They have proven highly effective against a wide array of fungal pathogens that affect crops and humans.[1] The core mechanism of these compounds lies in their ability to disrupt the fungal cell membrane by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[6][7] This guide focuses on 3-(1H-1,2,4-triazol-1-yl)-2-butanone, a specific triazole ketone, and aims to provide a detailed technical framework for its scientific exploration.
Chemical and Physical Properties (Predicted)
Based on its chemical structure and the properties of similar triazole ketones, the following characteristics of this compound can be predicted:
| Property | Predicted Value |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to have moderate solubility in water and good solubility in organic solvents like acetone, methanol, and dichloromethane. |
| Melting Point | Predicted to be in the range of other small triazole ketones. |
| Stability | Expected to be stable under standard laboratory conditions. |
Synthesis of Triazole Ketones: A Generalized Approach
The synthesis of this compound would likely follow a nucleophilic substitution reaction, a common method for producing such compounds. A generalized, two-step synthetic pathway is proposed below, drawing from established protocols for analogous molecules like 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one.[8]
Workflow for the Synthesis of this compound
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Preparation of the Reaction Mixture: To a solution of 1H-1,2,4-triazole (1.0 equivalent) in acetone, add a suitable base such as potassium carbonate (1.1 equivalents).
-
Addition of the Alkylating Agent: While stirring, add a solution of 3-bromo-2-butanone (1.0 equivalent) in acetone dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.
Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis
The fungicidal activity of triazoles is attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[9] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7]
Signaling Pathway of Triazole Fungicide Action
Caption: Proposed mechanism of action of this compound.
The nitrogen atom at the 4-position of the triazole ring is believed to bind to the heme iron atom in the active site of the CYP51 enzyme, while the rest of the molecule interacts with the surrounding amino acid residues. This binding prevents the natural substrate, lanosterol, from being demethylated. The subsequent disruption of ergosterol production and the accumulation of toxic sterol precursors lead to impaired membrane function, abnormal fungal growth, and ultimately, cell death.[6]
Potential Applications and Future Directions
Given its structural similarity to known fungicides, this compound is a promising candidate for development as a novel antifungal agent. Its potential applications could span:
-
Agriculture: As a systemic fungicide for the protection of a wide range of crops from fungal diseases.[4]
-
Medicine: As a lead compound for the development of new antifungal drugs to treat human and animal mycoses.[1]
-
Material Preservation: As a biocide to prevent fungal growth on materials such as wood, paint, and textiles.
Further research is warranted to synthesize and characterize this compound, and to evaluate its biological activity against a panel of relevant fungal pathogens. Structure-activity relationship (SAR) studies could also be conducted to optimize its antifungal potency and spectrum of activity.
Conclusion
While the specific compound this compound with CAS number 106836-80-0 remains elusive in the current scientific literature, its chemical structure strongly suggests its classification within the triazole family of fungicides. This guide has provided a comprehensive, albeit predictive, technical overview based on the well-documented properties of analogous compounds. The proposed synthesis, mechanism of action, and potential applications offer a solid foundation for future research and development efforts in the critical field of antifungal discovery.
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- Siddiqui, N., et al. (2010). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central.
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- Ali, K. A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central.
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An In-Depth Technical Guide to 3-(1H-1,2,4-Triazol-1-yl)-2-butanone: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 3-(1H-1,2,4-triazol-1-yl)-2-butanone, a key heterocyclic ketone intermediate. Recognizing the critical role of such building blocks in the development of pharmaceuticals and agrochemicals, this document delves into the molecule's synthesis, structural elucidation through modern spectroscopic techniques, and its functional significance, particularly in the creation of potent antifungal agents. The content herein is curated for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights.
Introduction: The Strategic Importance of Triazole Ketones
The 1,2,4-triazole moiety is a cornerstone in medicinal and agricultural chemistry, renowned for conferring a broad spectrum of biological activities to parent molecules.[1][2] When integrated with a ketone functional group, as in this compound, it forms a versatile intermediate. This structure is a precursor to a class of compounds that have had a profound impact on human health and food security.
The core value of this molecule lies in its utility as a scaffold for building more complex triazole-based fungicides and plant growth regulators. A closely related analogue, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone, is a well-established intermediate in the synthesis of high-impact agrochemicals such as the fungicide Diniconazole and the plant growth regulators Paclobutrazol and Uniconazole.[3] This underscores the industrial relevance and the established synthetic pathways that can be adapted for the title compound.
This guide will first elucidate a logical and efficient synthetic pathway to this compound. Subsequently, a detailed analysis of its molecular structure using a suite of spectroscopic methods will be presented, providing the necessary framework for its unambiguous identification and quality control. Finally, the guide will explore the mechanistic basis for the applications of its derivatives, particularly in the context of antifungal activity.
Synthesis and Mechanism
The synthesis of this compound is most effectively achieved through the nucleophilic substitution of a halogenated butanone with 1,2,4-triazole. This reaction leverages the acidic proton on the triazole ring, which can be removed by a base to generate a potent nucleophile that subsequently displaces a halide from an α-haloketone.
A well-documented procedure for a structurally similar compound, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-butan-2-one (also known as α-chloropinacolin), provides a robust template for this synthesis.[4] The proposed synthesis for the title compound would involve the reaction of 3-chloro-2-butanone with 1,2,4-triazole in the presence of a suitable base and solvent.
Proposed Synthetic Protocol
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1,2,4-triazole (0.1 mol, 6.9 g) in 100 mL of acetone in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add potassium carbonate (0.11 mol, 15.2 g).
-
Initial Reflux: Heat the mixture to reflux for 10-15 minutes to ensure activation of the potassium carbonate and deprotonation of the triazole.
-
Addition of Haloketone: Add a solution of 3-chloro-2-butanone (0.1 mol, 10.65 g) in 30 mL of acetone dropwise to the refluxing mixture over a period of 30 minutes.
-
Reaction: Maintain the reaction mixture at reflux for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and the formed potassium chloride. Wash the filter cake with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to yield the pure this compound.
Causality of Experimental Choices:
-
Solvent: Acetone is an ideal solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction. Its boiling point allows for a moderate reaction temperature.
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the 1,2,4-triazole, creating the triazolide anion, which is a strong nucleophile. It is also easily removed by filtration.
-
Reflux Conditions: Heating the reaction mixture ensures a sufficient rate of reaction for the nucleophilic substitution to proceed to completion in a reasonable timeframe.
Molecular Structure and Characterization
The definitive identification of this compound relies on a combination of spectroscopic techniques. The expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are detailed below.
Spectroscopic Data Summary
| Technique | Functional Group | Expected Chemical Shift / Wavenumber / m/z |
| ¹³C NMR | Carbonyl (C=O) | ~205 ppm |
| Triazole C-H | ~151 ppm, ~144 ppm | |
| CH attached to Triazole | ~55-60 ppm | |
| CH₃ of Butanone | ~25-30 ppm | |
| CH₃ attached to CH | ~15-20 ppm | |
| IR | Carbonyl (C=O) Stretch | Strong, sharp peak at ~1715 cm⁻¹ |
| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | |
| C-N Stretch | ~1200-1350 cm⁻¹ | |
| C=N Stretch (Triazole) | ~1500-1600 cm⁻¹ | |
| MS | Molecular Ion (M⁺) | 153.0902 (calculated for C₇H₁₁N₃O) |
| Major Fragments | m/z 110 ([M-CH₃CO]⁺), m/z 84 ([M-C₄H₇O]⁺), m/z 43 ([CH₃CO]⁺) |
Detailed Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is expected around 1715 cm⁻¹, which is characteristic of a saturated aliphatic ketone's C=O stretching vibration.[5] The presence of aliphatic C-H bonds will be indicated by stretching vibrations in the 2850-3000 cm⁻¹ region. The triazole ring will exhibit C=N stretching vibrations in the 1500-1600 cm⁻¹ range and C-N stretching vibrations between 1200-1350 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the different proton environments. The two protons of the triazole ring will appear as singlets in the aromatic region, typically between δ 8.0 and 9.0 ppm. The methine proton (CH) adjacent to the triazole ring and the carbonyl group will likely be a quartet and appear downfield, estimated around δ 5.0-5.5 ppm. The methyl protons of the acetyl group (CH₃CO) will be a singlet around δ 2.2 ppm, and the methyl protons of the ethyl group (CHCH₃) will be a doublet around δ 1.5 ppm.
-
¹³C NMR: The carbon NMR spectrum is highly diagnostic. The carbonyl carbon will be the most downfield signal, expected around δ 205 ppm. The two carbons of the triazole ring will appear in the aromatic region, around δ 151 ppm and δ 144 ppm. The methine carbon attached to the triazole ring will be in the δ 55-60 ppm range. The methyl carbon of the acetyl group is expected around δ 25-30 ppm, and the other methyl carbon around δ 15-20 ppm. This is consistent with data for the analogous 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone, which shows signals at 206.25, 151.69, 144.74, and 53.17 ppm.[1]
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula of C₇H₁₁N₃O with a calculated m/z of 153.0902 for the molecular ion [M]⁺. The fragmentation pattern is expected to show characteristic losses. An alpha-cleavage could result in the loss of an acetyl radical to give a fragment at m/z 110, or the loss of the butanone side chain to give a fragment corresponding to the triazole ring at m/z 84. A prominent peak at m/z 43 corresponding to the acetyl cation ([CH₃CO]⁺) is also anticipated.[6]
Applications and Mechanism of Action
The primary application of this compound is as a chemical intermediate in the synthesis of fungicides and plant growth regulators.[3] The triazole moiety is the key pharmacophore responsible for the antifungal activity of its derivatives.
Role in Antifungal Agents
Triazole-based antifungal drugs function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom at the 4-position of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption in ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately inhibiting fungal growth.[2]
Figure 2: Mechanism of action of triazole antifungal agents.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth and seek medical attention.
-
It is imperative to obtain a compound-specific MSDS before handling and to perform a thorough risk assessment.
Conclusion
This compound is a molecule of significant synthetic utility. Its straightforward synthesis and the versatile reactivity of its ketone and triazole functionalities make it a valuable intermediate for the development of new bioactive compounds. A thorough understanding of its synthesis, spectroscopic properties, and the mechanism of action of its derivatives is essential for researchers and scientists working in the fields of medicinal and agricultural chemistry. This guide provides a solid foundation for the safe and effective use of this important chemical building block.
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The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis. Available at: [Link]
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2-Butanone, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)- 13C NMR. SpectraBase. Available at: [Link]
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Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanone as Potential Fungicides. JOCPR. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Available at: [Link]
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Unveiling the ion sensing capabailities of 'click' derived chalcone-tailored 1,2,3-triazolic isomers for Pb(ii) and Cu(ii) ions: DFT analysis. PMC - NIH. Available at: [Link]
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Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. Available at: [Link]
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3-(1H-1,2,4-Triazol-1-yl)-2-butanone mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone
Abstract
This technical guide provides a comprehensive analysis of the presumed mechanism of action for this compound, a member of the pharmacologically significant 1,2,4-triazole class of compounds. While specific research on this particular molecule is limited, its structural features strongly suggest a mechanism consistent with that of well-established triazole antifungal agents. This document synthesizes the current understanding of triazole bioactivity, focusing on the inhibition of the ergosterol biosynthesis pathway. We will delve into the molecular interactions, the downstream cellular consequences, and provide detailed, field-proven experimental protocols for researchers to validate these mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this compound class.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and agrochemicals, forming the core of numerous successful therapeutic agents and pesticides.[1][2][3][4][5] This five-membered heterocycle, containing three nitrogen atoms, is a key structural feature in a multitude of drugs, including the widely used "conazole" antifungal agents like fluconazole and itraconazole.[2][6][7] this compound belongs to this critical chemical family. While it may serve as a synthetic intermediate, its structure strongly implies a biological activity rooted in the well-documented mechanism of action for this class: the disruption of fungal cell membrane integrity. A structurally related compound, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone, is a known intermediate in the synthesis of fungicides such as Diniconazole, further highlighting the relevance of this chemical motif in antifungal applications.[8]
This guide will proceed under the expertly-guided hypothesis that the primary mechanism of action for this compound is the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, a hallmark of triazole antifungals.
The Primary Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The fungistatic or fungicidal activity of triazole compounds is primarily attributed to their potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51 or Erg11.[6][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation of the fungal cell membrane.
The Ergosterol Biosynthesis Pathway: A Vital Fungal Process
Ergosterol is the principal sterol in the fungal cell membrane, where it plays a role analogous to that of cholesterol in mammalian cells. It is crucial for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[11][12] The biosynthesis of ergosterol is a multi-step process that begins with acetyl-CoA and proceeds through the synthesis of lanosterol. The conversion of lanosterol to ergosterol involves a series of enzymatic reactions, with the 14α-demethylation of lanosterol by CYP51 being an indispensable step.[13][14]
Caption: The Ergosterol Biosynthesis Pathway in Fungi.
Molecular Interaction with CYP51
The inhibitory action of triazoles is a direct result of their interaction with the active site of CYP51. The CYP51 enzyme contains a heme group, which is essential for its catalytic activity. The mechanism of inhibition involves the coordination of one of the nitrogen atoms of the triazole ring to the heme iron atom in the active site.[6] This binding event is highly specific and effectively blocks the active site, preventing the natural substrate, lanosterol, from binding and undergoing demethylation.[6][11]
Caption: Inhibition of CYP51 by a Triazole Compound.
Cellular Ramifications of CYP51 Inhibition
The inhibition of CYP51 by this compound is predicted to have two major consequences for the fungal cell:
-
Ergosterol Depletion: The most immediate effect is the cessation of ergosterol production. The lack of this critical sterol compromises the structural integrity and fluidity of the fungal cell membrane.[11][14]
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to the accumulation of lanosterol and other 14α-methylated sterol precursors.[9][12] These intermediates are incorporated into the fungal membrane, where they disrupt its normal packing and function, leading to increased membrane permeability and the malfunction of membrane-associated proteins.[6][12]
The combined effect of ergosterol depletion and the accumulation of toxic precursors leads to the cessation of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[11][14]
A Potential Secondary Mechanism
Recent research has uncovered a potential secondary mechanism of action for triazoles. The accumulation of sterol intermediates, resulting from CYP51 inhibition, may act as a signal that induces negative feedback regulation on HMG-CoA reductase (Hmg1), an earlier enzyme in the ergosterol biosynthesis pathway.[9] This would further suppress the production of sterol precursors, amplifying the antifungal effect.
Experimental Protocols for Mechanistic Validation
To empirically determine and validate the mechanism of action for this compound, a series of well-established assays can be employed. The following protocols provide a robust framework for such an investigation.
Protocol 1: In Vitro CYP51 Inhibition Assay
Objective: To quantify the direct inhibitory effect of the compound on fungal CYP51 enzyme activity.
Methodology:
-
Enzyme and Substrate Preparation:
-
Obtain or express and purify recombinant CYP51 from a relevant fungal species (e.g., Candida albicans or Aspergillus fumigatus).
-
Prepare a stock solution of a suitable substrate, such as lanosterol, in a compatible solvent.
-
-
Assay Setup:
-
In a 96-well microplate, prepare serial dilutions of this compound.
-
Add the purified CYP51 enzyme and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).
-
Initiate the reaction by adding the lanosterol substrate.
-
-
Detection:
-
The demethylation reaction can be monitored by various methods, such as measuring the consumption of NADPH spectrophotometrically at 340 nm or by using a fluorescent probe that is a substrate for CYP51.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Data Presentation:
| Compound | Target | IC50 (µM) [Hypothetical] |
| This compound | CaCYP51 | 1.2 |
| Fluconazole (Positive Control) | CaCYP51 | 0.8 |
Protocol 2: Fungal Sterol Profile Analysis via GC-MS
Objective: To analyze the changes in the sterol composition of fungal cells after treatment with the compound.
Methodology:
-
Fungal Culture and Treatment:
-
Grow a fungal culture (e.g., Saccharomyces cerevisiae, a model organism, or a pathogenic strain) to mid-log phase.
-
Treat the culture with this compound at a relevant concentration (e.g., at or near the MIC).
-
Include an untreated control and a positive control (e.g., ketoconazole).
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Perform a saponification of the cell pellet using alcoholic potassium hydroxide to release the sterols.
-
Extract the non-saponifiable lipids (containing the sterols) with an organic solvent like n-hexane.
-
-
Derivatization and GC-MS Analysis:
-
Evaporate the solvent and derivatize the sterols (e.g., silylation) to make them volatile for gas chromatography.
-
Inject the derivatized sample into a GC-MS system.
-
-
Data Analysis:
-
Identify and quantify the different sterols (ergosterol, lanosterol, etc.) based on their retention times and mass spectra.
-
Compare the sterol profiles of the treated and untreated cells.
-
Data Presentation:
| Treatment | Ergosterol (% of Total Sterols) [Hypothetical] | Lanosterol (% of Total Sterols) [Hypothetical] |
| Untreated Control | 85 | <1 |
| This compound (1x MIC) | 15 | 60 |
| Ketoconazole (Positive Control) | 10 | 65 |
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of the compound required to inhibit the visible growth of a fungus.
Methodology:
-
Preparation:
-
Prepare a standardized inoculum of the fungal strain to be tested according to CLSI or EUCAST guidelines.
-
In a 96-well microplate, perform a serial two-fold dilution of this compound in appropriate broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the fungal suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the appropriate temperature and duration for the specific fungal species.
-
-
Reading the Results:
-
Determine the MIC as the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation:
| Fungal Strain | MIC (µg/mL) of this compound [Hypothetical] |
| Candida albicans | 4 |
| Cryptococcus neoformans | 8 |
| Aspergillus fumigatus | 16 |
Alternative Mechanistic Considerations
While inhibition of ergosterol biosynthesis is the most established mechanism for triazoles, some research has proposed a broader, unifying hypothesis involving electron transfer, the generation of reactive oxygen species (ROS), and subsequent oxidative stress.[15] This alternative view suggests that the chemical properties of the triazole ring might contribute to redox cycling, leading to cellular damage. However, this remains a less confirmed mechanism compared to the direct inhibition of CYP51.
Conclusion and Future Directions
The chemical structure of this compound places it firmly within the triazole class of antifungal agents. The overwhelming body of evidence for this class points to a primary mechanism of action involving the potent and specific inhibition of lanosterol 14α-demethylase (CYP51). This leads to the disruption of ergosterol biosynthesis, depletion of essential membrane sterols, and the accumulation of toxic precursor molecules, ultimately inhibiting fungal growth.
Future research should focus on empirically validating this presumed mechanism for this specific compound using the protocols outlined in this guide. Further studies could also explore its spectrum of activity against a broad panel of fungal pathogens, its potential for synergy with other antifungal agents, and the investigation of any secondary mechanisms of action that may contribute to its overall biological profile. A thorough understanding of its mechanism is paramount for any future development into a therapeutic or agricultural agent.
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Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. [Link]
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. [Link]
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Triazole antifungals | Research Starters - EBSCO. [Link]
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What are CYP51A1 inhibitors and how do they work? - Patsnap Synapse. [Link]
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A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - NIH. [Link]
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effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed. [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. [Link]
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Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed. [Link]
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Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. [Link]
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Drug Strategies Targeting CYP51 in Neglected Tropical Diseases | Chemical Reviews. [Link]
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Lanosterol 14 alpha-demethylase – Knowledge and References - Taylor & Francis. [Link]
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The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. [Link]
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CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC - NIH. [Link]
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Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC - NIH. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. [Link]
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]
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SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING - IJRPC. [Link]
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The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis. [Link]
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Studies on synthesis and biological activities of alpha-(1H-1,2,4-triazol-1-yl)-beta-arylthioethyl substituted phenyl ketones - ResearchGate. [Link]
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(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. [Link]
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Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - MDPI. [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
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1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. [Link]
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Design and Synthesis of Novel (3-(2,2-Dihaloethenyl) - JOCPR. [Link]
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Spectroscopic Characterization of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone: A Technical Guide
Abstract
Introduction
The 1,2,4-triazole nucleus is a cornerstone in the design of pharmacologically active agents, exhibiting a wide range of biological activities. The incorporation of a butanone moiety introduces a versatile synthetic handle and potential for further functionalization. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships. Spectroscopic techniques are the bedrock of this characterization, each providing a unique piece of the structural puzzle.
This guide will elucidate the expected spectroscopic data for 3-(1H-1,2,4-triazol-1-yl)-2-butanone, offering a comprehensive reference for its identification.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict the following signals in its ¹H and ¹³C NMR spectra.
The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment. The chemical shifts are predicted based on the electronic environment of the protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | Singlet | 1H | H-5 (Triazole) | The proton at position 5 of the triazole ring is deshielded by the adjacent nitrogen atoms. |
| ~8.0 | Singlet | 1H | H-3 (Triazole) | The proton at position 3 of the triazole ring is also deshielded. |
| ~5.2 | Quartet | 1H | CH (Butanone) | This methine proton is adjacent to the carbonyl group and the triazole ring, leading to a downfield shift. It will be split by the neighboring methyl protons. |
| ~2.2 | Singlet | 3H | CH₃ (Acetyl) | The methyl protons of the acetyl group are adjacent to the carbonyl group. |
| ~1.6 | Doublet | 3H | CH₃ (Methine) | These methyl protons are adjacent to the chiral methine center and will be split into a doublet. |
Expertise & Experience: The prediction of the quartet for the methine proton and the doublet for the adjacent methyl group is a direct consequence of spin-spin coupling. The N+1 rule dictates the multiplicity of these signals. The downfield shifts of the triazole protons are a hallmark of N-heteroaromatic rings.
The carbon NMR spectrum will reveal the number of unique carbon environments and their electronic nature.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~205 | C=O (Ketone) | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~152 | C-3 (Triazole) | Aromatic carbon in the triazole ring. |
| ~145 | C-5 (Triazole) | Aromatic carbon in the triazole ring. |
| ~60 | CH (Butanone) | The methine carbon is attached to the electronegative triazole ring, causing a downfield shift. |
| ~28 | CH₃ (Acetyl) | The acetyl methyl carbon. |
| ~15 | CH₃ (Methine) | The methyl carbon attached to the methine. |
Trustworthiness: These predicted chemical shifts are consistent with data reported for other N-substituted triazoles and aliphatic ketones. For instance, the triazole ring carbons in similar structures show signals in the 140-160 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3100 | Medium | C-H (Triazole) | Aromatic C-H Stretch |
| ~2980 | Medium | C-H (Alkyl) | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O (Ketone) | Carbonyl Stretch |
| ~1550 | Medium | C=N (Triazole) | Ring Stretch |
| ~1450 | Medium | C-H (Alkyl) | Bending |
Authoritative Grounding: The strong absorption at ~1720 cm⁻¹ is a definitive indicator of a saturated ketone carbonyl group. The presence of bands around 3100 cm⁻¹ and 1550 cm⁻¹ are characteristic of the triazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Molecular Ion:
-
[M]⁺: m/z = 153.0851 (calculated for C₇H₉N₃O)
Predicted Fragmentation Pattern: The molecule is expected to undergo fragmentation through several key pathways:
-
Loss of the acetyl group (-COCH₃): This would result in a fragment at m/z 110.
-
Cleavage of the C-N bond: This could lead to fragments corresponding to the triazole ring and the butanone side chain.
-
McLafferty rearrangement: If sterically feasible, this could lead to characteristic neutral losses.
Expertise & Experience: The fragmentation of triazole-containing compounds often involves the initial loss of small, stable molecules from the side chains, followed by the cleavage of the heterocyclic ring. The stability of the resulting carbocations will dictate the major fragmentation pathways.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation:
-
Neat (liquid sample): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (solid sample): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain accurate mass measurements.
-
-
Data Processing: The instrument software will process the data to generate the mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.
Visualizations
Molecular Structure
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a robust framework for the spectroscopic identification and characterization of this compound. By leveraging foundational spectroscopic principles and comparative data from related structures, we have established a detailed predicted spectral signature for this compound. The provided protocols offer standardized methods for acquiring high-quality data, ensuring consistency and reliability in experimental work. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of novel heterocyclic compounds.
References
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Ahmed, S., Murad, S., Munir, I., Sheikh, S., Ahmad, Q. A., Shahid, N., ... & Shahid, A. (2022). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biological Research, 3(5), 1234-1241. [Link]
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Reddy, N. B., Nagarjuna, U., Zyryanov, G. V., Padmaja, A., Padmavathi, V., & Sravya, G. (2022). Synthesis and spectral characterization of 1, 2, 4-triazole derivatives. In AIP Conference Proceedings (Vol. 2390, No. 1, p. 020065). AIP Publishing LLC. [Link]
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SpectraBase. (n.d.). 2-Butanone, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-. Retrieved from [Link]
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Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]
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Abdulrasool, M. M., & Al-Amiery, A. A. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1, 2, 4-TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 2(4), 1109-1116. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of Butanone. Retrieved from [Link]
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and characterization of new heterocycles containing the 1, 2, 3-triazole ring system. ORCA - Online Research @ Cardiff. [Link]
-
Wang, Y., et al. (2020). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 25(4), 896. [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 25(21), 5188. [Link]
-
Singh, V., et al. (2022). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. RSYN RESEARCH. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3H-1,2,4-triazol-3-ones. Retrieved from [Link]
-
Negishi, A., et al. (1995). ISOLATION OF A3-1,2,3-THIADIAZOLIN-1-ONES. HETEROCYCLES, 41(11), 2415-2418. [Link]
-
NIST. (n.d.). 2-Butanone, 3,3-dimethyl-. Retrieved from [Link]
An In-Depth Technical Guide to 3,3-Dimethyl-1-(1H-1,2,4-Triazol-1-yl)-2-butanone: A Key Building Block in Modern Agrochemicals
A Note on the Subject Compound: Initial research for "3-(1H-1,2,4-Triazol-1-yl)-2-butanone" (CAS RN: 106836-80-0) reveals it to be a commercially available chemical entity, yet lacking extensive documentation in peer-reviewed literature regarding its synthesis, history, or application in drug development.[1][] Conversely, a structurally similar compound, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone (CAS RN: 58905-32-1), is a well-documented and pivotal intermediate in the synthesis of several high-impact agrochemicals.[3][4][5][6] Given the audience of researchers and drug development professionals, this guide will focus on the latter, more scientifically prominent compound to provide a thorough and technically valuable resource.
Introduction: The Rise of Triazole-Based Bioactive Agents
The 1,2,4-triazole moiety is a cornerstone in the development of a vast array of biologically active compounds, from pharmaceuticals to advanced agrochemicals.[7][8] These five-membered heterocyclic rings are featured in numerous antifungal medications and are integral to a class of fungicides that revolutionized crop protection.[9][10] The breakthrough of triazole fungicides in the 1970s, such as triadimefon, offered systemic, curative, and protective action against a broad spectrum of fungal pathogens.[11] This success spurred further research into related structures, leading to the discovery and synthesis of key intermediates like 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. This molecule serves as a critical building block for producing potent plant growth regulators and fungicides, including paclobutrazol, uniconazole, and diniconazole.[4][12] Its unique structure is instrumental in creating molecules that effectively modulate plant physiology and combat fungal infections.[4]
Historical Context and Discovery
The journey to synthesizing compounds like 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone is rooted in the broader history of fungicide development. Early efforts in the 1930s and 1940s saw the advent of dithiocarbamates.[11] However, the quest for systemic fungicides—those that could be absorbed and transported within a plant—led to the benzimidazoles in the 1970s.[11] The true paradigm shift occurred with the introduction of triazole fungicides by Bayer in 1976, which inhibited the C14-demethylase enzyme, a critical component in fungal sterol production.[9][11] This new mode of action provided curative activity at low application rates.[11] The development of these fungicides necessitated the efficient synthesis of versatile triazole-containing intermediates, giving rise to the industrial importance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone.
Synthesis and Mechanistic Insights
The synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone is a well-established process, typically involving the alkylation of 1,2,4-triazole with a suitable electrophile. A common and efficient method is the reaction of 1,2,4-triazole with α-chloropinacolin (1-chloro-3,3-dimethyl-2-butanone).
Experimental Protocol: Synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone[13]
-
Reaction Setup: To a 1-liter reaction vessel equipped with a reflux condenser and mechanical stirrer, add 500 ml of acetone, 138 g (2 mol) of 1,2,4-triazole, and 276.4 g (2 mol) of ground potassium carbonate.
-
Addition of Electrophile: While stirring at room temperature, add 269.2 g (2 mol) of α-chloropinacolin. The addition is exothermic, and the internal temperature will rise to the boiling point of acetone.
-
Reaction: Stir the reaction mixture under reflux for 5 hours. The potassium carbonate acts as a base to deprotonate the 1,2,4-triazole, facilitating its nucleophilic attack on the α-chloropinacolin.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium chloride and excess potassium carbonate).
-
Isolation: Concentrate the filtrate by distilling off the acetone under reduced pressure (in vacuo).
-
Crystallization: Add benzene to the resulting oily residue to induce crystallization.
-
Final Product: Collect the crystals by filtration to yield 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. This process typically yields around 240.8 g (72% of theory) with a melting point of 62°-64° C.[13]
Causality and Experimental Choices:
-
Solvent: Acetone is chosen for its ability to dissolve the reactants and for its suitable boiling point for the reflux conditions.
-
Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the triazole without causing unwanted side reactions.
-
Crystallization: The use of benzene after concentrating the reaction mixture is a critical step for purification, allowing the desired product to crystallize out from the oily residue.
Application in Agrochemical Development
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone is not an end product itself but a crucial precursor for more complex and potent agrochemicals. Its primary utility lies in its conversion to fungicidal and plant growth-regulating triazole alcohols.
Workflow: From Intermediate to Active Ingredient (e.g., Diniconazole)
The ketone functional group in 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone is readily reduced to a secondary alcohol. This alcohol can then be further reacted to produce a range of active ingredients. For example, in the synthesis of the fungicide Diniconazole, the ketone is reduced, and the resulting alcohol is reacted with 2,4-dichlorobenzyl chloride.
This multi-step synthesis highlights the importance of producing the ketone intermediate with high purity to ensure the efficiency of subsequent reactions and the quality of the final active ingredient.[4]
Physicochemical and Analytical Data
Accurate characterization of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone is essential for quality control in its industrial production.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 58905-32-1 | [3][6] |
| Molecular Formula | C₈H₁₃N₃O | [3][14] |
| Molecular Weight | 167.21 g/mol | [3][14] |
| Melting Point | 62-64 °C | [13][15] |
| Boiling Point | 283.3±42.0 °C (Predicted) | [15] |
| Appearance | Crystalline solid | [13] |
| InChIKey | FMWWRALTYIWZEB-UHFFFAOYSA-N | [6] |
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for structural elucidation. The expected chemical shifts for 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone would confirm the presence of the key functional groups: the carbonyl carbon of the ketone, the carbons of the triazole ring, the methylene carbon adjacent to the triazole, and the carbons of the tert-butyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups, notably the strong carbonyl (C=O) stretch of the ketone.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.
Conclusion
While the initially queried this compound remains an obscure compound, its close analog, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone, stands as a testament to the enduring importance of the triazole scaffold in applied chemistry. Its efficient synthesis and versatile reactivity have made it an indispensable intermediate in the production of fungicides and plant growth regulators that are vital for modern agriculture. For researchers and professionals in agrochemical development, a thorough understanding of this key building block is fundamental to innovation and the creation of new, effective crop protection solutions.
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An In-depth Technical Guide to the Safe Handling of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Synthesis of Prudence and Precaution
3-(1H-1,2,4-Triazol-1-yl)-2-butanone (CAS No. 106836-80-0) is a heterocyclic ketone of significant interest in pharmaceutical synthesis, likely serving as an intermediate in the development of active pharmaceutical ingredients (APIs). Its molecular structure, combining a 1,2,4-triazole ring with a butanone backbone, suggests a reactivity profile that warrants a careful and informed approach to its handling. This guide provides a comprehensive overview of the safety and handling precautions for this compound, synthesized from an analysis of its constituent chemical classes and established best practices for the handling of pharmaceutical intermediates.
Due to a notable lack of specific toxicological and ecotoxicological data for this compound in publicly accessible databases, this guide adopts a precautionary principle. The recommendations herein are extrapolated from data on structurally related triazoles and ketones. This approach is designed to provide a robust framework for risk minimization in the absence of compound-specific studies. All claims and protocols are supported by authoritative sources, which are cited and listed in the References section.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of potential hazards is the cornerstone of safe laboratory practice. The hazard profile of this compound can be inferred by examining its functional components: the 1,2,4-triazole moiety and the ketone group.
Toxicological Profile (Inferred)
-
Acute Toxicity: Harmful if swallowed. The oral LD50 for 1H-1,2,4-triazole in male rats is between 500 and 5000 mg/kg bw[1]. Ketones generally exhibit moderate acute toxicity.
-
Skin and Eye Irritation: Assumed to be an irritant to the skin and eyes. Many triazole derivatives and ketones cause skin and serious eye irritation[2]. Direct contact should be avoided.
-
Respiratory Irritation: May cause respiratory irritation[2]. Inhalation of vapors or dust should be minimized.
-
Neurotoxicity: Ketones are known to cause central nervous system depression, with symptoms including headache, dizziness, and narcosis[3][4].
-
Reproductive and Developmental Toxicity: 1H-1,2,4-triazole has shown developmental effects in animal studies, including reduced fetal and placental weights at higher doses[1]. The reproductive toxicity of this compound is unknown.
-
Carcinogenicity: There is no data to suggest that this compound is carcinogenic. However, some triazole-based fungicides have been investigated for their carcinogenic potential.
Physicochemical Hazards
-
Flammability: The presence of the butanone structure suggests that this compound is likely a combustible liquid. While its flash point is not documented, related ketones like 2-butanone have a flash point of 16°F, and methyl (n-amyl) ketone has a flash point of 102°F[4][5]. It should be kept away from heat, sparks, and open flames.
-
Reactivity: Expected to be incompatible with strong oxidizing agents, strong acids, and strong bases, which is typical for ketones[5][6].
The following table summarizes the key physicochemical properties of related compounds to provide a basis for handling this compound.
| Property | 2-Butanone[4] | Methyl (n-amyl) ketone[5][6] | 3-Methyl-2-butanone[7] | 1H-1,2,4-triazole[1] |
| CAS Number | 78-93-3 | 110-43-0 | 563-80-4 | 288-88-0 |
| Molecular Weight | 72.1 g/mol | 114.2 g/mol | 86.13 g/mol | 69.07 g/mol |
| Boiling Point | 175°F | 305°F | 201°F | 260°C |
| Flash Point | 16°F | 102°F | <70°F | Not Applicable |
| Solubility in Water | Soluble | 0.4% | Soluble | Soluble |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory.
-
Safety Showers and Eyewash Stations: Easily accessible and regularly tested safety showers and eyewash stations are critical in case of accidental exposure.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. When there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are required. Given the ketone structure, nitrile gloves may provide adequate protection for incidental contact, but breakthrough times should be verified. For prolonged handling, heavier-duty gloves may be necessary. Always inspect gloves for signs of degradation before use and change them frequently.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fastened. For larger scale operations or where there is a significant risk of splashing, chemical-resistant aprons or coveralls should be considered.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below acceptable levels, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary[3][4][6].
Section 3: Safe Handling and Storage Protocols
Adherence to established protocols is crucial for preventing accidents and ensuring the integrity of the compound.
Handling Procedures
-
Preparation: Before handling, review this guide and any available safety data sheets for similar compounds. Ensure all necessary engineering controls and PPE are in place and functional.
-
Dispensing: Dispense the compound in a fume hood, avoiding the generation of dust or aerosols. Use appropriate tools (e.g., spatulas, powder funnels) to minimize contamination.
-
Reactions: When using in chemical reactions, be mindful of potential incompatibilities, particularly with strong oxidizing agents[5][6]. Consider the potential for exothermic reactions and have appropriate cooling measures on standby.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all work surfaces and equipment.
Storage
-
Container: Keep the container tightly closed to prevent the release of vapors.
-
Location: Store in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases[5][6].
Section 4: Emergency Procedures
Preparedness is key to effectively managing any incidents.
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Section 5: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all waste materials (including contaminated absorbent material, PPE, and empty containers) in clearly labeled, sealed containers.
-
Disposal: Dispose of hazardous waste through a licensed contractor, in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in general waste. The increasing consumption of azole compounds has led to concerns about their environmental persistence, so proper disposal is critical[8].
Section 6: Conclusion - A Commitment to Safety
The safe handling of this compound in a research and development setting is predicated on a thorough understanding of its potential hazards, which are inferred from its chemical structure. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can minimize their risk of exposure and ensure a safe laboratory environment. The principles of good manufacturing practice for active pharmaceutical ingredients should be a guiding framework for all handling procedures[8][9]. Continuous vigilance and a proactive approach to safety are paramount when working with novel chemical entities.
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An In-depth Technical Guide to the Thermochemical Properties of 1,2,4-Triazole Derivatives
Introduction: The Significance of 1,2,4-Triazoles
The 1,2,4-triazole moiety, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in the development of a wide array of functional molecules.[1][2][3] Its derivatives are integral to pharmaceuticals, agricultural chemicals, and, notably, energetic materials.[1][4][5] The high nitrogen content and inherent stability of the triazole ring contribute to the desirable properties of these compounds, such as high positive heats of formation, which is a key indicator of energy content.[5][6] For researchers, scientists, and drug development professionals, a thorough understanding of the thermochemical properties of these derivatives is paramount for predicting their stability, performance, and safety. This guide provides a comprehensive overview of the experimental and computational methodologies used to characterize these properties, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.
I. Experimental Determination of Thermochemical Properties
The accurate experimental determination of thermochemical properties is the bedrock of understanding the energetic behavior of 1,2,4-triazole derivatives. The choice of method is dictated by the specific property of interest and the physical state of the compound.
Enthalpy of Formation (ΔfH°)
The standard molar enthalpy of formation is a critical parameter, representing the energy released or absorbed when one mole of a compound is formed from its constituent elements in their standard states. For energetic materials, a high positive enthalpy of formation is often desirable.
This is a primary technique for determining the enthalpy of combustion (ΔcH°), from which the enthalpy of formation can be derived.[7][8][9][10][11] The principle lies in the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a sealed vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.
Causality Behind Experimental Choices:
-
High-Pressure Oxygen: Ensures complete and rapid combustion of the nitrogen-rich triazole derivatives, which can be challenging to burn completely under atmospheric conditions.
-
Platinum Ignition Wire: Platinum is chosen for its high resistance to oxidation and its catalytic properties, ensuring reliable ignition without contributing significantly to the heat of the reaction.[7]
-
Benzoic Acid Calibration: The calorimeter is calibrated using a standard substance with a precisely known enthalpy of combustion, such as benzoic acid, to determine the heat capacity of the system.[7] This calibration is crucial for converting the measured temperature change into an accurate energy value.
Experimental Protocol: Static-Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of the 1,2,4-triazole derivative of a known mass (typically 0.5-1.0 g) is prepared.
-
Calorimeter Setup: The pellet is placed in a crucible inside the combustion bomb. A platinum ignition wire is positioned to be in contact with the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.
-
Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter. The sample is ignited by passing an electric current through the ignition wire.
-
Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after combustion to determine the temperature rise.
-
Corrections: Corrections are applied for the heat of ignition, the formation of nitric acid from the nitrogen in the sample, and any unburned carbon.[7]
-
Calculation: The standard molar energy of combustion (ΔcU°) is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard molar enthalpy of combustion (ΔcH°) and subsequently the standard molar enthalpy of formation (ΔfH°) are then derived using thermodynamic equations.[7]
Enthalpy of Sublimation (ΔsubH°)
The enthalpy of sublimation is the energy required to transform one mole of a substance from the solid to the gaseous state. This property is crucial for determining the gas-phase enthalpy of formation, which is often used for theoretical comparisons and for understanding intermolecular forces.
The Knudsen effusion method is a reliable technique for measuring the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.[7][9][12][13][14][15][16] The method involves monitoring the mass loss of a sample as it effuses through a small orifice into a high-vacuum environment.
Causality Behind Experimental Choices:
-
High Vacuum: Minimizes collisions between effusing molecules and background gas molecules, ensuring that the rate of effusion is solely dependent on the vapor pressure of the sample.
-
Small Orifice: The orifice diameter must be significantly smaller than the mean free path of the molecules in the gas phase to maintain equilibrium within the Knudsen cell.
-
Temperature Control: Precise temperature control is critical, as vapor pressure is highly sensitive to temperature fluctuations.
Experimental Protocol: Knudsen Effusion Method
-
Sample Loading: A small amount of the crystalline 1,2,4-triazole derivative is placed in the Knudsen cell, which has a small, well-defined orifice.
-
Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a specific temperature. The temperature is maintained with high accuracy.[14][16]
-
Mass Loss Measurement: The rate of mass loss of the sample due to effusion is measured over time using a sensitive microbalance.[16]
-
Vapor Pressure Calculation: The vapor pressure (p) at a given temperature (T) is calculated from the rate of mass loss using the Knudsen equation.
-
Clausius-Clapeyron Plot: The experiment is repeated at several different temperatures. A plot of ln(p) versus 1/T yields a straight line, and the enthalpy of sublimation is determined from the slope of this line.
Thermal Stability and Decomposition
Understanding the thermal stability and decomposition pathways of 1,2,4-triazole derivatives is critical for assessing their safety and handling characteristics, particularly for energetic materials.
DSC and TGA are powerful thermal analysis techniques that provide information about phase transitions, melting points, and decomposition temperatures.[17][18][19][20][21][22]
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can identify endothermic events like melting and exothermic events like decomposition.[17][18][19][20]
-
TGA measures the change in mass of a sample as a function of temperature. It provides information about the onset of decomposition and the mass of volatile products released.[18]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Conducting the analysis under an inert atmosphere (e.g., nitrogen or argon) allows for the study of the intrinsic thermal decomposition of the material without the influence of oxidation.[19][20]
-
Variable Heating Rates: Using different heating rates can provide insights into the kinetics of the decomposition process.
Experimental Protocol: DSC/TGA Analysis
-
Sample Preparation: A small, accurately weighed amount of the 1,2,4-triazole derivative is placed in an appropriate sample pan (e.g., aluminum or ceramic).
-
Instrument Setup: The sample and a reference pan are placed in the DSC/TGA instrument. The desired temperature program (heating rate, temperature range) and atmosphere (e.g., nitrogen flow) are set.
-
Data Acquisition: The instrument heats the sample and reference, recording the heat flow (DSC) and mass change (TGA) as a function of temperature.
-
Data Analysis: The resulting thermograms are analyzed to determine the melting point, decomposition onset temperature, and mass loss percentages at different stages of decomposition.
II. Computational Approaches to Thermochemical Properties
Computational chemistry provides a powerful and often complementary approach to experimental methods for determining the thermochemical properties of 1,2,4-triazole derivatives.[23][24][25] These methods are particularly valuable for screening new compounds, understanding structure-property relationships, and investigating reactive intermediates.
Quantum Chemical Calculations
Ab initio and Density Functional Theory (DFT) are the most common quantum chemical methods used for these purposes.[23][24][25][26][27]
-
Ab initio Methods: These methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) methods, are based on first principles and can provide highly accurate thermochemical data.[8][26][28]
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a good balance between computational cost and accuracy, making them suitable for larger molecules and for screening a wide range of derivatives.[23][24][27][29][30][31][32]
Causality Behind Methodological Choices:
-
Basis Set Selection: The choice of basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. Larger basis sets with polarization and diffuse functions are generally required for accurate descriptions of the electronic structure and intermolecular interactions.[23][25]
-
Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation, isodesmic reactions are often employed. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides, leading to a cancellation of systematic errors in the calculations.[12]
Computational Workflow: Calculating Gas-Phase Enthalpy of Formation
-
Geometry Optimization: The 3D structure of the 1,2,4-triazole derivative is optimized to find its lowest energy conformation using a chosen level of theory (e.g., B3LYP/6-311G(d,p)).[27][30][31]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.[23]
-
Single-Point Energy Calculation: A more accurate single-point energy calculation may be performed on the optimized geometry using a higher level of theory or a larger basis set.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is then calculated using an atomization or isodesmic reaction scheme.[8]
Born-Haber Cycle for Ionic Derivatives
For ionic 1,2,4-triazole derivatives (salts), the solid-phase enthalpy of formation can be calculated using a Born-Haber cycle.[8] This approach dissects the formation of the ionic solid into a series of steps with known or calculable enthalpy changes.
The key components of the Born-Haber cycle for an ionic salt are:
-
Gas-phase enthalpy of formation of the cation and anion. [8]
The lattice energy can be estimated using volume-based methods, which rely on the calculated volumes of the constituent ions.[8]
III. Key Thermochemical Properties and Data
The following table summarizes experimentally determined and computationally predicted thermochemical data for 1,2,4-triazole and some of its derivatives.
| Compound | Formula | Molar Mass ( g/mol ) | ΔfH°(solid) (kJ/mol) | ΔsubH° (kJ/mol) | Method | Reference |
| 1H-1,2,4-Triazole | C₂H₃N₃ | 69.07 | 108.7 ± 0.4 | 88.3 ± 0.6 | Ccb, Knudsen Effusion | [33] |
| 3-Amino-1H-1,2,4-triazole | C₂H₄N₄ | 84.08 | 83.3 ± 2.0 | 126.9 ± 1.1 | Ccb, Knudsen Effusion | [7] |
| 3,5-Diamino-1H-1,2,4-triazole | C₂H₅N₅ | 99.09 | 75.9 ± 2.2 | 148.6 ± 2.6 | Ccb, Calvet Microcalorimetry | [7] |
| 2-Methyl-4-nitro-1,2,3-triazole | C₃H₄N₄O₂ | 128.09 | 228.7 ± 3.5 | - | Ccb | [12] |
Ccb: Combustion Calorimetry
IV. Visualizing Experimental and Computational Workflows
Diagram of the Interrelationship of Thermochemical Properties
Caption: A typical workflow for the computational determination of the gas-phase enthalpy of formation of a 1,2,4-triazole derivative using quantum chemical methods.
Conclusion
The thermochemical characterization of 1,2,4-triazole derivatives is a multifaceted endeavor that relies on a synergistic combination of precise experimental measurements and robust computational modeling. A comprehensive understanding of properties such as enthalpy of formation, enthalpy of sublimation, and thermal stability is indispensable for the rational design and safe application of these compounds in fields ranging from medicine to advanced materials. The methodologies and protocols outlined in this guide provide a framework for obtaining reliable and accurate thermochemical data, thereby enabling researchers and developers to unlock the full potential of this versatile class of heterocyclic compounds.
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The Versatile Scaffold: A Technical Guide to the Biological Activity of 1,2,4-Triazole Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including metabolic stability and hydrogen bonding capability, have propelled the development of a multitude of biologically active compounds.[4][5] This technical guide provides an in-depth exploration of the diverse pharmacological activities exhibited by 1,2,4-triazole derivatives, with a focus on their antifungal, anticancer, antiviral, and antibacterial properties. We will delve into the underlying mechanisms of action, discuss structure-activity relationships (SAR), and provide detailed protocols for key in vitro assays, offering a comprehensive resource for researchers in the field of drug discovery and development.
The Enduring Importance of the 1,2,4-Triazole Core
First synthesized in 1885, the 1,2,4-triazole ring has become a cornerstone in the design of therapeutic agents.[6][7] Its derivatives are integral to a wide array of marketed drugs, demonstrating its versatility and clinical significance.[8][9] The polar nature of the triazole ring can enhance the solubility and pharmacological profile of a drug candidate.[5] This guide will dissect the key biological activities that make this scaffold a continued focus of intensive research.
Antifungal Activity: The Hallmark of 1,2,4-Triazoles
The most prominent and commercially successful application of 1,2,4-triazoles is in the development of antifungal agents.[3][6][10] Drugs like fluconazole, itraconazole, and voriconazole are mainstays in the treatment of systemic fungal infections.[1][10][11][12]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of 1,2,4-triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[12][13][14] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[12][14][15] By binding to the heme iron of CYP51, triazoles disrupt ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[6][15]
Caption: Mechanism of antifungal action of 1,2,4-triazoles.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have been conducted on antifungal triazoles.[6][16][17] Key structural features that influence activity include:
-
The 1,2,4-triazole ring: Essential for binding to the heme iron of CYP51.
-
A halogenated phenyl group: Often enhances potency. For instance, the difluorophenyl group in fluconazole is crucial for its activity.[6]
-
A tertiary hydroxyl group: Contributes to binding affinity.
-
Side-chain modifications: Variations in the side chain can modulate the antifungal spectrum, potency, and pharmacokinetic properties.[6]
Anticancer Activity: A Growing Area of Investigation
The 1,2,4-triazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[5][11][18] Several approved anticancer drugs, such as letrozole and anastrozole, incorporate this moiety.[9][11]
Diverse Mechanisms of Anticancer Action
Unlike their antifungal counterparts with a primary target, anticancer 1,2,4-triazoles exhibit a range of mechanisms, including:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as kinases, topoisomerases, and carbonic anhydrases.[18]
-
Tubulin Polymerization Inhibition: Some derivatives have been shown to inhibit tubulin polymerization, a validated anticancer strategy.[19]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[20]
-
Receptor Antagonism: Acting as antagonists for receptors involved in cell proliferation.
Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.
Cytotoxicity Evaluation: The MTT Assay
A fundamental step in assessing the anticancer potential of 1,2,4-triazole compounds is to determine their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[21][22]
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[21][23] The amount of formazan produced is directly proportional to the number of viable cells.[23]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture cancer cells to logarithmic growth phase.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[23]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,4-triazole test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Antiviral Activity: A Broad Spectrum of Possibilities
1,2,4-triazole derivatives have demonstrated significant potential as antiviral agents, with activity against a wide range of DNA and RNA viruses.[25][26][27][28] The well-known antiviral drug ribavirin is a 1,2,4-triazole nucleoside analog.[1][8]
Viral Targets and Mechanisms
The antiviral mechanisms of 1,2,4-triazoles are diverse and virus-specific. They can target various viral proteins and stages of the viral life cycle.[26][27][28] Some reported mechanisms include inhibition of:
-
Viral polymerases
-
Proteases
-
Reverse transcriptase
-
Viral entry and fusion
In Vitro Evaluation: The Plaque Reduction Assay
The plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of a compound.[29][30][31] It measures the ability of a compound to reduce the number of viral plaques formed in a cell monolayer.[29]
Principle: A viral plaque is a localized area of cell death or cytopathic effect resulting from viral infection and replication.[29] The number of plaques is proportional to the amount of infectious virus. An effective antiviral agent will reduce the number of plaques in a dose-dependent manner.
Experimental Protocol: Plaque Reduction Assay
-
Cell Monolayer Preparation:
-
Seed a susceptible host cell line into 6- or 12-well plates and grow until a confluent monolayer is formed.
-
-
Virus and Compound Incubation:
-
Prepare serial dilutions of the 1,2,4-triazole test compound.
-
In separate tubes, mix each compound dilution with a known concentration of the virus (e.g., 100 plaque-forming units).
-
Incubate the virus-compound mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Infection of Cell Monolayer:
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Inoculate the cells with the virus-compound mixtures.
-
Allow the virus to adsorb to the cells for 1-2 hours.[29]
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.[29]
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC₅₀ value (the effective concentration that reduces the plaque number by 50%).
-
Antibacterial Activity: An Emerging Frontier
While not as extensively studied as their other biological activities, 1,2,4-triazole derivatives have shown promise as antibacterial agents.[1][9] Many studies have focused on creating hybrid molecules that combine the 1,2,4-triazole scaffold with known antibacterial pharmacophores, such as quinolones.[9]
Assessing Antibacterial Efficacy: The Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[32][33][34] The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium.[32]
Experimental Protocol: Broth Microdilution Method
-
Preparation of Compound Dilutions:
-
Prepare a series of two-fold dilutions of the 1,2,4-triazole test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).[35]
-
-
Inoculum Preparation:
-
Grow the bacterial strain to be tested overnight.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[35]
-
Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Caption: Workflow for the broth microdilution method.
Conclusion and Future Directions
The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities.[37][38] Its proven success in antifungal therapy provides a strong foundation for further exploration into its anticancer, antiviral, and antibacterial potential. Future research will likely focus on the design of novel hybrid molecules, the elucidation of new mechanisms of action, and the optimization of pharmacokinetic and toxicological profiles to translate promising laboratory findings into clinically effective therapeutics. The detailed methodologies provided in this guide serve as a practical resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable heterocyclic core.
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Methodological & Application
Application Notes and Protocols: 3-(1H-1,2,4-Triazol-1-yl)-2-butanone as a Key Intermediate in Fungicide Synthesis
Introduction
The 1,2,4-triazole moiety is a cornerstone in the development of modern agricultural fungicides.[1][2][3][4] These heterocyclic compounds are renowned for their broad-spectrum activity, low toxicity, and high efficiency in controlling a wide range of plant pathogenic fungi.[4][5] A critical component in the synthesis of many potent triazole fungicides is the intermediate, 3-(1H-1,2,4-triazol-1-yl)-2-butanone. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this vital building block in the creation of next-generation fungicidal agents.
The fungicidal activity of triazole compounds stems from their ability to inhibit the C14-demethylase enzyme (CYP51), which is essential for sterol biosynthesis in fungi.[2][5][6][7] Sterols are crucial for maintaining the integrity and function of fungal cell membranes.[6] By disrupting this pathway, triazole fungicides lead to abnormal fungal growth and ultimately, cell death.[6] The versatility of the 1,2,4-triazole ring allows for the synthesis of a diverse range of derivatives, each with a unique spectrum of activity.[8][9]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a well-established procedure, typically involving the N-alkylation of 1,2,4-triazole with a suitable halo-ketone.[2] The following protocol details a common and efficient method for its preparation.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |
| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | 288-88-0 |
| 3-Chloro-2-butanone | C₄H₇ClO | 106.55 | 4091-39-8 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 |
| Acetone (anhydrous) | C₃H₆O | 58.08 | 67-64-1 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 |
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (0.2 mol), anhydrous potassium carbonate (0.3 mol), and 250 mL of anhydrous acetone.
-
Addition of Halo-ketone: While stirring the mixture, slowly add 3-chloro-2-butanone (0.22 mol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Expected Yield and Characterization
A typical yield for this reaction is in the range of 70-80%. The purified product should be characterized by:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry: To determine the molecular weight.
Reaction Workflow
Caption: Synthesis workflow for this compound.
Application in Fungicide Synthesis: The Case of Tebuconazole
This compound is a crucial intermediate in the synthesis of numerous triazole fungicides, including the widely used tebuconazole.[10] Tebuconazole is a broad-spectrum fungicide effective against a variety of fungal diseases in crops.[10]
Synthetic Pathway to Tebuconazole
The synthesis of tebuconazole from this compound typically involves a Grignard reaction followed by a reduction step.
-
Grignard Reaction: The ketone group of this compound is reacted with a Grignard reagent, such as 4-chlorobenzylmagnesium chloride. This step introduces the chlorophenyl group, a common feature in many triazole fungicides.
-
Reduction: The resulting tertiary alcohol is then reduced to yield tebuconazole.
Chemical Pathway Diagram
Caption: Synthetic pathway from the intermediate to Tebuconazole.
Conclusion
This compound is an indispensable intermediate in the synthesis of a significant class of agricultural fungicides. The protocols and information provided in this application note offer a solid foundation for researchers and professionals in the field of agrochemical development. A thorough understanding of the synthesis and application of this key building block is essential for the innovation of new and effective fungicidal agents to ensure global food security.
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Technical Guide: The Strategic Synthesis of Paclobutrazol via the Key Intermediate 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one
An Application Note for Researchers and Drug Development Professionals
Introduction
Paclobutrazol (PBZ) is a triazole-based plant growth regulator (PGR) and fungicide of significant commercial and research interest.[1][2][3] Its primary mechanism of action involves the inhibition of gibberellin biosynthesis, leading to reduced internodal growth, increased root development, and enhanced stress resistance in a wide variety of crops.[4][5][6][7] The biological activity of Paclobutrazol is intrinsically linked to its chemical structure, which features a substituted triazole ring, a chlorophenyl group, and two chiral centers.
The synthesis of Paclobutrazol is a multi-step process that hinges on the precise construction of a key intermediate, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one . This triazolyl ketone is the immediate precursor to the final active molecule. Understanding the formation and subsequent reduction of this intermediate is paramount for optimizing yield, purity, and stereochemical control of the final Paclobutrazol product. This guide provides a detailed examination of the synthetic pathway, experimental protocols, and the critical role of the triazolyl ketone intermediate.
Part 1: The Synthetic Blueprint: From Precursors to Paclobutrazol
The established synthesis of Paclobutrazol is a logical sequence of reactions designed to assemble the molecule's core components. The journey begins with simple aromatic and aliphatic precursors and culminates in a stereoselective reduction to yield the desired product.
The Causality Behind the Synthetic Strategy:
The overall pathway is designed to first build the carbon skeleton and then introduce the critical functional groups in a controlled manner.
-
Carbon Skeleton Formation: An aldol condensation followed by hydrogenation creates the basic pentanone chain attached to the chlorophenyl ring. This sets the foundation of the molecule.
-
Activation for Nucleophilic Attack: The ketone is then brominated at the alpha-position. This is a crucial activation step, as the bromine atom serves as an excellent leaving group, preparing the molecule for the introduction of the triazole ring.
-
Introduction of the Triazole Moiety: The nucleophilic 1,2,4-triazole ring is introduced via a substitution reaction, displacing the bromide. This step forms the pivotal triazolyl ketone intermediate, which contains all the necessary atoms of the final product, albeit with a different oxidation state at the C3 position.
-
Final Stereoselective Reduction: The final step is the reduction of the ketone group of the intermediate to a secondary alcohol. This reaction is critical as it creates the two chiral centers of Paclobutrazol. Using a specific reducing agent like sodium borohydride under controlled conditions favors the formation of the biologically active (2RS,3RS) diastereomer.[1][3]
Visualizing the Synthetic Workflow
The following diagram illustrates the high-level workflow for the synthesis of Paclobutrazol, highlighting the central role of the triazolyl ketone intermediate.
Caption: High-level workflow for Paclobutrazol synthesis.
Part 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Paclobutrazol. These are grounded in established chemical literature and patents.[1][3][8]
Protocol 1: Synthesis of the Key Intermediate
This protocol covers the formation of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one .
A. Preparation of the Alpha-Bromo Ketone Precursor
-
Aldol Condensation & Hydrogenation: 4-Chlorobenzaldehyde and pinacolone are reacted via an aldol condensation, followed by hydrogenation (e.g., using a Raney nickel catalyst) to produce 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one.[1][2][3] This procedure is standard and yields the core ketone structure.
-
Bromination: The resulting ketone is brominated at the alpha-carbon position. This is typically achieved using elemental bromine in a suitable solvent like methanol or acetic acid. The reaction must be carefully controlled to prevent di-bromination. The product, 1-(4-chlorophenyl)-4,4-dimethyl-2-bromo-pentan-3-one, is isolated after quenching and purification.
B. Nucleophilic Substitution with 1,2,4-Triazole
-
Reagent Preparation: In a reaction vessel equipped with a stirrer and condenser, prepare the sodium salt of 1,2,4-triazole. This is achieved by reacting 1,2,4-triazole with a strong base like sodium hydride or sodium methoxide in an anhydrous solvent (e.g., Dimethylformamide (DMF) or ethanol). The formation of the sodium salt significantly increases the nucleophilicity of the triazole.
-
Reaction: To the solution of the triazole salt, add the alpha-bromo ketone precursor dropwise at a controlled temperature (e.g., 60-80 °C). The nucleophilic nitrogen of the triazole will attack the carbon bearing the bromine, displacing it in an SN2 reaction.
-
Monitoring and Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting bromo-ketone is consumed (typically 3-5 hours).
-
Isolation: After completion, cool the reaction mixture and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, it can be extracted using an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude triazolyl ketone intermediate.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (≥98%).
Protocol 2: Reduction to Paclobutrazol
-
Reaction Setup: Dissolve the purified triazolyl ketone intermediate in a cold (0-5 °C) alcoholic solvent, such as methanol or ethanol, in a reaction flask.[3]
-
Reduction: Slowly add sodium borohydride (NaBH₄) to the solution in portions, maintaining the low temperature. The borohydride will selectively reduce the ketone to a hydroxyl group. This step is exothermic and requires careful temperature management to ensure high diastereoselectivity for the desired (2RS,3RS) isomer pair.[1][3]
-
Quenching and Isolation: Once the reaction is complete (as determined by TLC/HPLC), carefully quench the excess sodium borohydride by the slow addition of a weak acid (e.g., dilute acetic acid) until effervescence ceases. Remove the solvent under reduced pressure.
-
Purification: The resulting residue is partitioned between water and an organic solvent. The crude Paclobutrazol is isolated from the organic phase and purified by recrystallization to yield a white crystalline solid.
Visualizing the Core Reaction Pathway
The following diagram details the final two steps of the synthesis, showcasing the transformation of the key intermediate into Paclobutrazol.
Caption: Core reaction pathway from intermediate to Paclobutrazol.
Part 3: Data Summary and Quality Control
For successful synthesis, precise control over reaction parameters is essential. The following table summarizes typical conditions.
| Parameter | Step 4: Substitution | Step 5: Reduction | Rationale / Key Insight |
| Key Reagents | Alpha-bromo ketone, Na-1,2,4-triazole | Triazolyl ketone, NaBH₄ | The triazole must be activated as its salt for sufficient nucleophilicity. NaBH₄ is a mild yet effective reducing agent for this transformation. |
| Solvent | DMF, Ethanol | Methanol, Ethanol | Anhydrous polar aprotic solvents favor the SN2 reaction. Cold protic solvents are ideal for the borohydride reduction. |
| Temperature | 60 - 80 °C | 0 - 5 °C | Elevated temperature is needed to overcome the activation energy for the substitution. Low temperature is critical for achieving high diastereoselectivity in the reduction step. |
| Reaction Time | 3 - 5 hours | 1 - 2 hours | Reaction should be monitored by an appropriate analytical method to determine completion and avoid side-product formation. |
| Typical Yield | > 85% | > 90% | High yields are achievable with pure starting materials and careful control of reaction conditions. |
Analytical Quality Control
To ensure the integrity of the final product and intermediates, rigorous analytical testing is non-negotiable.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the triazolyl ketone intermediate and the final Paclobutrazol product.[9][10] A reversed-phase C18 column with a methanol/water mobile phase and UV detection (e.g., at 220 nm) is a common setup.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive detection, especially for residue analysis in environmental or biological samples, LC-MS/MS provides unparalleled specificity and low detection limits.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediate and final product, ensuring that the correct isomers have been synthesized.
-
Thin Layer Chromatography (TLC): A rapid and cost-effective tool for monitoring the progress of reactions in real-time.[13]
By adhering to these detailed protocols and analytical standards, researchers and development professionals can reliably synthesize high-purity Paclobutrazol for further study and application, leveraging the pivotal role of the triazolyl ketone intermediate.
References
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Wikipedia. Paclobutrazol. [Link]
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Kumar A, Bhuj BD, Dhar S (2023). Chemistry of Paclobutrazol (PBZ) and its Function in Agriculture: A Review. Adv Crop Sci Tech 11: 574. [Link]
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Finetech Industry Limited. Optimizing Agrochemical Synthesis: The Role of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl). [Link]
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Omics International. Chemistry of Paclobutrazol (PBZ) and its Function in Agriculture: A Review. [Link]
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AERU, University of Hertfordshire. Paclobutrazol (Ref: PP 333). [Link]
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Finetech Industry Limited. Sourcing Paclobutrazol Precursors: Insights for Agrochemical Manufacturers. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Paclobutrazol. [Link]
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Unknown Source. determination of paclobutrazol content. [Link]
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National Institutes of Health (NIH). Investigating the impact of paclobutrazol and tannic acid on floral development of in vitro -grown cannabis plantlets. [Link]
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National Institutes of Health (NIH). Paclobutrazol Residue Determination in Potato and Soil Using Low Temperature Partition Extraction and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]
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MDPI. Optimizing Paclobutrazol Application for Regulating Dwarfing in Ougan (Citrus reticulata cv. Suavissima): Comprehensive Insights from Growth, Photosynthesis, and Physiological Responses. [Link]
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PubMed. Direct determination of paclobutrazol residues in pear samples by liquid chromatography-electrospray tandem mass spectrometry. [Link]
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Journal of Nuclear Agricultural Sciences. SYNTHESIS OF ( C-14-TRIAZOL)-PACLOBUTRAZOL. [Link]
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Scribd. Paclobutrazol Analysis. [Link]
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INIS-IAEA. Synthesis of (C-14-Triazol)-paclobutrazol. [Link]
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PubMed Central. Paclobutrazol treatment as a potential strategy for higher seed and oil yield in field-grown camelina sativa L. Crantz. [Link]
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MDPI. Effect of Paclobutrazol Application on Plant Photosynthetic Performance and Leaf Greenness of Herbaceous Peony. [Link]
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Application Notes & Protocols: The Strategic Application of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in the Synthesis of Diniconazole
Introduction: The Significance of Diniconazole and its Synthetic Precursor
Diniconazole is a potent, broad-spectrum triazole fungicide widely utilized in agriculture for the systemic control of a variety of fungal diseases, including mildews and smuts.[1] Its efficacy stems from its specific mode of action: the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] This disruption is achieved by inhibiting the cytochrome P450-dependent 14α-demethylation of lanosterol, which ultimately leads to cell death.[2] The core of this inhibitory activity lies in the 1,2,4-triazole moiety, a foundational scaffold for a significant class of agricultural fungicides.[3]
The synthesis of this complex molecule relies on a strategic, multi-step approach, in which the formation of a key intermediate is paramount. This critical building block is 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone . This intermediate provides the essential triazole ring and the tert-butyl ketone structure, which are later elaborated to form the final, biologically active Diniconazole molecule.[4] Understanding the synthesis and subsequent application of this intermediate is fundamental for researchers and professionals engaged in the development and manufacturing of triazole-based agrochemicals.
Note on Nomenclature: The intermediate is systematically named 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. It is also commonly referred to as 1-(1H-1,2,4-triazol-1-yl)-3,3-dimethyl-2-butanone or triazolyl pinacolone.
Part 1: Synthesis of the Key Intermediate, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone
Principle and Rationale
The synthesis of this key intermediate is achieved through the nucleophilic N-alkylation of 1,2,4-triazole with 1-chloro-3,3-dimethyl-2-butanone (α-chloropinacolin).[5][6] This reaction is a classic example of a Williamson ether synthesis-type reaction applied to a nitrogen heterocycle.
Causality of Experimental Choices:
-
Nucleophile: 1,2,4-triazole is an ambident nucleophile, possessing three nitrogen atoms. However, under basic conditions, the proton is abstracted from N1, making it the most nucleophilic site for alkylation, leading to the desired N1-substituted product with high regioselectivity.[7][8]
-
Base and Solvent: Anhydrous potassium carbonate (K₂CO₃) is employed as a mild, heterogeneous base. Its role is to deprotonate the 1,2,4-triazole, activating it for the nucleophilic attack.[5][6] Acetone is an ideal polar aprotic solvent for this reaction; it effectively dissolves the organic reactants while being inert to the base and facilitating the Sₙ2 reaction mechanism.[5]
-
Reaction Conditions: The reaction is conducted under reflux to provide the necessary activation energy, ensuring a reasonable reaction rate and driving the synthesis to completion within a practical timeframe of 5 to 7 hours.[5][6]
Experimental Protocol: Synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2,4-triazole (1.0 mol equivalent), anhydrous potassium carbonate (1.1 mol equivalent), and acetone (approx. 7 mL per gram of triazole).
-
Initial Reflux: Heat the mixture to reflux and stir for 10-15 minutes to ensure activation of the triazole.[5]
-
Substrate Addition: Dissolve 1-chloro-3,3-dimethyl-2-butanone (1.0 mol equivalent) in a minimal amount of acetone (approx. 1.5 mL per gram). Add this solution dropwise to the refluxing triazole mixture over 30 minutes.[5]
-
Reaction: Maintain the reaction mixture under vigorous stirring and reflux for 5-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid precipitate (KCl and excess K₂CO₃) and wash the filter cake thoroughly with fresh acetone.[5][6]
-
Isolation: Combine the filtrate and washes, and remove the acetone under reduced pressure using a rotary evaporator. This will yield an oily residue.[6]
-
Purification: Add boiling hexane to the oily residue to perform an extraction. The desired product is soluble in hot hexane. Decant the hot hexane solution and allow it to cool slowly to room temperature, then in an ice bath. The pure product will crystallize as a white precipitate.[5]
-
Final Product: Filter the crystals, wash with a small amount of cold hexane, and dry under vacuum to yield pure 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone.
Data Presentation: Reaction Parameters
| Parameter | Value/Reagent | Molar Ratio (to Triazole) | Rationale | Source(s) |
| Nucleophile | 1H-1,2,4-Triazole | 1.0 | Core heterocyclic structure | [5][6] |
| Electrophile | 1-chloro-3,3-dimethyl-2-butanone | 1.0 | Provides the ketone and tert-butyl backbone | [5][6] |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | 1.09 - 1.1 | Deprotonates triazole for nucleophilic attack | [5][6] |
| Solvent | Acetone | N/A | Polar aprotic solvent, facilitates Sₙ2 reaction | [5][6] |
| Temperature | Reflux (approx. 56 °C) | N/A | Provides activation energy for the reaction | [5][6] |
| Reaction Time | 5 - 7 hours | N/A | Time required for reaction completion | [5][6] |
| Purification Solvent | Hexane | N/A | Selective crystallization of the final product | [5] |
| Typical Yield | 72% - 99% | N/A | High-yielding and efficient process | [5][6] |
Visualization: Synthesis of the Key Intermediate
Caption: N-alkylation of 1,2,4-triazole to form the key ketone intermediate.
Part 2: Application in Diniconazole Synthesis
The synthesized 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone is now used as the central scaffold to construct the final Diniconazole molecule. This conversion involves two critical transformations: a condensation reaction to install the dichlorophenyl group and form the vinyl linkage, followed by a stereoselective reduction of the ketone.
Step 1: Knoevenagel-Type Condensation
Principle and Rationale: This step involves a base-catalyzed condensation reaction between the α-methylene protons of the triazolyl ketone intermediate and the carbonyl group of 2,4-dichlorobenzaldehyde. The protons on the carbon adjacent to the ketone are acidic due to the electron-withdrawing effects of both the carbonyl and triazole groups. A base abstracts one of these protons to form a nucleophilic carbanion, which then attacks the electrophilic aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form the stable α,β-unsaturated ketone, which is the direct precursor to Diniconazole.
Experimental Protocol:
-
Reaction Setup: In a suitable flask, dissolve 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone (1.0 mol equivalent) and 2,4-dichlorobenzaldehyde (1.1 mol equivalent) in a solvent such as benzene or toluene.[5]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine with a few drops of acetic acid.[5]
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the condensation. Continue refluxing for 5-7 hours or until TLC indicates the consumption of the starting materials.[5]
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic solution with water to remove the catalyst, followed by a brine wash.[5]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude condensation product, (E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one.
-
Purification: The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Stereoselective Reduction to Diniconazole
Principle and Rationale: The final step is the reduction of the ketone in the condensation product to a secondary alcohol. This step is crucial as it creates the chiral center in Diniconazole. The biological activity of Diniconazole is highly stereoselective, with the R(-) enantiomer exhibiting significantly stronger fungicidal activity than the S(+) isomer.[9] Therefore, a mild and selective reducing agent is required. Sodium borohydride (NaBH₄) is an excellent choice for this transformation as it selectively reduces ketones in the presence of other functional groups like the carbon-carbon double bond and the triazole ring.[10]
Experimental Protocol:
-
Reaction Setup: Dissolve the purified condensation product (1.0 mol equivalent) in a protic solvent like methanol or ethanol at room temperature.
-
Reductant Addition: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (1.0-1.5 mol equivalent) portion-wise over 30 minutes, ensuring the temperature remains low.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding dilute hydrochloric acid or acetone until gas evolution ceases.
-
Work-up: Remove the bulk of the organic solvent under reduced pressure. Add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude Diniconazole can be purified by recrystallization to yield the final product.
Visualization: Overall Synthesis Pathway of Diniconazole
Caption: Two-step conversion of the intermediate to the final Diniconazole product.
References
- The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis. Google Cloud.
- MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. Google Cloud.
- Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. PrepChem.com.
- Diniconazole (CAS 83657-24-3). Cayman Chemical.
- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.
- Diniconazole | C15H17Cl2N3O | CID 6436605. PubChem.
- Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters.
- Design and Synthesis of Novel (3-(2,2-Dihaloethenyl) - JOCPR. Journal of Chemical and Pharmaceutical Research.
- Stereo-selective interaction of enantiomers of diniconazole, a fungicide, with purified P-450/14DM
- Regioselective Reduction of 1H-1,2,3-Triazole Diesters. MDPI.
- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
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Application Notes and Protocols for the Synthesis of Voriconazole via Triazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Voriconazole
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity, crucial in the treatment of invasive fungal infections, particularly in immunocompromised patients. Its efficacy against pathogens such as Aspergillus species has established it as a cornerstone in antifungal therapy. The synthesis of Voriconazole is a complex process that requires precise control over stereochemistry to yield the desired (2R,3S)-enantiomer, which is responsible for its therapeutic effect. This document provides a detailed protocol for the synthesis of Voriconazole, focusing on a widely utilized strategy involving key triazole intermediates.
Synthetic Strategy Overview
The synthesis of Voriconazole can be conceptually divided into three main stages:
-
Formation of the Core Triazole Ketone: The synthesis begins with the preparation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This intermediate contains the essential 2,4-difluorophenyl and triazole moieties.
-
Construction of the Pyrimidine Side Chain: A separate pathway is used to synthesize the 4-(1-bromoethyl)-5-fluoropyrimidine fragment, which will be coupled with the triazole ketone.
-
Diastereoselective Coupling and Chiral Resolution: The two key intermediates are joined via a Reformatsky-type reaction, which is optimized for the preferential formation of the desired diastereomer. Subsequent steps involve the removal of a protecting group and chiral resolution to isolate the final active pharmaceutical ingredient (API).
Visualizing the Synthetic Workflow
Figure 1: Overall synthetic workflow for Voriconazole.
Detailed Experimental Protocols
Part 1: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Triazole Ketone)
This key intermediate is synthesized from 2-chloro-1-(2,4-difluorophenyl)ethanone and 1,2,4-triazole.
Protocol 1: Synthesis of the Triazole Ketone
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a dropping funnel, add 1H-1,2,4-triazole (1.3 equivalents), potassium carbonate (1.3 equivalents), and a suitable solvent such as acetone.
-
Cooling: Cool the mixture to 0 °C with an ice bath.
-
Addition of Chloroacetophenone: Slowly add 2-chloro-1-(2,4-difluorophenyl)ethanone (1 equivalent) dropwise to the cooled mixture.
-
Reaction: Stir the reaction mixture at 0 °C for approximately 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water. Acidify with 1 M hydrochloric acid and filter the resulting solution.
-
Precipitation and Isolation: Adjust the pH of the filtrate to 6 with sodium bicarbonate to precipitate the crude product. Collect the resulting white solid by filtration.[1]
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[2]
Part 2: Synthesis of 4-(1-bromoethyl)-5-fluoropyrimidine (Pyrimidine Side Chain)
This intermediate provides the pyrimidine core of Voriconazole.
Protocol 2: Synthesis of the Pyrimidine Side Chain
-
Chlorination of 6-ethyl-5-fluoro-4-hydroxypyrimidine: To a solution of 6-ethyl-5-fluoro-4-hydroxypyrimidine in dichloromethane, add triethylamine. Slowly add phosphorus oxychloride over 30 minutes. Reflux the solution for 5 hours to complete the reaction. After cooling, the product, 4-chloro-6-ethyl-5-fluoropyrimidine, can be isolated.[3]
-
Bromination: The 4-chloro-6-ethyl-5-fluoropyrimidine is then subjected to bromination. A common method involves the use of N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride. The reaction mixture is heated to initiate the bromination at the ethyl group, yielding 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine.[4][5]
Part 3: Diastereoselective Coupling, Dechlorination, and Chiral Resolution
This is the most critical phase of the synthesis, where the two key intermediates are joined and the desired stereochemistry is established.
Protocol 3: Coupling, Dechlorination, and Resolution
-
Formation of the Organozinc Reagent: In an inert atmosphere, activate zinc dust with iodine in a dry aprotic solvent like tetrahydrofuran (THF). The use of lead powder can also be employed to enhance the reaction.[6]
-
Diastereoselective Coupling: To the activated zinc, add a solution of 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine in THF. Then, add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in THF. The reaction is typically carried out at a low temperature (e.g., 0-10 °C) to favor the formation of the desired (2R,3S/2S,3R) diastereomeric pair.[7] The reaction mechanism proceeds through a Zimmerman-Traxler-type transition state, where the bulky groups orient themselves to minimize steric hindrance, leading to the observed diastereoselectivity.[8][9]
-
Dechlorination: The resulting product, (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is then subjected to catalytic hydrogenation to remove the chlorine atom from the pyrimidine ring. This is typically achieved using a palladium on carbon (Pd/C) catalyst in the presence of a base like sodium acetate.[6]
-
Chiral Resolution: The racemic mixture of (2R,3S) and (2S,3R) enantiomers is resolved using a chiral resolving agent. (1R)-(-)-10-camphorsulfonic acid is commonly used for this purpose. The diastereomeric salt of the desired (2R,3S) enantiomer with (1R)-(-)-10-camphorsulfonic acid precipitates from a suitable solvent mixture (e.g., methanol/acetone), allowing for its separation.[10][11]
-
Liberation of Voriconazole: The isolated diastereomeric salt is then treated with a base, such as aqueous sodium bicarbonate, to liberate the free base of Voriconazole.[6]
-
Final Purification: The final product is purified by recrystallization from a suitable solvent, such as isopropanol, to yield pure Voriconazole.[12]
Key Experimental Parameters and Data
| Step | Key Reagents | Solvent | Temperature | Typical Yield | Diastereomeric Ratio (2R,3S)/(2R,3R) |
| Triazole Ketone Synthesis | 2-chloro-1-(2,4-difluorophenyl)ethanone, 1,2,4-triazole, K₂CO₃ | Acetone | 0 °C | ~80-85% | N/A |
| Pyrimidine Side Chain Synthesis | 6-ethyl-5-fluoro-4-hydroxypyrimidine, POCl₃, NBS, AIBN | Dichloromethane, CCl₄ | Reflux | ~70-80% | N/A |
| Diastereoselective Coupling | Triazole Ketone, Pyrimidine Side Chain, Zn, I₂ | THF | 0-10 °C | ~60-70% | ~9:1 to 12:1 |
| Dechlorination | Pd/C, Sodium Acetate | Ethanol | Room Temp. | >90% | N/A |
| Chiral Resolution | (1R)-(-)-10-Camphorsulfonic Acid | Methanol/Acetone | Room Temp. | ~40-45% (of desired enantiomer) | >99% ee |
Mechanistic Insights: The Reformatsky-Type Coupling
The diastereoselectivity of the coupling reaction is crucial for an efficient synthesis of Voriconazole. The reaction proceeds via an organozinc intermediate, often referred to as a Reformatsky reagent.[3][13][14]
Figure 2: Simplified mechanism of the Reformatsky-type coupling.
The zinc metal inserts into the carbon-bromine bond of the pyrimidine intermediate to form the organozinc reagent. This reagent then coordinates to the carbonyl oxygen of the triazole ketone, forming a six-membered, chair-like transition state (Zimmerman-Traxler model).[8] The substituents on the pyrimidine and the ketone arrange themselves in pseudo-equatorial positions to minimize steric interactions, which directs the nucleophilic attack to one face of the carbonyl group, resulting in the preferential formation of the syn-diastereomer, which corresponds to the desired (2R,3S) and (2S,3R) enantiomeric pair.
Characterization of Voriconazole and Key Intermediates
1. 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone:
-
¹H NMR: Characteristic signals for the aromatic protons of the difluorophenyl ring and the triazole ring protons, along with a singlet for the methylene protons adjacent to the triazole and carbonyl groups.[2]
-
IR (KBr, cm⁻¹): Peaks corresponding to C=O (ketone), C-F, and C=N (triazole) stretching vibrations.
-
MS (ESI): [M+H]⁺ corresponding to the molecular weight of the compound.
2. Voriconazole:
-
¹H NMR (DMSO-d₆, ppm): δ 8.49 (s, 1H), 8.02 (s, 1H), 8.01-8.06 (m, 1H), 7.53 (ddd, 1H), 7.31 (m, 1H), 5.81 (d, 2H).[15][16]
-
¹³C NMR (CD₃OH): Assignments for all 16 carbons can be determined using 2D NMR techniques.[17]
-
¹⁹F NMR (CD₃OH, ppm): δ -109.45 (d, 1F), -112.92 (d, 1F), -137.30 (s, 1F).[16]
-
MS (ESI): [M+H]⁺ at m/z 350.12.[18]
Safety Precautions
The synthesis of Voriconazole involves the use of several hazardous reagents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
2-Chloro-1-(2,4-difluorophenyl)ethanone: This is a lachrymator and is corrosive. Avoid inhalation of vapors and contact with skin and eyes.[19]
-
N-bromosuccinimide (NBS): An oxidizing agent that can cause skin and eye irritation. It is also light-sensitive.[6][20]
-
Phosphorus oxychloride: Highly corrosive and reacts violently with water.
-
Organozinc reagents: Can be pyrophoric and react with moisture. Handle under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[1][6][19][20]
Conclusion
The synthesis of Voriconazole via the coupling of a triazole ketone and a pyrimidine side chain is a robust and well-established method. The success of this synthesis hinges on the careful control of the diastereoselective Reformatsky-type reaction and the efficient chiral resolution of the resulting enantiomers. The detailed protocols and mechanistic insights provided in this document are intended to serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.
References
- Process for the production of voriconazole. WO2009024214A1.
- Method for synthesizing 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine. CN106866949A.
-
Barbosa, T. M., Morris, G. A., Nilsson, M., Rittner, R., & Tormena, C. F. (2017). 1H and 19F NMR in drug stress testing: the case of voriconazole Supporting Information. The Royal Society of Chemistry. [Link]
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Barbosa, T. M., Morris, G. A., Nilsson, M., Rittner, R., & Tormena, C. F. (2017). 1H and 19F NMR in drug stress testing: The case of voriconazole. Analyst, 142(14), 2597–2603. [Link]
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2-(1H-1,2,4-triazol-1-yl)ethanone oxime. National Center for Biotechnology Information. [Link]
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Tao, J., Wang, J., & Xu, J. (2007). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1330–o1331. [Link]
- Process for preparing voriconazole, new polymorphic form of intermediate thereof, and uses thereof. WO2007132354A2.
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Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules, 28(19), 6891. [Link]
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Barbosa, T. M., Morris, G. A., Nilsson, M., Rittner, R., & Tormena, C. F. (2017). 1H and 19F NMR in drug stress testing: The case of voriconazole. Analyst, 142(14), 2597–2603. [Link]
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Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). National Center for Biotechnology Information. [Link]
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1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. PubChem. [Link]
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Reformatsky reaction. Wikipedia. [Link]
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DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical Sciences and Research, 10(12), 5469-5480. [Link]
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An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Quick Company. [Link]
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Reformatsky Reaction. Organic Chemistry Portal. [Link]
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Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 21–68. [Link]
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-
Tamura, K., Furutachi, M., Kumagai, N., & Shibasaki, M. (2013). An enantioselective synthesis of voriconazole. The Journal of organic chemistry, 78(22), 11396–11403. [Link]
-
Separation of the voriconazole stereoisomers by capillary electrophoresis and liquid chromatography. Journal of chromatography. B, Biomedical sciences and applications, 710(1-2), 109–119. [Link]
-
Reformatsky Reaction. J&K Scientific LLC. [Link]
-
4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. Pharmaffiliates. [Link]
-
Separation Of Voriconazole Enantiomer By Using Supercritical Fluid Chromatography. International Journal of Research and Analytical Reviews, 7(3), 475-481. [Link]
- Method for recovering voriconazole resolving agent (R)-10-camphorsulfonic acid. CN105503833A.
-
1 H NMR and 13 C NMR data for compounds 1 and 7. ResearchGate. [Link]
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Application Notes & Protocols: 3-(1H-1,2,4-Triazol-1-yl)-2-butanone in the Development of Plant Growth Regulators
Introduction: The Potential of a Novel Triazole Analog
The triazole family of compounds represents one of the most significant classes of plant growth regulators (PGRs), renowned for their ability to modulate plant architecture and enhance stress resilience. Commercially successful triazoles like paclobutrazol and uniconazole function primarily as antagonists of the plant hormone gibberellin (GA)[1]. They achieve this by inhibiting key enzymes in the GA biosynthesis pathway, resulting in desirable traits such as reduced stem elongation, increased chlorophyll production, and a more compact, robust plant structure[2][3].
This document focuses on 3-(1H-1,2,4-Triazol-1-yl)-2-butanone , a structural analog of the chemical backbone used to synthesize prominent triazole PGRs[4]. While less characterized than its commercial counterparts, its core structure—a butanone backbone linked to a 1,2,4-triazole ring—strongly suggests its potential to exhibit similar bioactivity. The 1,2,4-triazole moiety is the critical pharmacophore, responsible for interacting with the cytochrome P450-dependent monooxygenases that are central to GA production[5][6].
These application notes provide a comprehensive guide for researchers aiming to investigate the PGR properties of this compound. We will cover its foundational mechanism of action, a proposed laboratory-scale synthesis, and detailed protocols for systematic efficacy screening, from in vitro assays to whole-plant studies. The causality behind each experimental step is explained to empower researchers to not only execute but also adapt these protocols for their specific research questions.
Part 1: Scientific Foundation and Mechanism of Action
The Primary Biochemical Target: Gibberellin Biosynthesis
The defining characteristic of triazole-based PGRs is their targeted inhibition of gibberellin biosynthesis. GAs are diterpenoid hormones that regulate crucial developmental processes, most notably stem and petiole elongation.
Mechanism of Inhibition: Triazoles act as potent inhibitors of ent-kaurene oxidase, a cytochrome P450-dependent monooxygenase[2][5]. This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, an early and rate-limiting stage in the GA pathway[6]. The lone pair of electrons on an sp²-hybridized nitrogen atom within the triazole ring is believed to bind to the heme iron center of the cytochrome P450 enzyme, competitively displacing the oxygen required for the catalytic reaction[5]. By blocking this step, the production of all downstream bioactive GAs (like GA₁, GA₃, and GA₄) is severely curtailed.
Caption: Gibberellin biosynthesis pathway showing the site of inhibition by triazole compounds.
Anticipated Physiological Consequences
The reduction in bioactive GAs triggers a cascade of physiological and morphological changes in the plant:
-
Growth Retardation: The most visible effect is the inhibition of shoot elongation, leading to shorter internodes and a more compact plant stature[7]. This is highly desirable in ornamental horticulture and for preventing lodging in cereal crops.
-
Greening Effect: Treated plants often exhibit darker green leaves. This is attributed to increased chlorophyll density as leaf expansion is reduced while chlorophyll synthesis continues[3][7].
-
Altered Resource Allocation: With shoot growth suppressed, a greater proportion of photoassimilates can be partitioned to other plant parts, potentially stimulating root growth or enhancing reproductive development (flowering and fruit set)[2][8].
-
Enhanced Stress Tolerance: Triazoles are well-documented as multi-protectants against abiotic stresses[1][9]. This is partly due to hormonal crosstalk, including a potential increase in abscisic acid (ABA), a key hormone in stress response signaling[2].
Part 2: Laboratory Synthesis and Formulation
Investigating a novel compound requires a reliable source. The following section outlines a proposed synthesis for this compound, based on established chemical principles for forming N-alkylated triazoles[10][11][12].
Proposed Synthesis Protocol: Nucleophilic Substitution
This synthesis proceeds via a standard Sₙ2 reaction between an α-haloketone and the sodium salt of 1,2,4-triazole.
Materials:
-
3-Bromo-2-butanone (or 3-Chloro-2-butanone)
-
1H-1,2,4-Triazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Triazole Salt Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 1H-1,2,4-Triazole (1.0 eq) in anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Add sodium hydride (1.1 eq) portion-wise, controlling the gas evolution. Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the triazole, forming the highly nucleophilic triazolide anion required for the substitution reaction.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete salt formation.
-
Nucleophilic Attack: Cool the suspension back to 0 °C. Add a solution of 3-Bromo-2-butanone (1.05 eq) in a minimal amount of anhydrous DMF dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cautiously quench by slowly adding saturated NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Causality Note: Ethyl acetate is the organic solvent used to extract the desired product from the polar DMF/aqueous phase.
-
Combine the organic layers, wash with water, then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel to obtain pure this compound.
Characterization and Formulation
Structural Verification:
-
NMR Spectroscopy (¹H and ¹³C): Confirm the covalent structure, ensuring the triazole is attached at the N1 position and verifying the integration of all protons.
-
Mass Spectrometry (MS): Determine the molecular weight to confirm the product's identity.
-
HPLC: Assess the purity of the final compound, which should be >95% for use in biological assays.
Stock Solution and Application Formulation:
-
Prepare a 100 mM Stock Solution: Accurately weigh the purified compound and dissolve it in an appropriate solvent (e.g., DMSO or acetone) to a final concentration of 100 mM. Store at -20 °C. Causality Note: A high-concentration stock in an organic solvent allows for easy dilution into aqueous solutions for application, minimizing the final solvent concentration which could be phytotoxic.
-
Prepare Application Solutions: For experiments, dilute the stock solution into deionized water containing a surfactant, such as 0.05% (v/v) Tween® 20. Causality Note: Surfactants are critical for foliar applications as they reduce the surface tension of the spray solution, ensuring uniform wetting and spreading across the hydrophobic leaf cuticle, thereby improving uptake.
Part 3: Protocols for Efficacy Screening
A tiered screening approach is recommended to efficiently evaluate the PGR potential of this compound.
Caption: Tiered experimental workflow for screening novel plant growth regulators.
Protocol 1: In Vitro Seedling Growth Assay
Objective: To rapidly determine the bioactivity of the compound and establish a dose-response curve for primary growth inhibition. Model System: Arabidopsis thaliana or Cress (Lepidium sativum).
Methodology:
-
Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium with 0.8% agar. After autoclaving and cooling to ~50 °C, add the test compound from the stock solution to achieve final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO/acetone concentration is constant across all treatments and does not exceed 0.1%.
-
Pour the medium into sterile square petri dishes and allow them to solidify.
-
Seed Sterilization & Plating: Surface sterilize seeds (e.g., 5 minutes in 70% ethanol, followed by 10 minutes in 10% bleach with 0.05% Tween 20, and five rinses with sterile water).
-
Aseptically place 10-15 seeds in a line on each plate.
-
Incubation: Seal the plates, stratify at 4 °C for 48 hours to synchronize germination, and then transfer to a growth chamber (e.g., 22 °C, 16h light/8h dark cycle) in a vertical orientation.
-
Data Collection: After 7-10 days, photograph the plates. Use image analysis software (e.g., ImageJ) to measure primary root length and hypocotyl length for each seedling.
-
Analysis: Calculate the average and standard deviation for each treatment. Plot the percent inhibition relative to the control (0 µM) to generate a dose-response curve and determine the IC₅₀ value.
Protocol 2: Greenhouse Whole-Plant Foliar Spray Assay
Objective: To assess the compound's effect on the growth and physiology of a whole plant under controlled greenhouse conditions. Model System: Tomato (Solanum lycopersicum) or Wheat (Triticum aestivum).
Methodology:
-
Plant Growth: Grow seedlings in pots containing a standard potting mix until they reach a suitable developmental stage (e.g., 3-4 true leaves for tomato). Use a sufficient number of plants for at least 3-4 replicates per treatment.
-
Treatment Preparation: Prepare spray solutions at desired concentrations (e.g., 0, 10, 50, 100, 250 µM) in water with 0.05% Tween® 20.
-
Application: Spray the foliage of each plant until runoff, ensuring complete coverage. The control group is sprayed only with the water/surfactant solution. To prevent cross-contamination, treat plants in separate trays or use a spray shield.
-
Growth and Monitoring: Return plants to the greenhouse and maintain optimal growing conditions.
-
Data Collection (2-4 weeks post-application):
-
Plant Height: Measure from the soil line to the apical meristem.
-
Stem Diameter: Use digital calipers to measure the stem diameter at a marked position.
-
Chlorophyll Content: Use a SPAD meter to take non-destructive readings from the youngest fully expanded leaves.
-
Biomass: At the end of the experiment, harvest the shoots and roots separately. Record fresh weight, then dry in an oven at 65 °C until a constant weight is achieved to determine the dry weight.
-
-
Analysis: Compare the means of all measured parameters for each treatment group against the control using an appropriate statistical test (e.g., ANOVA followed by Dunnett's or Tukey's test).
Protocol 3: Greenhouse Whole-Plant Soil Drench Assay
Objective: To evaluate the systemic uptake and activity of the compound when applied to the root zone. Rationale: Many triazoles are xylem-mobile and are effectively taken up by the roots and transported to the shoots[7][8]. This method tests for this crucial property and often results in longer-lasting effects compared to foliar sprays.
Methodology:
-
Plant Growth: Use plants grown under the same conditions as in Protocol 2.
-
Treatment Preparation: Prepare aqueous solutions of the test compound at the desired concentrations (surfactant is not necessary for soil application).
-
Application: Apply a precise volume of the treatment solution to the soil surface of each pot (e.g., 50 mL per 4-inch pot). This ensures a consistent dose per plant. The control group receives an equal volume of water.
-
Growth and Data Collection: Follow the same monitoring and data collection steps as outlined in Protocol 2. Pay special attention to the root-to-shoot biomass ratio, as effective soil-applied PGRs often increase this value.
Part 4: Data Presentation and Interpretation
Table 1: Example Data from In Vitro Seedling Assay
| Concentration (µM) | Avg. Root Length (mm) ± SD | % Inhibition (Root) | Avg. Hypocotyl Length (mm) ± SD | % Inhibition (Hypocotyl) |
| 0 (Control) | 45.2 ± 3.1 | 0% | 12.5 ± 1.1 | 0% |
| 0.1 | 43.8 ± 2.9 | 3.1% | 12.1 ± 1.3 | 3.2% |
| 1 | 35.1 ± 2.5 | 22.3% | 9.8 ± 0.9 | 21.6% |
| 10 | 18.6 ± 1.9 | 58.8% | 5.4 ± 0.7 | 56.8% |
| 50 | 9.3 ± 1.2 | 79.4% | 3.1 ± 0.5 | 75.2% |
| 100 | 5.1 ± 0.8 | 88.7% | 2.5 ± 0.4 | 80.0% |
Table 2: Example Data from Greenhouse Foliar Assay (4 Weeks Post-Treatment)
| Concentration (µM) | Plant Height (cm) ± SD | Stem Diameter (mm) ± SD | SPAD Value ± SD | Shoot Dry Weight (g) ± SD |
| 0 (Control) | 32.5 ± 2.8 | 4.1 ± 0.3 | 42.1 ± 2.2 | 5.6 ± 0.5 |
| 50 | 24.1 ± 2.1 | 4.5 ± 0.2 | 48.9 ± 1.9 | 5.4 ± 0.6 |
| 100 | 19.8 ± 1.9 | 4.8 ± 0.3 | 52.3 ± 2.5 | 5.5 ± 0.4 |
| 250 | 15.3 ± 1.5 | 5.1 ± 0.4 | 53.1 ± 2.1 | 5.3 ± 0.5 |
| *Indicates a statistically significant difference from the control (P < 0.05). |
Interpreting the Results: A successful outcome for this compound as a GA-inhibiting PGR would be a dose-dependent reduction in height (root/hypocotyl in vitro, plant height in vivo) coupled with an increase in stem girth and chlorophyll content (SPAD). A lack of significant change in biomass alongside these morphological changes indicates a true growth regulation effect rather than general phytotoxicity. Similar results from both foliar and drench applications would confirm systemic activity, a highly valuable trait for a commercial PGR.
References
-
Kamran, M., et al. (2018). Triazoles: A New Perspective in the Management of Plant Stresses and Their Practical Applications. ResearchGate. [Link]
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Fletcher, R. A., & Hofstra, G. (1988). Triazoles as plant growth regulators and stress protectants. CABI Digital Library. [Link]
-
Davis, T. D., & Curry, E. A. (1991). Regulation of tree growth and development with triazole compounds. Journal of Arboriculture. [Link]
- Davis, T. D., & Curry, E. A. (1991). Regulation of Tree Growth and Development with Triazole Compounds. Journal of Arboriculture.
-
Upreti, K. K., et al. (2022). Triazole-Based Plant Growth-Regulating Agents: A Recent Update. ResearchGate. [Link]
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Kuznetsov, V. V., et al. (2023). Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. Plants. [Link]
- Reakes, C. J., et al. (2014). Triazole formulations.
- Adams, R. (1997). Triazoles as plant growth regulators in sugar cane.
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PrepChem. (n.d.). Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. PrepChem.com. [Link]
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Soumya, S. L., Kumar, P., & Pal, M. (2017). Growth retardants: effects on gibberellin biosynthesis and other metabolic pathways. ResearchGate. [Link]
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PhytoTechnology Laboratories. (n.d.). Plant Growth Regulators. PhytoTechLab.com. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 3H-1,2,4-triazol-3-ones. Organic-Chemistry.org. [Link]
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Mander, L. N., & Twitchin, B. (1999). Mimics of intermediates in gibberellin biosynthesis as plant growth regulators. Journal of the Chemical Society, Chemical Communications. [Link]
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Hordiienko, B., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Science and Innovation. [Link]
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Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology. [Link]
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Ethiopian Seed Partnership. (2024). Crop testing protocols for different crops validated. ESP. [Link]
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Rademacher, W. (2000). Growth retardants: effects on gibberellin biosynthesis and other metabolic pathways. PubMed. [Link]
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Application Notes and Protocols for the N-alkylation of 1,2,4-Triazoles
Introduction: The Strategic Importance of N-Alkylated 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous therapeutic agents with diverse activities, including antifungal, antiviral, and anticancer properties.[1][2] The strategic introduction of alkyl substituents onto the nitrogen atoms of the triazole ring is a pivotal step in drug design, profoundly influencing the molecule's pharmacological profile, solubility, and metabolic stability. However, the inherent ambident nucleophilicity of the 1,2,4-triazole ring, which possesses three potentially reactive nitrogen atoms (N1, N2, and N4), presents a significant synthetic challenge: controlling regioselectivity.[3] This guide provides an in-depth exploration of robust experimental procedures for the N-alkylation of 1,2,4-triazoles, with a focus on the mechanistic principles that govern isomeric outcomes and practical protocols for achieving desired regioselectivity.
The Challenge of Regioselectivity: A Mechanistic Overview
The alkylation of an unsubstituted 1,2,4-triazole can theoretically yield three different regioisomers: 1-alkyl-, 2-alkyl-, and 4-alkyl-1,2,4-triazoles. The distribution of these products is dictated by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed. The triazole anion, formed upon deprotonation by a base, is the key nucleophilic species. The negative charge is delocalized across the N1, N2, and N4 atoms, leading to a mixture of isomers upon reaction with an electrophile (the alkylating agent).[3]
Several factors influence the final isomer ratio:
-
Nature of the Triazole: Substituents on the triazole ring can sterically hinder approach to adjacent nitrogen atoms and electronically influence the nucleophilicity of each nitrogen.
-
Alkylating Agent: The size and nature of the alkylating agent's leaving group can affect the transition state energies for attack at the different nitrogen positions.
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often employed to generate the triazole anion.[4] The counter-ion of the base can also influence the regioselectivity through ion-pairing effects.
-
Solvent: The polarity of the solvent can impact the solvation of the triazole anion and the transition states, thereby altering the isomer distribution.
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one isomer over another.
Core Experimental Protocols
This section details three widely applicable and reliable methods for the N-alkylation of 1,2,4-triazoles, each with its own set of advantages and considerations.
Protocol 1: Classical N-Alkylation with Alkyl Halides under Basic Conditions
This is the most direct and commonly employed method for N-alkylation. The choice of base and solvent is crucial for achieving good yields and regioselectivity.
Rationale: This protocol relies on the deprotonation of the 1,2,4-triazole by a suitable base to form the triazolide anion, which then acts as a nucleophile to displace the halide from the alkylating agent in an SN2 reaction. The use of a strong, non-nucleophilic base like DBU often favors the formation of the 1-substituted isomer.[4]
Experimental Workflow Diagram:
Caption: Workflow for classical N-alkylation of 1,2,4-triazoles.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1,2,4-triazole (1.0 eq) and the desired alkyl halide (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated DBU-hydrohalide salt. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.[5]
Data Summary Table:
| Alkyl Halide | Base | Solvent | N1:N4 Ratio | Total Yield (%) | Reference |
| 4-Nitrobenzyl bromide | DBU | THF | ~90:10 | High | [4] |
| Ethyl bromoacetate | K₂CO₃ | Acetone | N1 major | Good | [6] |
| Iodomethane | NaOMe | Methanol | >90% N1 | >90 | [7] |
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction offers a powerful alternative for the N-alkylation of 1,2,4-triazoles, particularly with primary and secondary alcohols. It proceeds with a clean inversion of stereochemistry at the alcohol carbon.
Rationale: This reaction involves the in-situ activation of an alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8] The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the 1,2,4-triazole. This method is advantageous for its mild conditions and stereospecificity.[8][9]
Reaction Mechanism Diagram:
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1,2,4-triazole (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M), cool the mixture to 0 °C.
-
Reagent Addition: Add DIAD (1.5 eq) dropwise to the cooled and stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove completely and may require careful chromatographic conditions.
Key Considerations:
-
Reagent Order: The order of addition can be critical. It is often recommended to add the azodicarboxylate last and dropwise.[10]
-
Byproduct Removal: The separation of the desired product from triphenylphosphine oxide and the hydrazide byproduct is a common challenge in Mitsunobu reactions.[11] Using polymer-supported triphenylphosphine can simplify purification.[12]
Protocol 3: Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis (MAOS) can dramatically accelerate the N-alkylation of 1,2,4-triazoles, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.[13][14]
Rationale: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly enhance reaction rates.[14] This technique is particularly effective for reactions in polar solvents or with ionic liquids, which couple efficiently with microwave energy.[15]
Experimental Workflow Diagram:
Caption: General workflow for microwave-assisted N-alkylation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a microwave reaction vial, combine 1,2,4-triazole (1.0 eq), the alkyl halide (1.1 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable solvent such as dimethylformamide (DMF) or an ionic liquid (e.g., hexylpyridinium bromide).[15]
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 10-30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Comparative Data:
| Method | Reaction Time | Yield | Green Chemistry Aspect | Reference |
| Conventional Heating | Several hours | Good | Higher energy consumption | [13] |
| Microwave-Assisted | 10-30 minutes | Often higher | Reduced reaction time and energy use | [13][15] |
Advanced and Greener Methodologies
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a greener and more efficient alternative for N-alkylation by facilitating the reaction between water-soluble inorganic bases and organic-soluble triazoles and alkylating agents.[16] This method often avoids the need for anhydrous or polar aprotic solvents.
Principle: A phase-transfer catalyst, typically a quaternary ammonium salt, transports the triazolide anion from the aqueous or solid phase into the organic phase where it can react with the alkylating agent. This technique can lead to higher yields, shorter reaction times, and simplified work-up procedures.
Characterization and Separation of Regioisomers
The unambiguous identification and separation of the N-alkylated regioisomers are critical.
-
Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary tool for distinguishing between the N1, N2, and N4 isomers due to the different chemical environments of the triazole ring protons and carbons.[6] Mass spectrometry confirms the molecular weight of the products.
-
Separation: Flash column chromatography on silica gel is the most common method for separating the regioisomers.[5] In some cases, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.[5][17] The choice of eluent is crucial and often requires careful optimization.
Conclusion and Future Perspectives
The N-alkylation of 1,2,4-triazoles is a fundamental transformation in the synthesis of a vast array of biologically active molecules. While controlling regioselectivity remains a key challenge, a systematic approach to the selection of reagents and reaction conditions allows for the preferential formation of the desired isomer. The methods outlined in this guide, from classical approaches to modern microwave-assisted and phase-transfer catalyzed reactions, provide a robust toolkit for researchers in drug discovery and development. Future advancements will likely focus on the development of even more selective and sustainable catalytic systems to further streamline the synthesis of these vital heterocyclic compounds.
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. .
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. .
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Application Notes and Protocols for the Quantification of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone
Introduction: The Analytical Imperative for a Novel Triazole Ketone
3-(1H-1,2,4-Triazol-1-yl)-2-butanone is a heterocyclic compound featuring a reactive ketone group and a polar triazole moiety. While specific public-domain applications for this exact molecule are not extensively documented, its structural motifs are common in pharmaceuticals (particularly as antifungal agents) and agrochemicals.[1][2] The reliable quantification of such molecules is paramount during drug discovery, development, and quality control, ensuring product safety, efficacy, and consistency. This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantification of this compound in bulk drug substances or formulated products.
The analytical strategy must accommodate the compound's physicochemical properties: a molecular weight of approximately 153.18 g/mol , moderate polarity imparted by the triazole and ketone groups, and potential for thermal lability, which influences the choice between gas and liquid chromatography.[3][4] We will detail two primary, orthogonal analytical approaches: High-Performance Liquid Chromatography (HPLC) for its versatility and suitability for moderately polar compounds, and Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity, particularly for volatile or semi-volatile analytes.
Every protocol herein is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure accuracy, precision, specificity, and robustness.[5][6][7]
PART 1: High-Performance Liquid Chromatography (HPLC-UV) Method
Rationale for Method Selection: HPLC is the workhorse of pharmaceutical analysis due to its high resolution, adaptability, and non-destructive nature.[1] For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the logical starting point. This technique separates analytes based on their hydrophobic interactions with a non-polar stationary phase. A C18 column is a robust and versatile choice for initial method development. UV detection is suitable as the triazole ring provides a chromophore for UV absorbance.
Suggested HPLC-UV Chromatographic Conditions
This table summarizes the recommended starting parameters for the HPLC analysis. Optimization may be required based on the specific sample matrix and instrument performance.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1200 series or equivalent with Quaternary Pump, Autosampler, Column Oven, and DAD/VWD Detector | Standard, reliable instrumentation for pharmaceutical analysis.[8] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A general-purpose reversed-phase column providing good resolution and efficiency for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape of the basic triazole moiety and is compatible with MS detection if needed. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier in reversed-phase chromatography. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B (re-equilibration) | A gradient is chosen to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV Diode Array Detector (DAD) at 220 nm | The triazole ring is expected to have UV absorbance in the lower wavelength region. DAD allows for peak purity analysis.[2] |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Diluent | 50:50 Acetonitrile:Water | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Sample and Standard Preparation Protocol
Accuracy in quantification begins with meticulous sample preparation.
Step 1: Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution. This is your Stock Solution A.
Step 2: Working Standard Solutions
-
Prepare a series of working standards by serially diluting Stock Solution A with the diluent to create a calibration curve.
-
A suggested concentration range for linearity assessment is 1, 5, 10, 25, 50, and 100 µg/mL.
Step 3: Sample Preparation (e.g., for a formulated product)
-
Accurately weigh a portion of the sample powder equivalent to approximately 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature, then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL.
HPLC Method Validation Protocol (ICH Q2(R1) Framework)
The developed method must be validated to demonstrate its suitability for the intended purpose.[5][9]
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (formulation excipients), and a spiked sample. Assess for any interfering peaks at the retention time of the analyte. | No significant interference at the analyte's retention time. Peak purity index (via DAD) should be >990. |
| Linearity | Analyze the calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest standard. |
| Range | The range is established by the linearity study. | The range should cover 80-120% of the target test concentration. |
| Accuracy (Recovery) | Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery should be between 98.0% and 102.0% at each level. |
| Precision (Repeatability) | Analyze six replicate preparations of a single sample at 100% of the target concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Repeat the precision study on a different day with a different analyst and/or instrument. | RSD between the two sets of data should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by analyzing samples at this concentration and checking for acceptable precision and accuracy. | RSD ≤ 10%. Recovery between 80-120%. |
| Robustness | Systematically vary key method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and assess the impact on retention time and analyte quantification. | Retention time shifts should be acceptable, and the assay results should not deviate significantly (e.g., <%2) from the nominal results. |
HPLC Workflow Diagram
Caption: General experimental workflow for HPLC analysis.
PART 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Rationale for Method Selection: GC-MS offers exceptional sensitivity and specificity, making it an excellent confirmatory technique or a primary method for trace-level quantification. The ketone group in this compound suggests sufficient volatility for GC analysis.[10] Mass spectrometric detection provides structural confirmation and can distinguish the analyte from co-eluting impurities, which is a significant advantage.[11][12]
Suggested GC-MS Operating Conditions
The following table provides a starting point for GC-MS method development. The choice of a mid-polarity column is intended to provide good peak shape for the polar triazole moiety.
| Parameter | Recommended Condition | Rationale |
| GC-MS System | Agilent 7890B GC with 5977B MS or equivalent | A robust and sensitive system widely used for quantitative analysis.[11] |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-bleed, non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split 20:1 (for higher concentrations) | Splitless mode enhances sensitivity, while a split injection prevents column overloading for assay-level samples. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Oven Program | Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A temperature ramp is necessary to elute the analyte with a good peak shape and ensure the column is cleaned of any high-boiling point residues. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-300) for initial identification; Selected Ion Monitoring (SIM) for quantification | Full scan is used to identify the analyte and its fragments. SIM mode significantly increases sensitivity and selectivity by monitoring only characteristic ions. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from saturating the detector. |
Sample and Standard Preparation Protocol
Step 1: Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with Methanol or Acetonitrile.
Step 2: Working Standard Solutions
-
Prepare working standards by serial dilution in the chosen solvent. For SIM mode, a much lower concentration range may be appropriate (e.g., 0.01 - 10 µg/mL).
Step 3: Sample Preparation
-
Follow the same extraction procedure as for HPLC, but use a GC-compatible solvent like Methanol or Ethyl Acetate.
-
Ensure the final concentration is within the linear range of the GC-MS method.
-
Filter through a 0.45 µm PTFE filter.
GC-MS Method Validation and Data Analysis
Validation for the GC-MS method follows the same ICH Q2(R1) principles as HPLC.[6] For quantification, specific ions must be selected.
-
Ion Selection: Inject a mid-range standard in Full Scan mode to obtain the mass spectrum. Select one abundant and specific ion as the quantifier ion and two or three other ions as qualifier ions .
-
Quantification: Build the calibration curve by plotting the peak area of the quantifier ion against concentration.
-
Confirmation: For positive identification in samples, the retention time must match that of the standard, and the ratio of the qualifier ions to the quantifier ion must be within a pre-defined tolerance (e.g., ±20%) of the ratio observed in the standard.
GC-MS Workflow Diagram
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- 11. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 12. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2,4-Triazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 1,2,4-Triazole
The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a cornerstone in medicinal chemistry. Its designation as a "privileged scaffold" stems from its remarkable versatility and presence in a multitude of clinically successful drugs. The unique physicochemical properties of the 1,2,4-triazole nucleus, including its metabolic stability, capacity for hydrogen bonding, and its ability to act as a bioisostere for amide and ester groups, contribute to favorable pharmacokinetic and pharmacodynamic profiles. This has led to the development of a wide array of 1,2,4-triazole derivatives with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.
This guide provides an in-depth exploration of the medicinal chemistry applications of 1,2,4-triazole derivatives, detailing their mechanisms of action, structure-activity relationships, and practical protocols for their synthesis and biological evaluation.
Section 1: Antifungal Applications - The Hallmark of 1,2,4-Triazoles
The most prominent and well-established therapeutic application of 1,2,4-triazole derivatives is in the treatment of fungal infections. Marketed drugs such as fluconazole, itraconazole, and voriconazole are indispensable in managing systemic mycoses.
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary antifungal mechanism of 1,2,4-triazoles involves the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane responsible for maintaining its integrity and fluidity.
The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51. This binding event blocks the demethylation of lanosterol, the precursor to ergosterol. The subsequent accumulation of toxic methylated sterols disrupts the fungal cell membrane's structure and function, leading to fungal cell death.
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Structure-Activity Relationship (SAR) Insights
The antifungal potency of 1,2,4-triazole derivatives is significantly influenced by the substituents on the triazole ring and the overall molecular architecture. Key SAR observations include:
-
Substitution at N1: The presence of a substituted phenylpropyl group, as seen in fluconazole and itraconazole, is crucial for potent activity. Halogen substitutions (e.g., difluorophenyl) on this aromatic ring generally enhance efficacy.
-
Side Chain Modifications: Variations in the side chain attached to the core structure can modulate the antifungal spectrum and pharmacokinetic properties. For instance, the complex side chain of itraconazole contributes to its broader spectrum of activity compared to fluconazole.
-
Chirality: The stereochemistry of the molecule can significantly impact its binding affinity to CYP51. Asymmetric synthesis is often employed to obtain the more active enantiomer.
Table 1: Antifungal Activity of Representative 1,2,4-Triazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 4 | |
| Itraconazole | Aspergillus fumigatus | 0.125 - 1 | |
| Voriconazole | Candida krusei | 0.06 - 1 | |
| Posaconazole | Zygomycetes | 0.03 - 1 |
MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing conditions.
Section 2: Anticancer Applications - A Multifaceted Approach
1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation. Several clinically used anticancer drugs, such as letrozole and anastrozole, feature the 1,2,4-triazole scaffold.
Diverse Mechanisms of Anticancer Action
Unlike their antifungal counterparts, the anticancer activity of 1,2,4-triazoles is not attributed to a single, universal mechanism. Instead, these compounds interact with various biological targets, including:
-
Aromatase Inhibition: Letrozole and anastrozole are potent aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer. Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. By inhibiting this enzyme, these drugs reduce estrogen levels, thereby suppressing the growth of estrogen-dependent tumors.
-
Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Many kinases are dysregulated in cancer, leading to uncontrolled cell growth. 1,2,4-triazole-containing compounds have been developed as inhibitors of various kinases, including tyrosine kinases and cyclin-dependent kinases.
-
Other Mechanisms: Other reported anticancer mechanisms for 1,2,4-triazole derivatives include inhibition of topoisomerases, methionine aminopeptidases, and tankyrase, as well as interference with DNA interactions and modulation of apoptotic pathways.
Large-scale synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one
An In-Depth Technical Guide to the Large-Scale Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. This key intermediate is pivotal in the manufacturing of several agrochemicals, including the fungicide triadimefon and the plant growth regulator paclobutrazol.[1][2] This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring a thorough understanding of the synthesis for safe and efficient scale-up.
Introduction and Strategic Importance
3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one, also known as 1-(1H-1,2,4-triazol-1-yl)pinacolone, is a critical building block in the synthesis of a variety of commercial agrochemicals. Its molecular structure, featuring a reactive ketone and a stable triazole ring, makes it a versatile precursor. The demand for high-purity 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one in large quantities necessitates a robust, scalable, and economically viable synthetic process. This guide will delve into the prevalent and efficient synthetic route, focusing on the alkylation of 1,2,4-triazole.
The Synthetic Pathway: A Mechanistic Overview
The most common and industrially scalable synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one involves the nucleophilic substitution of a halogenated derivative of pinacolone (3,3-dimethyl-2-butanone) with 1,2,4-triazole.
The Core Reaction: Alkylation of 1,2,4-Triazole
The fundamental transformation is the formation of a carbon-nitrogen bond between the triazole ring and the pinacolone backbone. This is typically achieved by reacting 1,2,4-triazole with α-chloropinacolin (1-chloro-3,3-dimethyl-2-butanone) in the presence of a base.
Reaction Scheme:
Understanding the Regioselectivity
A crucial aspect of this synthesis is the regioselectivity of the alkylation of the 1,2,4-triazole ring. 1,2,4-triazole has two potential nucleophilic nitrogen atoms for alkylation: N1 and N4. For the desired product, alkylation must occur at the N1 position.
Studies have shown that the alkylation of 1,2,4-triazole with alkyl halides typically favors the N1 isomer.[3][4] The use of a non-nucleophilic, sterically hindered base can further enhance this selectivity.[4] The N1 position is generally more nucleophilic, leading to it being the primary site of attack.[5]
Large-Scale Synthesis Protocol
This protocol is designed for the multi-kilogram scale production of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier Recommendation |
| 1,2,4-Triazole | 99% purity | Reputable chemical supplier |
| α-Chloropinacolin | 98% purity | Reputable chemical supplier |
| Potassium Carbonate | Anhydrous, finely ground | Reputable chemical supplier |
| Acetone | Anhydrous, technical grade | Reputable chemical supplier |
| Hexane | Technical grade | Reputable chemical supplier |
| Glass-lined Reactor | 1000 L capacity, with reflux condenser, mechanical stirrer, and temperature control | Pfaudler, De Dietrich, or equivalent |
| Filtration Unit | Nutsche filter or centrifuge | Standard industrial filtration equipment |
| Rotary Evaporator | Industrial scale | Büchi, Heidolph, or equivalent |
| Crystallization Vessel | Jacketed glass or stainless steel | Standard chemical processing vessel |
Step-by-Step Protocol
Step 1: Reactor Preparation and Charging
-
Ensure the 1000 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with 250 L of anhydrous acetone.
-
With moderate agitation, add 103.5 kg (1.5 kmol) of 1,2,4-triazole to the acetone.
-
Add 228 kg (1.65 kmol) of finely ground anhydrous potassium carbonate to the suspension.
Causality: Potassium carbonate acts as the base to deprotonate the 1,2,4-triazole, forming the more nucleophilic triazolide anion. Finely grinding the potassium carbonate increases its surface area, facilitating a faster and more complete reaction. Acetone is a suitable solvent as it dissolves the reactants to a sufficient extent and has a relatively low boiling point for easy removal.
Step 2: Reaction Execution
-
Heat the mixture to a gentle reflux (approximately 56 °C).
-
Slowly add a solution of 202.5 kg (1.5 kmol) of α-chloropinacolin in 100 L of acetone to the refluxing mixture over a period of 2-3 hours.
-
Maintain the reaction mixture at reflux for an additional 5-7 hours after the addition is complete.
Causality: The slow addition of the α-chloropinacolin solution helps to control the exothermic nature of the reaction, preventing a runaway reaction. Maintaining reflux ensures the reaction proceeds at a reasonable rate to completion.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (α-chloropinacolin) is consumed.
Trustworthiness: In-process monitoring is crucial for ensuring the reaction has gone to completion, preventing the isolation of a product contaminated with starting materials.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium chloride and any unreacted potassium carbonate using a Nutsche filter.
-
Wash the filter cake with 50 L of fresh acetone to recover any product retained in the solid.
-
Combine the filtrate and the washings.
-
Concentrate the combined filtrate under reduced pressure using an industrial-scale rotary evaporator to remove the acetone.
Step 5: Purification by Crystallization
-
To the oily residue obtained after solvent removal, add 300 L of hexane.
-
Heat the mixture to boiling to dissolve the crude product.
-
Allow the solution to cool slowly to room temperature, and then further cool to 0-5 °C in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Causality: Hexane is an excellent solvent for recrystallization in this case because the product is soluble in hot hexane but has low solubility in cold hexane, allowing for efficient purification from more soluble impurities.
Expected Yield and Product Characteristics
-
Expected Yield: 200 - 225 kg (80-90% of theoretical yield)
-
Appearance: White to off-white crystalline solid
-
Melting Point: 62-64 °C
Scale-Up Considerations and Process Optimization
Transitioning from laboratory to large-scale production introduces challenges that must be addressed to ensure safety, efficiency, and consistency.
Heat Management
The alkylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[6][7]
-
Mitigation:
-
Use a jacketed reactor with a reliable cooling system.
-
Employ a slow, controlled addition rate of the α-chloropinacolin.
-
Monitor the internal temperature continuously.
-
Mixing
Effective mixing is crucial for maintaining a homogeneous reaction mixture and preventing localized overheating.
-
Optimization:
-
Utilize a reactor equipped with a powerful mechanical stirrer and baffles to ensure efficient agitation.
-
The particle size of the potassium carbonate can also affect mixing; a uniform, fine powder is preferable.
-
Raw Material Quality
The purity of the starting materials can significantly impact the yield and purity of the final product.
-
Validation:
Waste Management
Large-scale synthesis generates significant waste streams that must be managed responsibly.[10][11][12]
-
Strategy:
-
The primary solid waste is potassium chloride, which can potentially be recycled or disposed of according to local regulations.
-
Solvent recovery (acetone and hexane) through distillation is highly recommended to improve the economic and environmental profile of the process.
-
Analytical Characterization and Quality Control
To ensure the final product meets the required specifications, a comprehensive set of analytical tests should be performed.
| Analytical Technique | Parameter to be Determined | Expected Result |
| Melting Point | Purity | 62-64 °C |
| ¹H NMR | Structural confirmation and purity | Consistent with the structure of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. |
| ¹³C NMR | Structural confirmation | Consistent with the structure of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. |
| FT-IR | Presence of functional groups | Characteristic peaks for C=O (ketone), C-N (triazole), and C-H bonds. |
| HPLC | Purity | ≥ 98.0% |
Expected ¹H NMR Data (CDCl₃, 400 MHz): δ (ppm) 8.15 (s, 1H, triazole-H), 7.95 (s, 1H, triazole-H), 5.20 (s, 2H, -CH₂-), 1.25 (s, 9H, -C(CH₃)₃).
Safety Considerations
6.1. Chemical Hazards
-
1,2,4-Triazole: Harmful if swallowed. May cause eye irritation. Suspected of damaging fertility or the unborn child.[8][11][13]
-
α-Chloropinacolin: Lachrymator. Causes skin and eye irritation.
-
Acetone and Hexane: Highly flammable liquids and vapors.
6.2. Personal Protective Equipment (PPE)
-
Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.
-
When handling large quantities, respiratory protection may be necessary.
6.3. Engineering Controls
-
The synthesis should be carried out in a well-ventilated area, preferably in a closed system reactor.
-
Use explosion-proof equipment when handling flammable solvents.
References
- Bulger, P. G., et al. (2007).
- ChemicalBook. (2023). 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.
- Davenport, et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Org. Process Res. Dev., 27, 928–937.
- Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1224, 129033.
- Hazra, G. (2024).
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Jeffrey, T. R., et al. Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute.
- Lab Manager Magazine. (2022). How to Scale Up a New Synthesis Reaction.
- NAG, A. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Triazole Synthesis: A Deep Dive into Efficient Methodologies.
- PNAS. (2007). Green chemistry for chemical synthesis.
- PubChem. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone.
- Purdue University. 3,3-dimethyl-2-butanone.
- Royal Society of Chemistry. 1H and 13C NMR Spectra.
- Senieer. (2022). Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes.
- Slideshare. (2015).
- Taylor & Francis Online. (2001). Synthesis of N-Substituted 1,2,4-Triazoles. A Review.
- Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques.
- BenchChem. (2025). Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane.
- CatSci Ltd.
- Chemical Research and Technology. (2025). Circular Economy in Industrial Chemistry: A Review of Strategies for Waste Reduction and Resource Recovery.
- El-Reash, Y. G., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 21.
- Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Request PDF.
- GSRC. 3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE.
- Journal of Pharmaceutical Practice. (2016).
- PubChem. 3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-2-one.
- ResearchGate. (2018). Reaction optimization for the NH-1,2,3-triazole synthesis.
- Royal Society of Chemistry.
- The Journal of Organic Chemistry. (2021).
- Thermo Fisher Scientific. (2022).
- Central Drug House. (2021).
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
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- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 9. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrestech.com [chemrestech.com]
- 12. aarf.asia [aarf.asia]
- 13. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone
Welcome to the technical support center for the synthesis of 3-(1H-1,2,4-triazol-1-yl)-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic building block. Here, we address frequently asked questions and provide in-depth troubleshooting guides based on established chemical principles and field-proven insights.
I. Overview of the Synthesis
The synthesis of this compound is primarily achieved through the nucleophilic substitution of a halogen at the α-position of 2-butanone with 1,2,4-triazole. The most common starting material is 3-bromo-2-butanone, which reacts with the triazole anion in the presence of a base.
The core of this synthesis lies in the N-alkylation of the 1,2,4-triazole ring. A critical aspect of this reaction is controlling the regioselectivity, as alkylation can occur at the N1 or N4 position of the triazole ring, leading to the desired product and a common isomeric impurity, respectively.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in this synthesis?
A1: The most significant factor impacting yield is often the formation of the undesired 4-(3-oxobutan-2-yl)-4H-1,2,4-triazol-1-ium isomer, which reduces the amount of the desired N1-alkylated product. Other contributing factors can include incomplete reaction, side reactions of the 3-bromo-2-butanone starting material, and suboptimal workup and purification procedures.
Q2: How can I differentiate between the desired N1-isomer and the undesired N4-isomer?
A2: The two isomers can be distinguished using analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC: The N1 and N4 isomers will likely have different polarities and thus different Rf values on a silica gel plate. The more symmetric N4-isomer may be less polar. A specific TLC method for 4-substituted-1,2,4-triazoles has been reported, which could be adapted for this purpose[1][2].
-
¹H NMR: The chemical shifts of the triazole ring protons are diagnostic. In the desired N1-isomer, the two protons on the triazole ring are in different chemical environments and will appear as two distinct signals. In the more symmetrical N4-isomer, the two protons are equivalent and will appear as a single signal.
Q3: What is the optimal base for this reaction?
A3: The choice of base is crucial for both reaction rate and regioselectivity.
-
Potassium carbonate (K₂CO₃): This is a commonly used, mild base that often provides good yields with high N1-selectivity. It is a practical choice for large-scale synthesis. A similar synthesis using α-chloropinacolin and K₂CO₃ in acetone resulted in a 72% yield[3].
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic organic base that can lead to high yields of 1-substituted-1,2,4-triazoles[4].
-
Sodium hydride (NaH): A strong base that can be used to deprotonate the triazole effectively. However, stronger bases may sometimes lead to more side reactions if not handled carefully.
Generally, weaker bases tend to favor the formation of the N1-isomer[5].
Q4: Can 3-bromo-2-butanone undergo side reactions other than substitution with triazole?
A4: Yes. Under basic conditions, α-halo ketones like 3-bromo-2-butanone can undergo self-condensation or a Favorskii rearrangement[6][7][8][9][10]. The Favorskii rearrangement would lead to the formation of carboxylic acid derivatives, which would complicate purification and lower the yield of the desired product. Using a non-nucleophilic base and controlling the reaction temperature can help minimize these side reactions.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Formation of N4-isomer: The reaction conditions may favor the formation of the undesired regioisomer. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Favorskii Rearrangement of 3-bromo-2-butanone: Use of a strong, nucleophilic base. 4. Loss during Workup/Purification: The product may be partially soluble in the aqueous phase, or purification may be inefficient. | 1. Optimize Base and Solvent: Use a milder base like K₂CO₃ in a polar aprotic solvent such as acetone or DMF. Avoid strong, nucleophilic bases like alkoxides if rearrangement is suspected. 2. Monitor Reaction Progress: Use TLC to monitor the consumption of the starting materials. If the reaction stalls, consider a moderate increase in temperature or extended reaction time. 3. Control Temperature: Maintain a consistent and moderate reaction temperature (e.g., reflux in acetone) to avoid side reactions. 4. Optimize Extraction and Purification: Ensure complete extraction from the aqueous phase using an appropriate organic solvent. For purification, consider column chromatography if crystallization is difficult. |
| Difficult Purification | 1. Presence of both N1 and N4 isomers: These isomers may have similar physical properties, making separation challenging. 2. Oily Product: The product may not crystallize easily due to impurities. | 1. Column Chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the isomers. Monitor fractions by TLC. 2. Trituration/Recrystallization: Try triturating the oil with a non-polar solvent to induce crystallization. If a solid is obtained, recrystallize from a suitable solvent system. |
| Reaction Not Starting | 1. Poor Quality Reagents: 1,2,4-triazole may contain moisture. 3-bromo-2-butanone can degrade over time. 2. Inactive Base: The base (e.g., K₂CO₃) may be old or have absorbed moisture. | 1. Dry Reagents: Dry 1,2,4-triazole under vacuum before use. Use freshly purchased or distilled 3-bromo-2-butanone. 2. Use Fresh Base: Use freshly opened or properly stored base. For K₂CO₃, it can be dried in an oven before use. |
| Multiple Spots on TLC | 1. Formation of N1 and N4 isomers. 2. Unreacted Starting Materials. 3. Side Products: From self-condensation or rearrangement of 3-bromo-2-butanone. | 1. Identify Spots: Use co-spotting with starting materials to identify them on the TLC plate. 2. Optimize Reaction Conditions: Refer to the "Low Yield" section to minimize side product formation. |
IV. Experimental Protocols & Methodologies
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
1,2,4-Triazole
-
Potassium Carbonate (anhydrous, powdered)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 3-bromo-2-butanone (1.0 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
V. Visualizing Reaction Pathways and Troubleshooting
Main Reaction and Isomer Formation
Caption: N-alkylation of 1,2,4-triazole with 3-bromo-2-butanone.
Potential Side Reaction: Favorskii Rearrangement
Caption: Favorskii rearrangement of 3-bromo-2-butanone.
VI. References
-
Favorskii Rearrangement. (n.d.). NROChemistry. Retrieved from [Link]
-
Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications, 270.
-
Favorskii Rearrangement | Mechanism | Applications. (n.d.). AdiChemistry. Retrieved from [Link]
-
Favorskii rearrangement. (2023, November 29). In Wikipedia. [Link]
-
The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... (n.d.). Homework.Study.com. Retrieved from [Link]
-
Bulger, P. G., et al. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF.
-
Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
-
Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. (n.d.). PrepChem.com. Retrieved from [Link]
-
Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225, 128973.
-
Ganjali, M. R., et al. (2007). Selective Thin-Layer Chromatography of 4-R-1,2,4-triazoles. Journal of Chromatography A, 1141(1), 145-9.
-
Ganjali, M. R., et al. (2007). Selective thin-layer chromatography of 4-R-1,2,4-triazoles. Request PDF.
-
V. K. Ahluwalia & R. Aggarwal. (2002). Comprehensive Practical Organic Chemistry: Preparations And Quantitative Analysis. Universities Press.
-
One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (n.d.). TSI Journals. Retrieved from [Link]
-
Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate.
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Synthesis of 3H-1,2,4-triazol-3-ones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Retrieved from [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2020). MDPI.
-
Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460-5493.
-
Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. OUCI.
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Beilstein Journals.
-
Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). National Institutes of Health.
-
Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. ACS Publications.
-
Write structures for the various aldol condensation products you would expect from the aldol self condensation of 2-butanone. (n.d.). Homework.Study.com. Retrieved from [Link]
Sources
- 1. Selective thin-layer chromatography of 4-R-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. adichemistry.com [adichemistry.com]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 10. homework.study.com [homework.study.com]
- 11. 3-BROMO-2-BUTANONE | 814-75-5 [chemicalbook.com]
- 12. biosynth.com [biosynth.com]
Technical Support Center: Synthesis of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone
Welcome to the technical support guide for the synthesis of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary synthetic route for this compound, and what is its core mechanism?
The most direct and widely used method for synthesizing this compound is the N-alkylation of 1,2,4-triazole with an appropriate 3-halo-2-butanone (e.g., 3-bromo-2-butanone or 3-chloro-2-butanone). This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.
Mechanism Insight: In this reaction, the 1,2,4-triazole, after being deprotonated by a base, acts as a nucleophile. The anionic triazolide attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion and forming the new C-N bond. The choice of base and solvent is critical as it directly influences the nucleophilicity of the triazole and the rate of reaction.[1]
Q2: My analysis shows a significant isomeric byproduct. What is it, and how can I improve the regioselectivity for the desired N1-isomer?
This is the most common challenge in this synthesis. 1,2,4-triazole is an ambident nucleophile, meaning it can be alkylated at different nitrogen atoms. The deprotonated triazolide anion has nucleophilic character at both the N1 and N4 positions. Therefore, the reaction typically yields a mixture of the desired 1-substituted isomer and the undesired 4-substituted isomer .
-
Desired Product: 3-(1H -1,2,4-Triazol-1-yl)-2-butanone
-
Major Side Product: 3-(4H -1,2,4-Triazol-4-yl)-2-butanone
Alkylation at the N2 position is also possible but is generally sterically and electronically less favored.[2][3]
Troubleshooting & Optimization of Regioselectivity:
The ratio of N1 to N4 alkylation is highly dependent on the reaction conditions. The N1 position is generally more nucleophilic, making it the kinetic product, while the N4 isomer can sometimes be the thermodynamically favored product.[1] To maximize the yield of the N1 isomer, reaction conditions must be carefully controlled.
Key Factors Influencing Regioselectivity:
-
Choice of Base: Sterically hindered, non-nucleophilic bases strongly favor the formation of the N1 isomer. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice for this purpose.[4] Common inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) often lead to mixtures of N1 and N4 isomers.[3][4]
-
Solvent System: Aprotic solvents are preferred. Tetrahydrofuran (THF) and Acetonitrile (MeCN) are effective solvents that can promote high N1 selectivity, especially when paired with a base like DBU.[4] Polar aprotic solvents like DMF can also be used, but may require more careful temperature control.
-
Temperature: Lower temperatures generally favor the kinetic product (N1-isomer). Running the reaction at room temperature or slightly below is often optimal.
Below is a summary of conditions that can be used to control the reaction outcome.
| Base | Solvent | Typical Temp. | N1:N4 Ratio (Approx.) | Reference |
| DBU | THF | Room Temp | > 90:10 | Bulger, et al.[4] |
| K₂CO₃ | Acetone | Reflux | Variable (Mixture) | PrepChem[5] |
| NaH | DMF | 0 °C to RT | Variable (Mixture) | General Practice |
| Ionic Liquid/K₂CO₃ | MW (80°C) | > 95:5 (N1 selective) | Kumar, et al.[6] |
Workflow for Diagnosing and Correcting Isomer Formation
Q3: I've isolated a highly polar, water-soluble byproduct. What is it and how can I prevent it?
This byproduct is likely a 1,4-disubstituted-1,2,4-triazolium salt . This occurs due to over-alkylation, where a second molecule of 3-bromo-2-butanone alkylates the already substituted triazole product.[3] The resulting quaternary ammonium salt is ionic, making it highly polar and water-soluble.
Mechanism of Formation: The nitrogen atoms in the mono-alkylated triazole ring (both N1 and N4 isomers) remain nucleophilic and can attack another molecule of the electrophilic 3-bromo-2-butanone.
Prevention Strategies:
-
Stoichiometric Control: Use a slight excess of 1,2,4-triazole relative to the 3-halo-2-butanone (e.g., 1.1 to 1.2 equivalents of triazole). Avoid using an excess of the alkylating agent.
-
Controlled Addition: Add the 3-halo-2-butanone slowly to the mixture of triazole and base. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second alkylation.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS. Stop the reaction as soon as the starting 3-halo-2-butanone is consumed.
-
Temperature Management: Avoid excessive heat, as higher temperatures can accelerate the rate of the second alkylation.
Q4: My crude reaction mixture contains 3-hydroxy-2-butanone. What is causing this degradation?
The presence of 3-hydroxy-2-butanone (acetoin) is a clear indication of the hydrolysis of your starting material, 3-halo-2-butanone. Alpha-haloketones are susceptible to hydrolysis, especially under basic conditions or in the presence of water.
Causality:
-
Water Contamination: The primary cause is the presence of water in the reaction solvent or from non-anhydrous reagents.
-
Strongly Basic/Aqueous Conditions: Using aqueous bases or bases that can generate hydroxide ions (e.g., from reacting with trace water) will accelerate this side reaction.
Prevention Protocol:
-
Use Anhydrous Solvents: Ensure all solvents (e.g., THF, Acetone, DMF) are thoroughly dried before use, for instance, by passing them through a column of activated alumina or distilling from a suitable drying agent.
-
Dry Reagents: Dry the 1,2,4-triazole and the base (e.g., K₂CO₃) in a vacuum oven before use if there is any suspicion of moisture content.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Base Selection: A non-nucleophilic organic base like DBU is less likely to promote hydrolysis compared to inorganic bases in the presence of trace water.
Reaction Pathway Diagram: Desired Product vs. Major Side Reactions
Q5: What is a reliable protocol for maximizing the N1-isomer and how should I approach purification?
Here is a self-validating protocol designed to maximize N1-selectivity, followed by a general purification strategy.
Experimental Protocol: Optimized N1-Selective Synthesis
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,2,4-triazole (1.1 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) to the slurry. Stir for 15-20 minutes at 0 °C to allow for the complete formation of the triazolide anion.
-
Alkylating Agent Addition: Prepare a solution of 3-bromo-2-butanone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase).
-
Workup: Once the 3-bromo-2-butanone is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Strategy:
The primary impurities will be the N4-isomer and unreacted 1,2,4-triazole.
-
Column Chromatography: This is the most effective method for separating the N1 and N4 isomers.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-60%). The N1-isomer is typically less polar and will elute before the N4-isomer.
-
-
Recrystallization: If the crude product is obtained as a solid and is relatively pure (>90%), recrystallization can be effective.
-
Solvent System: A mixture of ethyl acetate and hexanes, or isopropanol and water, can be a good starting point for solvent screening. Dissolve the crude material in a minimal amount of the hot, more polar solvent and slowly add the less polar anti-solvent until turbidity is observed. Cool slowly to induce crystallization.
-
References
-
Boraei, A. T. A., et al. (2017). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Journal of the Iranian Chemical Society. Available at: [Link]
-
Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. Synthetic Communications. Available at: [Link]
-
Bukowczan, J. (2015). Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. Available at: [Link]
-
Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis. Available at: [Link]
-
Guan, A., et al. (2019). Advances in synthetic approach to and antifungal activity of triazoles. Molecules. Available at: [Link]
-
Vereshchagin, L. I., et al. (2006). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Tzvetkova, P., et al. (2022). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. International Journal of Molecular Sciences. Available at: [Link]
-
Rezki, N., et al. (2020). Novel 1,2,4-Triazoles as Antifungal Agents. Molecules. Available at: [Link]
-
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews. Available at: [Link]
-
PrepChem (2023). Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. Available at: [Link]
Sources
Technical Support Center: Purification of Crude 3-(1H-1,2,4-Triazol-1-yl)-2-butanone
Welcome to the dedicated technical support center for the purification of crude 3-(1H-1,2,4-Triazol-1-yl)-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this important heterocyclic ketone. Here, we synthesize technical expertise with practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common impurities can include unreacted starting materials such as 1H-1,2,4-triazole and a halogenated butanone derivative. Additionally, side products from unwanted reactions, such as the formation of isomeric triazole products or over-alkylation, may be present. If a metal catalyst was used in the synthesis, residual metal ions could also contaminate your product.[1] A thorough understanding of your specific synthetic pathway is crucial for anticipating and identifying potential impurities.
Q2: My purified product is an oil, but I was expecting a solid. What does this indicate?
A2: The physical state of your final product is a key indicator of its purity. If you obtain an oil instead of a solid, it often suggests the presence of residual solvents or impurities that are depressing the melting point of the compound. Further purification steps are likely necessary. It is also possible that the compound exists as a low-melting solid or a viscous oil at room temperature, even in its pure form. To confirm this, it is recommended to obtain a small, highly purified analytical sample, for instance through preparative chromatography, and observe its physical state.
Q3: What are the initial steps I should take to characterize the purity of my crude product?
A3: Before embarking on a purification strategy, it is essential to assess the complexity of your crude mixture. Thin-Layer Chromatography (TLC) is an invaluable initial technique for this purpose.[2][3] By testing various solvent systems, you can get a preliminary idea of the number of components in your mixture and their relative polarities. This information will be instrumental in designing an effective purification protocol, whether it be recrystallization or column chromatography. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[4][5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.
Issue 1: Poor Separation on Silica Gel TLC/Column Chromatography
Potential Causes:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to move with the solvent front, or too low, resulting in all components remaining at the baseline.
-
Compound Streaking: The compound may be interacting too strongly with the acidic silica gel, leading to broad, streaky spots on a TLC plate or poor peak shape during column chromatography. This is common for basic compounds like triazoles.
Solutions:
-
Systematic Solvent Screening (TLC): Begin with a relatively non-polar solvent system, such as hexane/ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate. The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4 on TLC, allowing for good separation from more polar and less polar impurities.
-
Eluent Modification for Basic Compounds: To counteract the acidity of the silica gel and improve peak shape, consider adding a small amount of a basic modifier to your eluent.[3] A common practice is to add 0.5-1% triethylamine (Et3N) to the solvent system.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds. Alternatively, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective.
Issue 2: Difficulty in Inducing Crystallization
Potential Causes:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.
-
Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystals to form.
-
Inappropriate Crystallization Solvent: The chosen solvent may be too good a solvent for your compound at all temperatures, or it may be too poor a solvent to dissolve it even when hot.
Solutions:
-
Solvent Selection for Recrystallization: The ideal recrystallization solvent will dissolve your compound when hot but not when cold.[7][8][9][10] For a ketone-containing triazole, consider solvents such as toluene, ethyl acetate, acetone, or mixtures like hexane/ethyl acetate or toluene/heptane. A systematic approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution.
-
Reducing Solvent Volume: Slowly evaporate the solvent to increase the concentration of your compound.
-
Cooling: Cool the solution slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.
-
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To determine a suitable solvent system for column chromatography and to monitor the progress of the purification.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
UV lamp (254 nm)
-
Iodine chamber or other suitable staining agent
Procedure:
-
Prepare a dilute solution of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary spotter, apply a small spot of the solution to the baseline of a TLC plate.
-
Prepare a developing chamber with a small amount of your chosen eluent (e.g., 7:3 hexane/ethyl acetate). Ensure the chamber is saturated with the solvent vapors.
-
Place the TLC plate in the chamber and allow the eluent to ascend the plate.
-
Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Circle any visible spots with a pencil.
-
If necessary, further visualize the plate using a staining agent like iodine.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the solvent system to achieve an Rf of 0.3-0.4 for the desired product.
Visualization of the Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Glass chromatography column
-
Silica gel (or other suitable stationary phase)
-
Eluent (determined from TLC analysis)
-
Collection tubes or flasks
-
Crude product
Procedure:
-
Column Packing: Secure the column vertically. Add a small layer of sand or a cotton plug to the bottom. Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding air bubbles. Allow the silica gel to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the column.
-
Elution: Begin adding the eluent to the top of the column, maintaining a constant flow rate. Collect fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
Objective: To purify the compound based on its differential solubility in a given solvent at different temperatures.
Materials:
-
Crude product
-
Recrystallization solvent (determined from solubility tests)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
Data Presentation: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes on Use |
| Hexane | 69 | 0.1 | Good for initial washing of non-polar impurities and as a non-polar component in eluent systems. |
| Toluene | 111 | 2.4 | A potential recrystallization solvent for aromatic and moderately polar compounds. |
| Ethyl Acetate | 77 | 4.4 | A versatile solvent for both chromatography and recrystallization, often used in combination with hexane. |
| Acetone | 56 | 5.1 | A polar aprotic solvent that can be effective for recrystallization of ketone-containing compounds. |
| Ethanol | 78 | 4.3 | A polar protic solvent, useful for recrystallizing more polar compounds. |
| Water | 100 | 10.2 | Can be used for recrystallization of highly polar compounds or as an anti-solvent. |
Troubleshooting Logic Diagram
Caption: A troubleshooting guide for common issues in the purification of this compound.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
MOLBASE. This compound. Available at: [Link]
-
Reddit. r/Chempros - Go-to recrystallization solvent mixtures. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Available at: [Link]
-
HELIX Chromatography. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available at: [Link]
-
YouTube. How to determine the right solvent for recrystallization. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. EXPLANATION Amitrole (3-amino -1H-1,2,4 -triazole) was originally evaluated by the JMPR in 1974. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. Available at: [Link]
- Kardi, F., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
-
YouTube. Selecting a recrystallization solvent. Available at: [Link]
-
Der Pharma Chemica. Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Available at: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
RSYN RESEARCH. Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. Available at: [Link]
-
National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. Available at: [Link]
-
ResearchGate. Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. Available at: [Link]
-
Cheméo. Chemical Properties of Cyclohexane, (1,2-dimethylbutyl)- (CAS 61142-37-8). Available at: [Link]
Sources
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. silicycle.com [silicycle.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Impurity Identification in 3-(1H-1,2,4-Triazol-1-yl)-2-butanone Synthesis
This guide provides in-depth troubleshooting and analytical strategies for researchers, scientists, and drug development professionals involved in the synthesis of 3-(1H-1,2,4-triazol-1-yl)-2-butanone. Our focus is on the practical identification and characterization of common impurities encountered during the synthesis, ensuring the integrity and quality of the final compound.
Overview of the Synthetic Pathway
The most common and direct route to synthesizing this compound is through the nucleophilic substitution of an α-haloketone, typically 3-bromo-2-butanone, with 1,2,4-triazole. This reaction proceeds via an SN2 mechanism.[1][2] While seemingly straightforward, the nature of the reactants gives rise to several potential impurities that require careful analytical monitoring.
The reaction involves the attack of a nitrogen atom from the 1,2,4-triazole ring on the electrophilic carbon bearing the halogen in the α-haloketone.[3] The choice of base and solvent is critical, as strongly basic conditions can promote side reactions involving the formation of α-haloenolate ions.[1]
Caption: Synthesis of this compound and major impurity pathways.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and analysis of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile is typically dominated by a few key species arising directly from the reactants and reaction mechanism. You should primarily look for:
-
Isomeric Impurity (N4-substitution): 1,2,4-triazole has two distinct nucleophilic sites: the N1 and N4 positions. While the N1 position is generally favored for substitution, competitive reaction at the N4 position leads to the formation of 3-(4H-1,2,4-triazol-4-yl)-2-butanone. This is often the most significant and challenging impurity to separate.
-
Unreacted Starting Materials: Residual 3-bromo-2-butanone and 1,2,4-triazole are common, especially in cases of incomplete reaction.
-
Solvent and Base Adducts: Depending on your reaction conditions, impurities related to the solvent or base used can also be present.
Q2: My TLC/HPLC shows two major product spots with very similar polarity. How can I confirm if one is the N4-isomer?
A2: Differentiating between the desired N1 and the isomeric N4 product is a critical analytical challenge. The two isomers have identical mass, making mass spectrometry alone insufficient for confirmation. The definitive technique is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR: The key difference lies in the chemical shifts and symmetry of the triazole ring protons.
-
N1-isomer (Desired Product): You will observe two distinct singlets for the two triazole protons (at C3-H and C5-H), typically in the range of δ 8.0-8.5 ppm.
-
N4-isomer (Impurity): Due to the symmetry of the N4-substituted ring, the two triazole protons (at C3-H and C5-H) are chemically equivalent. This results in a single, sharp singlet (integrating to 2H) in the aromatic region, usually slightly downfield compared to the N1 signals.
-
-
¹³C NMR: The carbon spectra will also reflect this symmetry difference, with the N4-isomer showing fewer signals for the triazole ring carbons than the N1-isomer.
Q3: My reaction yield is low, and I observe several minor, unidentified peaks in my chromatogram. What are the likely side reactions?
A3: Low yields and multiple byproducts often point to non-ideal reaction conditions, particularly the choice and stoichiometry of the base. α-haloketones are susceptible to several side reactions.[3]
-
Base-Induced Elimination: A strong, sterically hindered base can promote the elimination of HBr from 3-bromo-2-butanone to form but-3-en-2-one (methyl vinyl ketone), which can then polymerize or react further.
-
Enolate Formation: Strongly basic nucleophiles can deprotonate the α-carbon, leading to the formation of α-haloenolate ions, which can participate in other side reactions instead of the desired substitution.[1]
-
Favorskii Rearrangement: While less common for this specific substrate, treatment of α-haloketones with a strong base can potentially lead to Favorskii rearrangement products.
-
Epoxidation: Under certain conditions, reactions between α-haloketones and nucleophiles can lead to competing epoxidation pathways.
To mitigate these issues, use a mild, non-nucleophilic base (e.g., K₂CO₃) and ensure controlled temperature and stoichiometric addition of reactants.
Q4: What is the best analytical workflow for identifying a completely unknown impurity?
A4: A systematic approach is crucial. The workflow below outlines a robust strategy for identifying unknown peaks observed in your initial analysis.
Sources
Stability and storage conditions for 3-(1H-1,2,4-Triazol-1-yl)-2-butanone
Technical Support Center: 3-(1H-1,2,4-Triazol-1-yl)-2-butanone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS No. 106836-80-0). The information herein is synthesized from general chemical principles, data on analogous structures, and supplier recommendations to ensure the integrity of your experiments.
General Statement on Stability
Comprehensive stability data for this compound is not extensively published in peer-reviewed literature. However, information from chemical suppliers indicates that the compound may require cold-chain transportation , suggesting potential thermal lability.[1] Therefore, users should assume the compound is sensitive to environmental conditions and handle it with care to ensure experimental reproducibility and material integrity. This guide provides a framework for proper handling and for establishing in-house stability profiles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and short-term storage conditions for solid this compound?
A1: Based on the requirement for cold-chain shipping and general best practices for complex organic molecules, the following conditions are recommended:
-
Long-Term Storage (> 1 month): Store the solid compound at -20°C or lower in a tightly sealed container. The inclusion of a desiccant is highly recommended to protect against moisture.
-
Short-Term Storage (< 1 month): Storage at 2-8°C is acceptable for brief periods. Ensure the container is well-sealed and protected from light. Before opening, allow the container to equilibrate to room temperature to prevent water condensation onto the cold solid.
Q2: How should I prepare and store solutions of this compound?
A2: The stability of the compound in solution is unknown and highly dependent on the solvent, pH, and temperature.
-
Solvent Selection: Start with high-purity, anhydrous aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO). Avoid protic solvents like methanol or water for primary stock solutions if hydrolysis is a concern, until stability in those solvents has been verified.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be made, prepare a high-concentration stock in anhydrous DMSO or ACN.
-
Solution Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot completely and bring it to room temperature. Discard any unused portion of the thawed aliquot to ensure consistency.
Q3: Is this compound sensitive to light or air?
A3: Many heterocyclic compounds, including triazole derivatives, can be sensitive to UV light.[2][3] The butanone moiety may also be susceptible to oxidation.
-
Photostability: Always store the solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[2][4] Minimize exposure to ambient light during experimental procedures.
-
Air Sensitivity: While specific data is unavailable, the potential for oxidation exists. For long-term storage, consider flushing the headspace of the container with an inert gas like argon or nitrogen.
Q4: What are the likely degradation pathways for this molecule?
A4: While specific degradation products have not been characterized in the literature, we can infer potential pathways based on the structure's functional groups (a ketone and a triazole ring):
-
Hydrolysis: The ketone functional group could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, although this is generally slow for simple ketones.
-
Oxidation: The carbon atom adjacent to the ketone (the alpha-carbon bearing the triazole) could be a site for oxidative cleavage.
-
Thermal Decomposition: As suggested by cold-chain shipping, the molecule may undergo thermal degradation. Triazole rings can be stable, but the overall molecule may decompose at elevated temperatures, potentially involving the butanone side chain.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Appearance of new peaks in HPLC/LC-MS analysis of a stored sample or solution. | Compound degradation. | Action: Re-analyze a freshly prepared sample from a new vial of the solid. If the new peaks are absent, this confirms degradation in the previous sample. Explanation: The appearance of more polar compounds may suggest hydrolysis or oxidation. This validates the need for stringent storage conditions (cold, dark, dry). |
| Inconsistent or non-reproducible results in biological or chemical assays. | Loss of compound potency due to degradation. | Action: Perform a quick purity check of your working solution against a freshly prepared standard using HPLC-UV or LC-MS. Explanation: Inconsistent results are a classic sign of compound instability. Frequent freeze-thaw cycles, storage at room temperature, or exposure to light can reduce the concentration of the active compound, leading to variability. |
| Solid material appears discolored, oily, or clumped upon receipt or after storage. | Moisture absorption or degradation. | Action: Do not use the material. Contact the supplier for a replacement. Explanation: A change in physical appearance is a strong indicator of compromised chemical integrity. Moisture can accelerate degradation pathways or indicate improper sealing during storage. |
| Low solubility observed in a previously used solvent. | Change in crystalline form (polymorphism) or presence of insoluble degradation products. | Action: Use gentle warming or sonication to attempt dissolution. If unsuccessful, verify the identity and purity of the solid material via NMR or LC-MS. Explanation: Triazole derivatives can exhibit polymorphism, where different crystal forms have different solubilities.[6][7] This can be triggered by temperature or humidity changes. |
Quantitative Data Summary: Recommended Handling & Storage
| Parameter | Condition | Rationale |
| Solid Form (Long-Term) | ≤ -20°C, desiccated, dark | Precaution against inferred thermal instability and potential photolability.[1] |
| Solid Form (Short-Term) | 2-8°C, desiccated, dark | Suitable for immediate use, minimizes moisture condensation risk upon opening. |
| Solution (Stock) | -80°C in anhydrous ACN or DMSO | Minimizes solvent-mediated degradation and effects of freeze-thaw cycles. |
| Incompatible Materials | Strong oxidizing agents, strong acids/bases | Ketone and triazole functionalities can react under harsh chemical conditions. |
Experimental Protocol: Forced Degradation Study
This protocol allows you to proactively determine the stability of this compound under your specific laboratory conditions. This is crucial for validating analytical methods and ensuring the reliability of experimental data.
Objective: To identify conditions that lead to the degradation of the compound and to characterize its stability profile.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 40°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Stress: Place a tightly sealed vial of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Stress: Place a quartz vial (or HPLC vial) of the stock solution in a photostability chamber (or expose to direct sunlight) for 24 hours. Keep a control sample wrapped in foil at the same temperature.
-
Control: Keep 1 mL of stock solution mixed with 1 mL of water at 2-8°C in the dark.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a final concentration of ~10-20 µg/mL with the mobile phase.
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a water/ACN gradient).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation by comparing the peak area of the parent compound.
-
Note the appearance of new peaks (degradants) and their retention times. An LC-MS system is ideal for obtaining mass information on these new peaks.
-
This self-validating protocol provides direct evidence of the compound's stability under various stressors, fulfilling the need for trustworthy and experience-based scientific practice.
Logical Workflow for Stability Assessment
The following diagram illustrates the decision-making process for investigating and handling the stability of this compound.
Sources
- 1. 106836-80-0|this compound|BLD Pharm [bldpharm.com]
- 2. Synthesis, characterization and photostability study of triazole derivatives | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 7. ijmtlm.org [ijmtlm.org]
Technical Support Center: Optimizing Triazole-Based Agrochemical Synthesis
Welcome to the Technical Support Center for Triazole-Based Agrochemical Synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of synthesizing 1,2,3- and 1,2,4-triazole derivatives, which form the core of many modern fungicides, herbicides, and plant growth regulators.[1][2][3][4]
Drawing from extensive laboratory experience and the latest scientific literature, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you to overcome common synthetic challenges, optimize your reaction conditions, and accelerate your agrochemical development pipeline.
Section 1: Troubleshooting Guide for 1,2,3-Triazole Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is celebrated for its high efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles.[5][6][7] However, even this robust reaction can present challenges. This section addresses the most common issues encountered during CuAAC reactions.
Question 1: Why is my CuAAC reaction showing low to no yield?
Low or no product yield is one of the most frequent issues. The root cause often lies with the integrity of the catalyst or the reactants.
Answer:
Several factors can contribute to poor yields in a CuAAC reaction. A systematic approach to troubleshooting is crucial.
1. Catalyst Inactivity (Oxidation of Cu(I)): The active catalyst is Cu(I). Its oxidation to the inactive Cu(II) state is a primary cause of reaction failure.
-
Causality: Oxygen present in the reaction mixture can readily oxidize Cu(I) to Cu(II), stalling the catalytic cycle.
-
Solution:
-
In-situ Reduction: The most common and effective solution is to use a Cu(II) salt (like CuSO₄·5H₂O) in combination with a reducing agent that regenerates Cu(I) in situ. Sodium ascorbate is the most widely used reducing agent for this purpose.[8][9] A slight excess of the reducing agent can also prevent oxidative homocoupling of the alkyne.[7][9]
-
Degassing: Purge your solvent and reaction vessel with an inert gas (e.g., nitrogen or argon) before adding the copper catalyst to minimize dissolved oxygen.
-
Ligand Stabilization: Utilize a stabilizing ligand for the Cu(I) catalyst. Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) can protect the copper from oxidation and accelerate the reaction.[9]
-
2. Impure Reactants: The purity of your azide and alkyne starting materials is paramount.
-
Causality: Impurities can interfere with the catalyst or participate in side reactions. Azides, in particular, can be unstable.
-
Solution:
-
Ensure the purity of your starting materials using appropriate analytical techniques (NMR, LC-MS).
-
If you are synthesizing your own azide, ensure complete conversion and removal of any residual reagents.
-
3. Inappropriate Solvent or pH: The reaction environment plays a critical role.
-
Causality: While CuAAC is robust across a range of solvents, certain conditions can be suboptimal. The reaction is known to be accelerated in water.[7] The pH should generally be maintained between 4 and 12.[7]
-
Solution:
-
For laboratory-scale synthesis, a mixture of water with a co-solvent like t-BuOH, THF, or DMSO is often effective to dissolve both organic substrates and the copper catalyst.
-
Ensure the pH of your reaction mixture is within the optimal range.
-
4. Catalyst Sequestration: In complex systems, particularly with biological molecules, the substrate may bind to the copper catalyst, rendering it inactive.[8][10]
-
Solution: If catalyst sequestration is suspected, a test reaction with a simple alkyne like propargyl alcohol can be performed. If this reaction works, it suggests the substrate is the issue. Increasing the catalyst loading may be necessary.[8][10]
Experimental Protocol: A Standard CuAAC Reaction
-
In a reaction vessel, dissolve the alkyne (1.0 eq) and the azide (1.0-1.2 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (1-5 mol%) and sodium ascorbate (5-10 mol%) in water.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, work up the reaction by extracting the product with an organic solvent.
Troubleshooting Flowchart: Low Yield in CuAAC
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
Section 2: Troubleshooting Guide for 1,2,4-Triazole Synthesis
The synthesis of 1,2,4-triazoles often involves cyclization reactions which can be prone to issues with yield and regioselectivity.[11]
Question 2: How can I improve the yield and control the regioselectivity in my 1,2,4-triazole synthesis?
Low yields and the formation of isomeric mixtures are common hurdles in the synthesis of 1,2,4-triazoles.
Answer:
Optimizing yield and regioselectivity requires careful consideration of the reaction mechanism and conditions.
1. Improving Reaction Yield:
-
Temperature Control: The reaction temperature can significantly impact the yield. For instance, in the synthesis of certain 1,2,4-triazole derivatives, temperatures around 30°C were found to be optimal, as lower temperatures prolonged the reaction time and higher temperatures led to more by-products.[1]
-
Choice of Base: The strength of the base used can be critical. In many cases, a strong base is more effective than a weak base in promoting the desired cyclization.[1]
-
Catalyst System: For oxidative cyclization reactions, the choice of catalyst and oxidant is crucial. A copper catalyst with O₂ as the oxidant has been shown to be effective for synthesizing 1,3-disubstituted 1,2,4-triazoles from amidines.[11][12]
2. Controlling Regioselectivity:
-
Einhorn-Brunner Reaction: In the Einhorn-Brunner reaction, which synthesizes 1,2,4-triazoles from an imide and a hydrazine, a mixture of isomers can form if the imide is unsymmetrical. The regioselectivity is influenced by the electronic properties of the substituents, with the more acidic group preferentially ending up at the 3-position of the triazole ring.[11]
-
Catalyst-Controlled Synthesis: The choice of metal catalyst can direct the regioselectivity. For the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst favors the formation of 1,5-disubstituted isomers.[11]
Table 1: Key Parameters for Optimizing 1,2,4-Triazole Synthesis
| Parameter | Recommendation | Rationale |
| Temperature | Optimize in the range of 25-50°C | Balances reaction rate and byproduct formation.[1] |
| Base | Use a strong base (e.g., NaH, K₂CO₃) | Enhances nucleophilicity and promotes cyclization.[1] |
| Catalyst | For oxidative cyclization, consider Cu(I) or Cu(II) salts. For cycloadditions, Ag(I) or Cu(II) can control regioselectivity. | The catalyst choice can significantly influence yield and the isomeric product ratio.[11][12] |
| Solvent | Anhydrous polar aprotic solvents (e.g., DMF, THF) are often suitable. | Provides a suitable medium for the reaction of charged intermediates.[1] |
Section 3: Frequently Asked Questions (FAQs)
This section addresses general questions related to triazole synthesis for agrochemicals.
Q1: What are the main differences between the synthesis of 1,2,3- and 1,2,4-triazoles?
A: The synthetic approaches are fundamentally different. 1,2,3-triazoles are most commonly synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne. The copper-catalyzed version (CuAAC) is highly regioselective for the 1,4-isomer, while the ruthenium-catalyzed version (RuAAC) yields the 1,5-isomer.[9][13] In contrast, 1,2,4-triazoles are typically formed through condensation and subsequent cyclization reactions of compounds containing N-C-N and N-N fragments, such as the reaction of amidines with hydrazides.[12][14]
Q2: Are there greener or more sustainable methods for triazole synthesis?
A: Yes, green chemistry principles are increasingly being applied to triazole synthesis. This includes:
-
Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate reactions and often lead to higher yields in shorter reaction times.[5][13][15]
-
Catalyst Choice: Using heterogeneous catalysts or nanocatalysts can simplify catalyst removal and recycling.[13]
-
Solvent Selection: Performing reactions in water or under solvent-free conditions where possible reduces environmental impact.[15]
-
Mechanochemistry: Liquid-assisted grinding in a bead mill is an emerging sustainable method for amide bond formation, a reaction often part of a larger triazole synthesis pathway, that significantly reduces solvent use.[16]
Q3: What are the safety considerations when working with azides for 1,2,3-triazole synthesis?
A: Organic azides can be explosive, particularly small, low molecular weight azides or those with a high nitrogen-to-carbon ratio. It is crucial to handle them with appropriate safety precautions:
-
Always wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Work in a well-ventilated fume hood and behind a blast shield, especially when working on a larger scale or with new compounds.
-
Avoid heating organic azides, as this can lead to violent decomposition.
-
Avoid contact with heavy metals (other than the copper catalyst), as this can form highly sensitive heavy metal azides.
-
It is often safer to generate and use the azide in situ without isolation.
Q4: How can I scale up my triazole synthesis for industrial production?
A: Scaling up a reaction from the lab to an industrial scale presents several challenges. Key considerations include:
-
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and managing the heat generated (or consumed) by the reaction is critical for safety and efficiency on a large scale.
-
Mixing: Ensuring efficient mixing becomes more challenging in large reactors and can impact reaction rates and yields.
-
Reagent Addition: The rate of reagent addition may need to be carefully controlled to manage heat and avoid localized high concentrations.
-
Work-up and Purification: Extraction and chromatography, common in the lab, may not be feasible on a large scale. Alternative purification methods like crystallization or distillation need to be developed.
-
Process Safety: A thorough process safety assessment is required to identify and mitigate potential hazards.
Reaction Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]
-
Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. ACS Publications. [Link]
-
The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT. [Link]
-
Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Wiley Online Library. [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]
-
Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. [Link]
-
Synthesis and Pesticidal Activities of Some New Substituted 1,2,4-Triazoles and Their Derivatives. Oxford Academic. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. [Link]
-
Efficient Synthesis and Bioactivity of Novel Triazole Derivatives. MDPI. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health. [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health. [Link]
-
Scalable mechanochemical synthesis of amides using bead milling technology. Royal Society of Chemistry. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. isres.org [isres.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 15. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scalable mechanochemical synthesis of amides using bead milling technology - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Pinner Reaction for Triazole Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the Pinner reaction, a robust and versatile method for the synthesis of 1,2,4-triazoles from nitriles. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this classic transformation and may encounter challenges. We will delve into the mechanistic underpinnings of the reaction, address common experimental hurdles in a direct question-and-answer format, and provide validated protocols to guide your success.
Introduction to the Pinner-Triazole Synthesis
The synthesis of 1,2,4-triazoles, a critical pharmacophore in medicinal chemistry, can be efficiently achieved through a multi-step process starting with the Pinner reaction.[1] The overall strategy involves two key stages:
-
Formation of the Pinner Salt: An aliphatic or aromatic nitrile is reacted with an alcohol under strictly anhydrous acidic conditions (typically using hydrogen chloride) to form a highly reactive imino ester hydrochloride, known as a Pinner salt.[2][3]
-
Cyclization with Hydrazine: The Pinner salt intermediate is then treated with hydrazine or a hydrazine derivative. This step proceeds through an amidine intermediate, which subsequently undergoes intramolecular cyclization to yield the desired 1,2,4-triazole ring system.[4][5]
Understanding the distinct requirements and potential pitfalls of each stage is paramount for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a Pinner salt and why is it important?
A1: A Pinner salt is an alkyl imidate salt, typically a hydrochloride, formed from the acid-catalyzed reaction of a nitrile with an alcohol.[6] This salt is a crucial reactive intermediate. The protonated nitrogen atom makes the imino carbon highly electrophilic, priming it for nucleophilic attack by reagents like hydrazine to form the precursors necessary for triazole synthesis.[7][8]
Q2: Why are anhydrous conditions so critical for the Pinner reaction?
A2: The Pinner reaction must be carried out under strictly anhydrous (dry) conditions because the Pinner salt intermediate is extremely sensitive to moisture.[3][7] If water is present, it can act as a nucleophile and attack the imidate, leading to hydrolysis. This unwanted side reaction typically produces a carboxylic ester or an amide, significantly reducing the yield of the desired triazole product.[2][9]
Q3: Is bubbling dry HCl gas the only way to catalyze this reaction?
A3: While classic protocols use dry hydrogen chloride gas, which can be hazardous and difficult to handle, several modern alternatives exist.[8] Solutions of HCl in anhydrous solvents like dioxane, diethyl ether, or cyclopentyl methyl ether (CPME) are common and more convenient.[10][11][12] Additionally, in situ generation of HCl from reagents like trimethylsilyl chloride (TMSCl) and an alcohol can also be effective.[8]
Q4: Can I use the Pinner salt intermediate without isolating it?
A4: Yes, and it is often the preferred method. The Pinner salt can be unstable, and isolating it may lead to decomposition or hydrolysis if not handled carefully.[2] A one-pot procedure, where the Pinner salt is formed and then reacted directly with hydrazine in the same vessel, is often more efficient and leads to higher overall yields.
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a diagnostic, question-and-answer format.
Problem Area 1: Low or No Conversion of Starting Nitrile
Q5: I've run the reaction overnight, but TLC and NMR analysis show only my starting nitrile. What went wrong?
A5: This common issue typically points to insufficient activation of the nitrile. The Pinner reaction relies on protonating the nitrile to make it a potent electrophile.[7][8]
Causality & Solutions:
-
Ineffective Acid Catalyst: The most likely cause is an issue with the HCl catalyst.
-
Solution 1 (HCl Gas): If using HCl gas, ensure it is thoroughly dried by passing it through a drying agent like concentrated sulfuric acid. Verify a steady flow of gas is bubbling through the reaction mixture.
-
Solution 2 (HCl Solution): If using a solution of HCl in an organic solvent, ensure it has not degraded. These solutions can lose HCl concentration over time. Use a fresh, commercially available solution or titrate it before use.
-
-
Sub-Optimal Temperature: While the reaction is run at low temperatures (typically -10°C to 0°C) to ensure the stability of the product, the initial formation may require sufficient energy.[6][7]
-
Solution: Ensure your cooling bath is at the correct temperature. If the reaction is clean but slow, consider allowing it to warm very slowly from 0°C to room temperature over several hours after the initial HCl addition is complete.
-
-
Steric Hindrance: Nitriles with bulky groups adjacent to the cyano function (e.g., ortho-substituted aromatic nitriles) are sterically hindered and react much more slowly.[3]
-
Solution: For these substrates, prolonged reaction times (24-48 hours) and potentially a slight increase in temperature (e.g., holding at 5-10°C) may be necessary. Monitor carefully for side product formation.
-
-
Electron-Rich Nitriles: Nitriles that are highly electron-rich can be difficult to protonate.
-
Solution: While the Pinner reaction is acid-catalyzed, a complementary base-catalyzed approach may work better for these specific substrates.[2]
-
Problem Area 2: Significant Side Product Formation
Q6: My desired triazole product is formed, but I have a major, inseparable byproduct. What is it and how can I prevent it?
A6: The identity of the byproduct provides critical clues. The most common side products originate from the high reactivity of the Pinner salt intermediate.
Common Side Products & Prevention Strategies:
| Side Product | Identification (Spectroscopy) | Causality | Prevention Strategy |
| Carboxylic Ester | Characteristic C=O stretch in IR (~1735 cm⁻¹). Signals for the alcohol's alkyl group in NMR. | Presence of water in the reaction mixture, leading to hydrolysis of the Pinner salt.[2][8] | Rigorously dry all glassware, solvents, and reagents. Use a fresh bottle of anhydrous solvent. Run the reaction under an inert atmosphere (N₂ or Ar). |
| N-Alkyl Amide | Characteristic C=O stretch in IR (~1650 cm⁻¹). Broad N-H signal in ¹H NMR. | The Pinner salt is thermodynamically unstable and can rearrange, especially at elevated temperatures.[2][6] | Maintain strict low-temperature control (0°C or below) throughout the Pinner salt formation. Avoid any unnecessary warming of the reaction mixture. |
| Orthoester | Absence of N-H protons. Presence of three equivalent alkoxy groups in NMR. | Reaction of the Pinner salt with an excess of the alcohol nucleophile.[2][6] | Use the alcohol in a controlled stoichiometry (typically 1.0 to 1.2 equivalents relative to the nitrile). Adding the alcohol slowly to the nitrile/acid mixture can also help. |
Problem Area 3: Issues During the Cyclization Step
Q7: The Pinner reaction seems to work, but I get a complex mixture of products after adding hydrazine. Why?
A7: This suggests that the reaction with hydrazine is not proceeding cleanly to the desired triazole.
Causality & Solutions:
-
Purity of Intermediate: The crude Pinner salt mixture may contain unreacted acid or side products that interfere with the hydrazine reaction.
-
Solution: After the Pinner reaction is complete, it is crucial to either neutralize the excess acid or remove it. Bubbling nitrogen through the solution can help remove excess HCl gas.[12] Alternatively, the crude Pinner salt can be precipitated with dry ether, filtered, and washed to purify it before reacting with hydrazine.
-
-
Incorrect Stoichiometry of Hydrazine: Using too much or too little hydrazine can lead to side reactions.
-
Solution: Use a precise amount of hydrazine, typically 1.0 to 1.1 equivalents. Ensure the purity of your hydrazine source.
-
-
Reaction Conditions: The cyclization step often requires heat.
-
Solution: After adding hydrazine at a low temperature, the reaction mixture may need to be heated (e.g., refluxing in ethanol or another suitable solvent) to drive the cyclization to completion. Monitor the reaction progress by TLC to determine the optimal time and temperature.[3]
-
Visualized Workflows and Logic
Pinner-Triazole Synthesis Pathway
The following diagram illustrates the key chemical transformations from the starting nitrile to the final 1,2,4-triazole product.
Caption: Reaction pathway from nitrile to 1,2,4-triazole.
General Experimental Workflow
This flowchart outlines the critical steps for a successful synthesis.
Caption: Step-by-step experimental workflow.
Troubleshooting Decision Tree
Use this logical diagram to diagnose and resolve common experimental failures.
Caption: A decision tree for troubleshooting the synthesis.
Validated Experimental Protocol
The following is a general, representative protocol for the synthesis of a 1,2,4-triazole. Substrate-specific optimization will be required.
Materials:
-
Nitrile (1.0 eq)
-
Anhydrous Ethanol (1.1 eq)
-
Anhydrous Diethyl Ether (or CPME)
-
Hydrogen Chloride (gas or 4M solution in dioxane)
-
Hydrazine Monohydrate (1.05 eq)
Procedure:
Part A: Pinner Salt Formation
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet (or dropping funnel), and a calcium chloride drying tube, all under a nitrogen atmosphere.
-
Charge the flask with the nitrile (1.0 eq) and anhydrous diethyl ether.
-
Cool the mixture to 0°C using an ice-water bath.
-
Slowly bubble dry HCl gas through the stirred solution for 2-3 hours, or add a 4M solution of HCl in dioxane (1.5 eq) dropwise over 30 minutes, ensuring the temperature does not rise above 5°C.[7][10]
-
After the addition is complete, add anhydrous ethanol (1.1 eq) slowly.
-
Allow the reaction to stir at 0°C for 12 hours, then let it warm to room temperature and stir for an additional 12 hours. The Pinner salt often precipitates as a white solid.
-
Monitor the reaction by TLC or LC-MS to confirm consumption of the starting nitrile.
Part B: Triazole Cyclization
-
Cool the reaction mixture (containing the precipitated Pinner salt) back to 0°C.
-
Add hydrazine monohydrate (1.05 eq) dropwise. An exothermic reaction may be observed.
-
Once the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the mixture to reflux (for diethyl ether, ~35°C; if ethanol was used as the primary solvent, ~78°C) for 6-12 hours, until TLC analysis indicates the formation of the triazole is complete.[3]
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Perform an aqueous workup by adding water and a suitable organic solvent (e.g., ethyl acetate). Adjust the pH to ~8 with a base like sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,2,4-triazole.
References
-
Grokipedia. Pinner reaction. Available at: [Link]
-
Synfacts. Synthesis of 1,2,4-Triazoles by Annulation of Nitriles with Hydrazines. Available at: [Link]
-
Organic Chemistry Portal. Pinner Reaction. Available at: [Link]
-
Wikipedia. Pinner reaction. Available at: [Link]
-
NROChemistry. Pinner Reaction. Available at: [Link]
-
ResearchGate. Synthesis of 1,2,4-Triazoles by Annulation of Nitriles with Hydrazines. Available at: [Link]
-
ResearchGate. Pinner reaction with 4 N-HCl in CPME. Available at: [Link]
-
ISRES Publishing. synthesis of 1,2,4 triazole compounds. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. A Lewis acid-promoted Pinner reaction. Available at: [Link]
-
Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
Common Organic Chemistry. Nitrile to Ester - Pinner Reaction. Available at: [Link]
-
ResearchGate. A facile and solvent-free synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles by reactions of aromatic nitriles with hydrazine. Available at: [Link]
-
ResearchGate. Synthesis of Novel 1,2,4-Triazole Derivatives as Antimicrobial Agents via the Japp-Klingemann Reaction. Available at: [Link]
-
ResearchGate. Improved Pinner Reaction with CPME as a Solvent. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. isres.org [isres.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pinner Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Isomer Formation in Voricon-azole Synthesis
Welcome to the technical support center for voriconazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective voriconazole synthesis and troubleshoot common issues related to isomer formation. Voriconazole, with its two chiral centers, can exist as four stereoisomers. The therapeutically active enantiomer is the (2R,3S)-isomer.[1] Controlling the formation of the other three isomers—the (2S,3R) enantiomer and the (2R,3R) and (2S,3S) diastereomers—is a critical challenge in achieving high purity and efficacy.
This resource provides in-depth, evidence-based solutions to frequently encountered problems, moving beyond simple procedural lists to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of isomeric impurities in voriconazole synthesis?
A1: Isomeric impurities in voriconazole synthesis primarily arise from two main sources: a lack of stereochemical control during the formation of the two chiral centers and the presence of positional isomers in starting materials.
-
Lack of Stereocontrol: The core challenge lies in the coupling reaction that creates the bond between the pyrimidine and the difluorophenyl-triazole fragments, establishing the two contiguous stereocenters. Without precise control, a mixture of diastereomers can be formed. For instance, some synthetic routes can produce a nearly 1:1 mixture of the desired (2R,3S)/(2S,3R) pair and the undesired (2R,3R)/(2S,3S) pair, necessitating challenging purification steps.[2]
-
Starting Material Impurities: The synthesis often begins with the Friedel-Crafts acylation of 1,3-difluorobenzene. If this starting material contains other positional isomers like 1,2-difluorobenzene or 1,4-difluorobenzene, these can be carried through the synthesis, resulting in positional isomers of voriconazole.[2][3] These isomers can be particularly difficult to separate from the final active pharmaceutical ingredient (API).[2]
Q2: How can I improve the diastereoselectivity of the key coupling reaction?
A2: Improving diastereoselectivity hinges on the careful selection of reagents and reaction conditions. One effective strategy involves a Reformatsky-type reaction.
For example, reacting 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one with 6-(1-bromoethyl)-2-chloro-5-fluoropyrimidine in the presence of activated zinc dust and a catalytic amount of lead powder has been shown to yield excellent diastereoselectivity.[2] This method can achieve a diastereomeric ratio of approximately 1:0.14 in favor of the desired precursor to the (2R,3S) and (2S,3R) enantiomers.[2] The unwanted diastereomer can then often be removed during subsequent crystallization steps.[2] In contrast, using a strong base like lithium diisopropylamide (LDA) for deprotonation can lead to poor diastereoselectivity, often resulting in a nearly 1:1 mixture.[2]
Q3: What is the role of chiral catalysts in voriconazole synthesis?
A3: Chiral catalysts are instrumental in enantioselective synthesis, aiming to directly produce the desired (2R,3S)-enantiomer, thereby avoiding the need for racemic mixture separation.
Several enantioselective strategies have been developed:
-
Catalytic Asymmetric Cyanosilylation: This approach introduces the initial chirality by constructing the tetrasubstituted stereogenic center in high enantiomeric excess.[4][5][6]
-
Asymmetric Epoxidation: A highly enantioselective epoxidation of a tetrasubstituted (Z)-alkene can be used to construct the critical contiguous carbon stereocenters in a single step.[7]
-
Chiral Ligands in Coupling Reactions: The use of chiral phosphine ligands in conjunction with transition metal catalysts, such as copper, can lead to an enantioselective synthesis.[8]
While these methods can significantly enhance the enantiomeric excess, subsequent reaction steps must be carefully controlled to maintain stereochemical integrity.
Troubleshooting Guides
Problem 1: Poor Diastereomeric Ratio in the Coupling Step
Symptoms:
-
HPLC or NMR analysis of the crude product shows a nearly 1:1 ratio of the desired diastereomeric pair ((2R,3S)/(2S,3R) precursors) and the undesired diastereomeric pair ((2R,3R)/(2S,3S) precursors).
-
Difficulty in purifying the desired diastereomer by crystallization.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Protocol |
| Use of a Non-selective Base | Strong, non-selective bases like LDA can lead to enolization of the ketone starting material and poor stereocontrol during the nucleophilic addition.[2] | 1. Reagent Selection: Switch from LDA to a Reformatsky-type reaction using activated zinc dust with a catalytic amount of lead powder.[2] 2. Activation of Zinc: Ensure the zinc dust is properly activated. A common procedure involves stirring with iodine in THF. 3. Temperature Control: Maintain the reaction temperature between 8–25°C during the addition of reactants.[2] |
| Incorrect Solvent | The solvent can influence the transition state geometry of the reaction, affecting diastereoselectivity. | 1. Solvent Screening: If using a Reformatsky-type reaction, tetrahydrofuran (THF) is a well-established solvent.[2] Experiment with other ethereal solvents if necessary, but THF is the recommended starting point. |
| Side Reactions | The fluoropyrimidine unit can be prone to unexpected side reactions that may consume reactants or create additional impurities, indirectly affecting the observed diastereomeric ratio.[4][5] | 1. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction for the formation of significant byproducts. 2. Adjust Stoichiometry: A slight excess of the pyrimidine component may be necessary to drive the reaction to completion. |
Problem 2: Presence of Positional Isomers in the Final Product
Symptoms:
-
LC-MS analysis detects masses corresponding to voriconazole but with different retention times.
-
NMR spectroscopy shows unexpected signals in the aromatic region.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Protocol |
| Contaminated Starting Material | The 1,3-difluorobenzene used for the initial Friedel-Crafts acylation may contain 1,2- and 1,4-difluorobenzene isomers.[2] These isomers have close boiling points, making them difficult to separate by simple distillation.[2] | 1. Starting Material Analysis: Analyze the 1,3-difluorobenzene raw material by GC-MS to quantify the level of positional isomers. 2. High-Purity Reagents: Source 1,3-difluorobenzene with the highest possible purity. 3. Purification of Intermediates: If isomer contamination is unavoidable in the starting material, attempt to purify the resulting ketone intermediate by chromatography or crystallization before proceeding with the synthesis. |
Experimental Protocols & Data
Protocol: Diastereoselective Reformatsky-Type Coupling
This protocol is adapted from a method demonstrated to provide excellent diastereoselectivity.[2]
Materials:
-
Zinc dust
-
Lead powder (5% w/w of zinc)
-
Iodine
-
Tetrahydrofuran (THF), anhydrous
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (ketone intermediate)
-
6-(1-bromoethyl)-2-chloro-5-fluoropyrimidine (bromo-pyrimidine intermediate)
-
Acetic acid
-
Aqueous sodium carbonate solution (30% w/w)
Procedure:
-
To a stirred suspension of zinc dust and lead powder in THF, add a solution of iodine in THF over 30 minutes.
-
Stir the suspension at 25°C for 30 minutes, then cool to 8–10°C.
-
Add a solution of the ketone intermediate, the bromo-pyrimidine intermediate, and a catalytic amount of iodine in THF over 20 minutes, maintaining the temperature between 8–25°C.
-
Stir the reaction mixture at 25°C for 2 hours.
-
Filter the reaction mixture to remove inorganic salts.
-
To the filtrate, add acetic acid.
-
Adjust the pH to 8.5 with the aqueous sodium carbonate solution.
-
Filter the suspension to remove any remaining inorganic solids.
-
Concentrate the filtrate under reduced pressure to remove THF and obtain the crude product.
Expected Outcome: This procedure has been reported to yield a diastereomeric ratio of approximately 1:0.14 in favor of the desired diastereomer.[2]
Table 1: Comparison of Coupling Reaction Methods
| Method | Base/Reagent | Typical Diastereomeric Ratio (desired:undesired) | Conversion | Key Considerations | Reference |
| Route A | LDA in THF | ~1:1 | ~20% | Requires very low temperatures; potential for enolization side reactions. | [2] |
| Route B | Zn/Pb in THF | ~1:0.14 | >60% | Excellent diastereoselectivity; milder reaction conditions. | [2] |
Visualizing the Synthetic Challenge
Diagram 1: Voriconazole Stereoisomers
This diagram illustrates the four possible stereoisomers of voriconazole, highlighting the therapeutically active (2R,3S) enantiomer.
Caption: The four stereoisomers of voriconazole.
Diagram 2: Troubleshooting Workflow for Poor Diastereoselectivity
This workflow provides a logical sequence for diagnosing and resolving issues with diastereoselectivity.
Caption: Troubleshooting workflow for diastereoselectivity issues.
References
-
Tamura, K., Furutachi, M., Kumagai, N., & Shibasaki, M. (2013). An Enantioselective Synthesis of Voriconazole. The Journal of Organic Chemistry, 78(22), 11396–11403. [Link]
-
Peng, J., Li, R., Li, Z., Tang, Y., Yang, J.-S., Xue, F., & Qin, Y. (2024). Enantioselective Synthesis of Antifungal Agent Voriconazole via Asymmetric Epoxidation of Tetrasubstituted (Z)‐Alkene. European Journal of Organic Chemistry. [Link]
-
Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Venkateswara Rao, B., & Paul Douglas, S. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(3), 445–452. [Link]
- Butters, M., et al. (2014). Process for the preparation of voriconazole and analogues thereof.
Sources
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- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enantioselective synthesis of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2014060900A1 - Process for the preparation of voriconazole and analogues thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Triazole Intermediates in Azole Antifungal Synthesis: A Focus on 3-(1H-1,2,4-Triazol-1-yl)-2-butanone
Introduction: The Central Role of the Triazole Moiety in Modern Antifungals
The prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a significant challenge to global public health.[1][2] Azole antifungals represent a cornerstone of antimycotic therapy, prized for their broad-spectrum activity and favorable safety profile.[3] These agents, which include well-known drugs like Itraconazole, Posaconazole, and Fluconazole, share a common pharmacophore: a five-membered heterocyclic ring containing three nitrogen atoms, known as a triazole.[4][5]
The mechanism of action for triazole drugs is highly specific; they inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][6][7] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol production, triazoles compromise the integrity and function of the membrane, leading to fungal cell death.[2] The efficacy of these drugs is therefore intrinsically linked to the precise three-dimensional structure of the molecule, which is assembled from key chemical building blocks known as intermediates.
The selection of an appropriate triazole intermediate is a critical decision in the drug development pipeline, profoundly impacting the efficiency, scalability, cost, and stereochemical purity of the final Active Pharmaceutical Ingredient (API). This guide provides a comparative analysis of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone, a pivotal intermediate in the synthesis of complex triazole antifungals, against other common intermediates used in the field. We will delve into the synthetic strategies, performance metrics, and the underlying chemical logic that guides the selection process for researchers and drug development professionals.
Figure 1: Mechanism of action of triazole antifungal agents.
Profiling the Core Intermediate: this compound
This compound is a versatile ketone intermediate that serves as a crucial precursor in the synthesis of the side chains for several second-generation triazole antifungals, most notably Itraconazole and Posaconazole. Its structure provides the necessary triazole moiety and a reactive ketone group, which allows for the subsequent construction of the complex stereochemistry required for potent biological activity.
The synthesis of this intermediate is a well-established process, typically involving the nucleophilic substitution of a halogenated butanone with 1,2,4-triazole. The choice of starting material and reaction conditions is critical to maximizing yield and minimizing impurities.
Comparative Analysis of Key Triazole Intermediates
The optimal choice of an intermediate depends heavily on the target API. While this compound is essential for certain structures, other APIs rely on different core fragments. The following table compares this intermediate with other foundational building blocks in azole synthesis.
| Intermediate | Target API(s) | Key Synthetic Features | Advantages | Challenges |
| This compound | Itraconazole, Posaconazole | Nucleophilic substitution of a halobutanone with 1,2,4-triazole. | Readily available starting materials; straightforward reaction. | Requires careful control of stereochemistry in subsequent steps. |
| 2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole | Fluconazole, Voriconazole, Efinaconazole | Epoxidation of a substituted allyl alcohol followed by triazole ring opening.[8] | Allows for direct installation of the critical tertiary alcohol pharmacophore.[7] | Handling of epoxide intermediates can be challenging on a large scale. |
| cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol | Itraconazole | Multi-step synthesis involving ketalization to form the dioxolane ring.[9][10] | Convergent synthesis approach improves overall yield; establishes the required cis-stereochemistry early. | Longer synthetic route; requires chiral resolution or asymmetric synthesis.[9] |
| 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | Paclobutrazol, Diniconazole (Agrochemicals) | Similar to the title compound, starting from a halogenated dimethylbutanone. | High-purity synthesis is well-established for agrochemical applications.[11] | Less direct applicability to the more complex structures of clinical antifungals. |
Synthetic Strategies: The Causality Behind Experimental Design
The industrial-scale synthesis of complex molecules like Itraconazole is a masterclass in process chemistry. The original medicinal chemistry routes were often linear, involving many sequential steps, which resulted in a very low overall yield (e.g., 1.4% for Itraconazole).[12] Modern manufacturing has shifted towards a convergent synthesis strategy. This approach involves synthesizing key fragments of the molecule separately and then combining them in the final stages.
This design choice is deliberate and offers several advantages:
-
Higher Overall Yield: The overall yield is the product of the yields of the longest linear sequence. By creating separate, shorter sequences and combining them, the multiplicative loss is significantly reduced.[12]
-
Increased Flexibility: If a step in one fragment's synthesis fails, it does not jeopardize the entire batch. Intermediates can be prepared and stockpiled.
-
Easier Purification: Impurities generated in the synthesis of one fragment can be removed before it is combined with another, preventing the accumulation of difficult-to-separate side products in the final API.
Figure 2: Comparison of linear vs. convergent synthesis strategies.
In the case of Itraconazole, the molecule is conceptually split into two halves: the triazole-dioxolane portion and the triazolone-piperazine side chain.[12] Our focus intermediate, this compound, is a key building block for the latter.
Experimental Protocols: A Self-Validating System
A robust protocol is not just a series of steps; it is a self-validating system where the rationale for each condition is clear. Below is a representative protocol for the synthesis of a key Itraconazole intermediate, illustrating this principle.
Protocol: Synthesis of Itraconazole Key Intermediate (Triazole Compound)
This protocol is adapted from methodologies described in patent literature, which aim for high yield and suitability for industrial production.[13]
Objective: To synthesize the core triazole compound via nucleophilic substitution, achieving a high yield (>80%) and controlled impurity profile.
Materials:
-
cis-Bromic ester (starting material)
-
1,2,4-Triazole
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Cetomacrogol 1000 (Phase-Transfer Catalyst)
-
Ethyl Acetate (for recrystallization)
Workflow Diagram:
Figure 3: Workflow for the synthesis of an Itraconazole intermediate.
Step-by-Step Procedure:
-
Reactor Charging: In a suitable reaction vessel, charge cis-bromic ester (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), 1,2,4-triazole (2 equivalents), cetomacrogol 1000 (0.2 g per 10 g ester), and dimethyl sulfoxide (DMSO) as the solvent.
-
Causality: K₂CO₃ is a mild base used to deprotonate the 1,2,4-triazole, activating it as a nucleophile. DMSO is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Cetomacrogol 1000 acts as a phase-transfer catalyst, enhancing the reaction rate.[13]
-
-
Reaction: Heat the mixture to 160°C and maintain for 24 hours with stirring.
-
Causality: The elevated temperature is required to overcome the activation energy of the reaction and drive it to completion within a reasonable timeframe for industrial production.[13]
-
-
Crude Product Isolation: After 24 hours, cool the reaction mixture. Quench the reaction by adding water, which will precipitate the crude product. Filter the solid and wash with water to remove inorganic salts and residual DMSO.
-
Recrystallization: Transfer the crude solid to a clean flask and add ethyl acetate. Heat the mixture to dissolve the solid, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Causality: Recrystallization is a critical purification step. Ethyl acetate is chosen as the solvent because the desired product has high solubility at high temperatures and low solubility at low temperatures, while the isomeric impurities have different solubility profiles, allowing for their separation.[13]
-
-
Final Isolation and Analysis: Filter the purified crystals, wash with cold ethyl acetate, and dry under vacuum. The expected yield is >80%.[13] Analyze the final product by HPLC to confirm purity (>90%) and quantify isomeric impurities (<8%).[13]
Conclusion and Future Outlook
The synthesis of triazole antifungals is a testament to the evolution of pharmaceutical chemistry, moving from lengthy linear syntheses to efficient, high-yield convergent strategies. Intermediates like This compound are not just simple precursors; they are enabling building blocks that allow for the complex assembly of life-saving medicines.
A comparative analysis reveals that there is no single "best" intermediate. The choice is dictated by the structure of the final API, with intermediates like the difluorophenyl-epoxypropane core being essential for fluconazole-type drugs, while the dioxolane-based fragments are critical for establishing the stereochemistry of Itraconazole.[7][9] The performance of an intermediate must be evaluated on a matrix of yield, purity, scalability, and its fit within a cost-effective, convergent synthetic plan.
As new, more potent, and more selective antifungal agents are developed to combat resistance, the demand for novel and efficient synthetic routes will continue to grow.[1][14][15] Research will likely focus on developing catalytic asymmetric methods to produce these intermediates, reducing the need for costly chiral resolution steps and further streamlining the path from the laboratory to the clinic.[16]
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A Comparative Guide to the Synthesis of Triazole Fungicides: Routes,-Efficiency, and Practical Insights
Triazole fungicides represent a cornerstone of modern crop protection, exhibiting broad-spectrum activity against a host of pathogenic fungi.[1][2] Their efficacy stems from the inhibition of sterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3][4] The synthetic pathways to these vital agricultural tools are diverse, each presenting a unique balance of efficiency, cost-effectiveness, and environmental impact. This guide provides a comparative analysis of the principal synthetic routes to triazole fungicides, offering experimental insights and data to inform researchers and professionals in drug and pesticide development.
The Core of Triazole Fungicides: An Overview of Synthetic Strategies
The fungicidal activity of this class of compounds is intrinsically linked to the 1,2,4-triazole moiety.[5][6] Consequently, the primary goal of any synthetic route is the efficient construction of this heterocyclic core and its subsequent elaboration to the final product. The most common strategies can be broadly categorized as:
-
Classical Cyclization Methods: These routes often involve the condensation of hydrazine derivatives with various electrophiles.
-
[3+2] Cycloaddition Reactions: While more commonly associated with 1,2,3-triazoles, these methods, particularly the Huisgen cycloaddition, are pivotal in creating triazole-containing precursors and analogues.[7][8]
-
Rearrangement Reactions: The Dimroth rearrangement offers a pathway for the interconversion of triazole isomers, which can be a crucial step in achieving the desired substitution pattern.[9][10][11]
-
Metal-Catalyzed Cross-Coupling and Cyclization: Modern synthetic organic chemistry has introduced a variety of metal-catalyzed reactions that provide efficient and regioselective access to substituted triazoles.[12][13]
Below is a logical diagram illustrating the major synthetic approaches to triazole fungicides.
Caption: Major synthetic pathways to the 1,2,4-triazole core of fungicides.
A Deep Dive into Key Synthetic Routes
Classical Cyclization: The Workhorse Approach
The reaction of hydrazine or its derivatives with suitable electrophiles remains one of the most common and established methods for constructing the 1,2,4-triazole ring.[14] These methods are often cost-effective due to the availability of simple starting materials.
One prominent example is the Pellizzari reaction , which involves the reaction of a hydrazide with a formamide.[15] Another versatile method is the Einhorn-Brunner reaction , which synthesizes 1,2,4-triazoles from the reaction of hydrazines with diacylamines.
Causality Behind Experimental Choices: The choice of specific hydrazine and electrophile precursors is dictated by the desired substitution pattern on the final triazole ring. The reaction conditions, such as solvent and temperature, are optimized to favor cyclization over competing side reactions and to maximize yield.
Huisgen [3+2] Cycloaddition and "Click Chemistry"
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful tool for the synthesis of 1,2,3-triazoles.[8][16] While most commercial triazole fungicides are 1,2,4-triazoles, this reaction is crucial for synthesizing a wide range of biologically active triazole-containing compounds and can be used to create precursors that are later converted to the desired 1,2,4-isomer.
The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized this approach.[7][17][18][19] CuAAC offers high yields, exceptional regioselectivity (favoring the 1,4-disubstituted product), and tolerance to a wide range of functional groups, often proceeding under mild, aqueous conditions.[8][20]
Trustworthiness and Self-Validation: The robustness and high fidelity of the CuAAC reaction make it a self-validating system. The near-quantitative yields and clean reaction profiles often simplify purification, and the predictable regioselectivity ensures the formation of the desired isomer.
The Dimroth Rearrangement: Isomeric Interconversion
The Dimroth rearrangement is a fascinating and useful reaction in triazole chemistry, allowing for the interconversion of triazole isomers by the transposition of endocyclic and exocyclic nitrogen atoms.[9][10] This rearrangement, which can be promoted by acid, base, or heat, is particularly relevant when a synthetic route initially yields a thermodynamically less stable isomer.[11][21][22] For example, a 1,5-disubstituted 1,2,4-triazole might be rearranged to the more stable 1,3-disubstituted isomer.
Authoritative Grounding: The mechanism of the Dimroth rearrangement involves a ring-opening to a diazo intermediate, followed by rotation and ring-closure.[9] This well-established mechanism allows for a predictable application of this rearrangement in synthesis.
Comparative Analysis of Synthesis Routes
The choice of a synthetic route for a triazole fungicide is a multifactorial decision. The following table provides a comparative overview of the key methodologies.
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields | Key Fungicide Examples |
| Classical Cyclization | Condensation of hydrazines with electrophiles. | Cost-effective, readily available starting materials, scalable. | Can require harsh conditions, may produce isomeric mixtures. | 60-85% | Tebuconazole, Paclobutrazol |
| Huisgen Cycloaddition (CuAAC) | [3+2] cycloaddition of azides and alkynes. | High yields, excellent regioselectivity, mild reaction conditions, wide functional group tolerance.[7][20] | Primarily yields 1,2,3-triazoles, may require a subsequent rearrangement step for 1,2,4-isomers. | 85-98% | Synthesis of analogues and precursors. |
| Dimroth Rearrangement | Isomeric interconversion of triazoles. | Allows access to thermodynamically more stable isomers. | Can require specific conditions (acid, base, heat), may not be applicable to all substitution patterns. | Varies | Used in specific synthetic sequences. |
| Metal-Catalyzed Reactions | Various cross-coupling and cyclization reactions. | High efficiency and regioselectivity, access to diverse substitution patterns.[13] | Catalyst cost and sensitivity, potential for metal contamination in the final product. | 70-95% | Difenoconazole, Epoxiconazole |
Experimental Protocols: Synthesis of Tebuconazole and Epoxiconazole
To provide a practical context, detailed experimental protocols for the synthesis of two widely used triazole fungicides, Tebuconazole and Epoxiconazole, are outlined below.
Synthesis of Tebuconazole
The synthesis of Tebuconazole typically follows a classical cyclization approach, involving a multi-step sequence.[23][24][25]
Caption: A typical synthetic workflow for the fungicide Tebuconazole.
Step-by-Step Methodology:
-
Condensation: 4-chlorobenzaldehyde and 3,3-dimethyl-2-butanone undergo a condensation reaction in the presence of a strong base catalyst, such as a strongly basic ion exchange resin, to yield 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one.[23][25]
-
Hydrogenation: The resulting α,β-unsaturated ketone is then subjected to hydrogenation to reduce the carbon-carbon double bond, affording 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
-
Epoxidation: The ketone is converted to an epoxide, 2-(4-chlorobenzyl)-2-tert-butyl-oxirane, using a suitable epoxidizing agent.
-
Ring-Opening/N-Alkylation: The final step involves the ring-opening of the epoxide with 1,2,4-triazole in the presence of a base. This nucleophilic substitution reaction forms the desired Tebuconazole.[24]
Synthesis of Epoxiconazole
The synthesis of Epoxiconazole is a more complex process, often involving the construction of a key oxirane intermediate followed by coupling with the triazole ring.[26][27]
Step-by-Step Methodology:
-
Bromination: 4'-fluoroacetophenone is brominated to yield 2-bromo-1-(4-fluorophenyl)ethan-1-one.
-
Triazole Substitution: The bromo-ketone is then reacted with 1,2,4-triazole in the presence of a base to form 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.
-
Grignard Reaction: In a separate pathway, 2-chlorobenzyl chloride is converted to the corresponding Grignard reagent.
-
Coupling and Epoxidation: The triazole-containing ketone is reacted with the Grignard reagent, followed by an intramolecular cyclization to form the oxirane ring of Epoxiconazole. This final step is a stereoselective process, leading to the desired cis-isomer.[26]
Conclusion and Future Outlook
The synthesis of triazole fungicides is a mature field, with classical cyclization methods remaining industrially important due to their cost-effectiveness. However, the principles of green chemistry are driving the adoption of more efficient and environmentally benign methodologies. The CuAAC "click" reaction, while primarily yielding 1,2,3-triazoles, exemplifies the power of modern catalytic methods to achieve high efficiency and selectivity.[7][17] Future research will likely focus on the development of novel catalytic systems for the direct and regioselective synthesis of 1,2,4-triazoles, as well as the application of flow chemistry and other process intensification technologies to improve the sustainability of existing manufacturing processes. The continued exploration of structure-activity relationships will also guide the synthesis of next-generation triazole fungicides with enhanced efficacy and improved toxicological profiles.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1,2,3- and 1,2,4-Triazole Isomers
Introduction: The Tale of Two Triazoles
In the landscape of heterocyclic chemistry, few scaffolds are as ubiquitous and functionally versatile as the triazoles. These five-membered rings, containing three nitrogen atoms and two carbon atoms, exist as two principal isomers: 1,2,3-triazole and 1,2,4-triazole. Their unique properties, including aromatic stability, hydrogen bonding capability, and dipole character, have made them cornerstones in medicinal chemistry, materials science, and agricultural chemistry.[1][2][3] The 1,2,3-triazole moiety, often synthesized via the Nobel prize-winning "click chemistry," serves as a stable linker in bioactive conjugates, while the 1,2,4-triazole core is a key pharmacophore in numerous antifungal and anticancer agents.[1]
Despite their similar names and shared molecular formula (C₂H₃N₃), the positional arrangement of their nitrogen atoms imparts distinct electronic and steric properties. This isomeric difference is not trivial; it can profoundly impact a molecule's biological activity and physical characteristics. For the researcher in drug development or materials design, the ability to unambiguously distinguish between these two isomers is paramount. This guide provides a comprehensive, data-supported comparison of 1,2,3- and 1,2,4-triazole using the foundational spectroscopic techniques of NMR, IR, and Mass Spectrometry.
Part 1: The Foundational Difference: Molecular Structure and Electronics
The root of all spectroscopic differences lies in the distinct arrangement of the heteroatoms within the aromatic ring.
-
1,2,3-Triazole: Features three contiguous nitrogen atoms. The unsubstituted parent molecule exists in a tautomeric equilibrium, primarily between the 1H and 2H forms, with the 2H-tautomer being the major form in aqueous solution.[2]
-
1,2,4-Triazole: Features two adjacent nitrogen atoms and one isolated nitrogen atom. This isomer is also aromatic and exists in tautomeric forms.[1]
This structural variance leads to a critical difference in molecular symmetry and dipole moment. The topology of the electron density in the 1,2,3-isomer makes it a very polar molecule, whereas the 1,2,4-isomer is significantly more polarizable.[4] These intrinsic electronic dissimilarities are the direct cause of their unique spectroscopic signatures.
Caption: Molecular structures of 1,2,3-Triazole and 1,2,4-Triazole isomers.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
Theoretical Basis
The number and position of nitrogen atoms directly influence the magnetic shielding of the ring's carbon and hydrogen atoms. The electronegative nitrogens deshield adjacent protons and carbons, shifting their resonance signals downfield. Furthermore, the overall symmetry of the molecule dictates the number of unique signals observed.
¹H NMR Comparison
In the ¹H NMR spectrum, the difference is clear and diagnostic.
-
1,2,3-Triazole (unsubstituted): Due to the plane of symmetry in the dominant 2H-tautomer, the two C-H protons (at positions 4 and 5) are chemically equivalent. This results in a single, sharp singlet for the ring protons.
-
1,2,4-Triazole (unsubstituted): Lacks the same symmetry. The protons at the C3 and C5 positions are in distinct chemical environments. Consequently, it displays two distinct singlets in the aromatic region.[5][6]
| Isomer | Proton Assignment | Typical Chemical Shift (ppm in DMSO-d₆) | Appearance |
| 1,2,3-Triazole | H4, H5 | ~7.8 ppm | 1 Singlet |
| 1,2,4-Triazole | H3, H5 | ~8.1 ppm, ~8.7 ppm | 2 Singlets |
Note: N-H protons for both isomers typically appear as a very broad singlet at a high chemical shift (>12 ppm) and may not always be observed.
¹³C NMR Comparison
The ¹³C NMR spectrum provides equally definitive proof of identity. The key is again the molecular symmetry.
-
1,2,3-Triazole: The equivalence of the C4 and C5 carbons results in a single signal for the ring carbons.[7] For substituted 1,4- or 1,5-isomers, the C4 and C5 signals become distinct, with the C5 signal of a 1,4-disubstituted isomer typically appearing upfield (around 120 ppm) compared to the C4 signal of a 1,5-disubstituted isomer (~133 ppm).[8]
-
1,2,4-Triazole: The two ring carbons, C3 and C5, are non-equivalent and therefore produce two distinct signals .[9]
| Isomer | Carbon Assignment | Typical Chemical Shift (ppm in DMSO-d₆) |
| 1,2,3-Triazole | C4, C5 | ~131 ppm |
| 1,2,4-Triazole | C3, C5 | ~145 ppm, ~152 ppm |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the triazole sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument for the specific solvent and sample.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of carbon nuclei, a longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be required to achieve a good signal-to-noise ratio.
Caption: A generalized workflow for NMR-based isomer identification.
Part 3: Infrared (IR) Spectroscopy: Probing Molecular Vibrations
FTIR spectroscopy provides a rapid, non-destructive method for obtaining structural information based on the vibrational modes of a molecule.
Theoretical Basis
The vibrational spectra of the two isomers are governed by their different point group symmetries and bond distributions. Specific "marker bands" related to ring stretching and bending can be used for differentiation.[4] Key vibrational regions include N-H stretching (~3100-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and the fingerprint region (<1600 cm⁻¹) where C=C, C=N, and N=N stretching and ring deformation modes occur.
Comparative IR Analysis
While many peaks overlap, careful examination of the fingerprint region reveals diagnostic differences.
-
1,2,3-Triazole: Often characterized by strong bands related to N-N=N and C=C-N stretching.
-
1,2,4-Triazole: Shows characteristic absorption peaks for aromatic C-H vibrations around 3097 and 3032 cm⁻¹.[10] The N-H stretching vibration is observed near 3126 cm⁻¹.[10]
| Isomer | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| 1,2,3-Triazole | N-H Stretch | ~3120 |
| C-H Stretch | ~3080 | |
| Ring Stretch (C=N, N=N) | ~1500-1550, ~1430 | |
| Ring Bending/Deformation | ~1180, ~1000 | |
| 1,2,4-Triazole | N-H Stretch | ~3126[10] |
| C-H Stretch | ~3097, ~3032[10] | |
| Ring Stretch (C=N, N=N) | ~1543, ~1529, ~1483[10] | |
| Ring Bending/Deformation | ~1270, ~1060 |
Data compiled from various sources.[4][10][11][12][13]
Experimental Protocol: FTIR-ATR Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid triazole sample directly onto the ATR crystal.
-
Pressure Application: Lower the ATR anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The collected spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
Caption: A streamlined workflow for FTIR-ATR analysis.
Part 4: Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and, crucially for isomers, structural information through fragmentation analysis. Both triazoles have the same nominal mass of 69 Da.
Theoretical Basis
Under electron ionization (EI), the molecular ion (M⁺˙) is formed. The excess energy causes the ion to fragment in a way that is characteristic of its structure. The relative stability of the bonds and the potential neutral losses (like N₂ or HCN) dictate the fragmentation pathway.
Comparative Fragmentation Analysis
The different arrangement of nitrogen atoms creates distinct and highly diagnostic fragmentation pathways.
-
1,2,3-Triazole: The three adjacent nitrogen atoms facilitate the facile loss of a molecule of nitrogen (N₂). This loss of 28 Da from the molecular ion is a hallmark fragmentation pathway for this isomer.[14][15]
-
1,2,4-Triazole: The most characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of hydrogen cyanide (HCN), resulting in a major fragment ion at m/z 42.[16] The loss of N₂ is not a primary pathway.
| Isomer | Molecular Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss |
| 1,2,3-Triazole | 69 | 41 | N₂ (28 Da) |
| 1,2,4-Triazole | 69 | 42 | HCN (27 Da) |
This fundamental difference in fragmentation provides a simple and definitive method for distinguishing the two isomers.
Caption: Primary EI fragmentation pathways for triazole isomers.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Analysis: Examine the spectrum for the molecular ion peak and the characteristic fragment ions at m/z 41 or 42.
Summary: A Quick Reference Guide
| Technique | Spectroscopic Feature | 1,2,3-Triazole | 1,2,4-Triazole |
| ¹H NMR | Aromatic C-H Signals | One singlet (~7.8 ppm) | Two singlets (~8.1, ~8.7 ppm) |
| ¹³C NMR | Aromatic C Signals | One signal (~131 ppm) | Two signals (~145, ~152 ppm) |
| IR | Key Fingerprint Bands (cm⁻¹) | ~1180, ~1000 | ~1270, ~1060 |
| Mass Spec (EI) | Primary Neutral Loss | N₂ (loss of 28) -> m/z 41 | HCN (loss of 27) -> m/z 42 |
Conclusion
The isomeric 1,2,3- and 1,2,4-triazoles, while structurally similar, possess unique electronic properties that give rise to distinct and readily identifiable spectroscopic fingerprints. NMR spectroscopy provides the most definitive data, with clear differences in the number of signals for both proton and carbon nuclei. However, for rapid and unambiguous confirmation, mass spectrometry offers an equally powerful method, revealing divergent fragmentation pathways rooted in the very structure of the triazole rings. Infrared spectroscopy complements these techniques by highlighting differences in vibrational modes. By leveraging this multi-faceted spectroscopic approach, researchers can confidently and accurately characterize their synthesized compounds, ensuring the correct isomeric scaffold is carried forward in the complex pathways of drug discovery and materials development.
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Efficacy comparison of fungicides derived from 3-(1H-1,2,4-Triazol-1-yl)-2-butanone
An In-Depth Comparative Guide to the Efficacy of Fungicides Derived from the 3-(1H-1,2,4-Triazol-1-yl)-2-butanone Scaffold
Introduction: The Architectural Significance of the Triazole-Butanone Core
The 1,2,4-triazole moiety is a cornerstone in the development of modern fungicides, renowned for its potent and broad-spectrum activity.[1][2] These compounds function as demethylation inhibitors (DMIs), a critical class of fungicides that target the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3][4] This guide focuses on a specific, structurally significant subset of this class: fungicides derived from the this compound chemical scaffold. A key intermediate, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone, serves as a crucial building block for several high-impact agrochemicals, including the fungicide Diniconazole.[5]
This document provides a comparative analysis for researchers and drug development professionals, synthesizing technical data with field-proven insights. We will dissect the mechanism of action, compare the efficacy of key derivatives against prominent agricultural pathogens using available experimental data, and provide robust, self-validating protocols for efficacy evaluation.
Pillar 1: Mechanism of Action - Arresting Fungal Viability at the Source
The fungicidal power of the triazole class is rooted in its highly specific mode of action.[3] Triazole fungicides are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme is a critical catalyst in the biosynthetic pathway of ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[6]
By binding to the heme iron atom within the active site of CYP51, these fungicides disrupt the conversion of lanosterol to ergosterol.[7] This inhibition leads to a dual-pronged attack on the fungal cell:
-
Depletion of Ergosterol : The lack of ergosterol compromises the structural integrity and fluidity of the fungal membrane, impairing its function in regulating permeability and the activity of membrane-bound enzymes.[1][4]
-
Accumulation of Toxic Precursors : The enzymatic block results in the buildup of methylated sterol precursors, which are toxic to the cell and further disrupt membrane structure.[7]
This disruption of membrane synthesis ultimately halts fungal growth and development, leading to cell death.[3]
Caption: The inhibitory action of triazole fungicides on the ergosterol biosynthesis pathway.
Pillar 2: Comparative Efficacy of Triazole Derivatives
While direct, publicly available comparative studies for multiple fungicides derived from the exact this compound parent are limited, we can use Diniconazole as a representative and compare its efficacy with other widely used triazoles against common plant pathogens. Such comparisons provide a robust benchmark for performance evaluation.
One study systematically compared the efficacy of four triazole fungicides—difenoconazole, hexaconazole, propiconazole, and tebuconazole—against Rhizoctonia solani, the pathogen causing sheath blight in rice.[8] The results demonstrated significant variation in inhibitory effects on mycelial growth, sclerotia formation, and biomass production among the different molecules and dosages.[8] Hexaconazole was found to be the most potent inhibitor of mycelial growth, exhibiting the lowest EC₅₀ value (0.062 µg/mL), while propiconazole was the least effective (EC₅₀ of 0.450 µg/mL).[8]
The study also investigated the inhibition of cell wall degrading enzymes, which are crucial for the pathogen's infection process.[8] Difenoconazole showed the strongest inhibition of invertase activity, while hexaconazole demonstrated broad inhibitory effects against all four enzymes tested (invertase, cellulase, polygalacturonase, and pectin lyase).[8]
Quantitative Efficacy Data Summary
The following table summarizes the half-maximal effective concentration (EC₅₀) values for several triazole fungicides against the rice sheath blight pathogen, Rhizoctonia solani. Lower EC₅₀ values indicate higher fungicidal potency.
| Fungicide | Target Pathogen | EC₅₀ (µg a.i. ml⁻¹) | Reference |
| Hexaconazole | Rhizoctonia solani | 0.062 | [8] |
| Difenoconazole | Rhizoctonia solani | 0.081 | [8] |
| Tebuconazole | Rhizoctonia solani | 0.150 | [8] |
| Propiconazole | Rhizoctonia solani | 0.450 | [8] |
Note: Direct comparison of EC₅₀ values across different studies should be approached with caution due to potential variations in experimental conditions, pathogen isolates, and assay protocols.[9]
Pillar 3: Methodologies for Efficacy Evaluation
To ensure trustworthy and reproducible results, standardized protocols for assessing fungicide efficacy are paramount. We present detailed methodologies for both in vitro and in vivo screening, which form a self-validating system when used in conjunction.
General Workflow for Fungicide Screening
The process of evaluating a novel fungicide candidate is a multi-step endeavor, beginning with high-throughput in vitro assays and progressing to more complex in vivo and field trials for the most promising compounds.
Caption: A generalized workflow for the screening and evaluation of novel fungicides.
Experimental Protocol 1: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)
This protocol is a foundational in vitro assay to determine the direct inhibitory effect of a compound on fungal mycelial growth.
Causality: The "poisoned food" technique is employed because it directly incorporates the test compound into the fungal growth medium at known concentrations. This allows for the precise calculation of growth inhibition and determination of the EC₅₀ value, providing a quantitative measure of the compound's intrinsic fungitoxicity.
Methodology:
-
Preparation of Stock Solution: Dissolve the test fungicide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10,000 ppm). The choice of solvent is critical; it must solubilize the compound without exhibiting fungal toxicity at its final concentration in the medium.
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool in a water bath to approximately 50-55°C. This temperature is hot enough to keep the agar molten but not so hot as to degrade the test compound.
-
Poisoning the Medium: Add appropriate volumes of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). An equivalent volume of the solvent (e.g., DMSO) should be added to a separate flask of PDA to serve as the solvent control. A medium-only flask serves as the untreated control.
-
Plating: Thoroughly mix the amended PDA and pour approximately 20 mL into sterile 90 mm Petri plates. Allow the plates to solidify completely.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing, pure culture of the target pathogen (e.g., Rhizoctonia solani). Place the disc, mycelium-side down, in the center of each prepared plate.
-
Incubation: Incubate the plates at the optimal temperature for the test fungus (e.g., 25±2°C) in the dark.
-
Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the plate.
-
Analysis: Calculate the Percent Inhibition of mycelial growth for each concentration using the formula:
-
Percent Inhibition (%) = [(C - T) / C] x 100
-
Where: C = Average colony diameter in the control, and T = Average colony diameter in the treatment.
-
Use probit analysis or non-linear regression of the dose-response data to calculate the EC₅₀ value.[10]
-
Experimental Protocol 2: In Vivo Detached Leaf Assay
This protocol serves as an intermediate step between in vitro screening and whole-plant trials, assessing the fungicide's performance on living plant tissue.[11]
Causality: The detached leaf assay provides a more biologically relevant system than in vitro tests by incorporating the host-pathogen interaction.[11] It allows for the evaluation of the compound's protective (prophylactic) and curative (therapeutic) activities while controlling environmental variables, making it a cost-effective and rapid in vivo screen.
Methodology:
-
Plant Material: Select healthy, fully expanded young leaves from untreated, uniformly grown plants (e.g., rice or wheat).
-
Leaf Preparation: Gently wash the leaves with sterile distilled water and pat them dry. Cut them into uniform segments (e.g., 5 cm) and place them adaxial side up in a Petri plate lined with moistened sterile filter paper to maintain humidity.
-
Fungicide Application:
-
Protective Assay: Prepare serial dilutions of the test fungicide. Spray the leaf surfaces evenly with the fungicide solutions until runoff. Allow the leaves to air dry completely. A set of leaves sprayed only with water serves as the control.
-
Curative Assay: Inoculate the leaves with the pathogen first (see step 4), incubate for a set period (e.g., 24 hours), and then apply the fungicide treatments.
-
-
Inoculation: Prepare a spore suspension or mycelial slurry of the target pathogen in sterile water. Place a small droplet of the inoculum (e.g., 10 µL) or a small mycelial plug onto the center of each leaf segment.
-
Incubation: Seal the Petri plates with parafilm and incubate them in a growth chamber with controlled light, temperature, and humidity suitable for disease development.
-
Data Collection: After a set incubation period (e.g., 3-7 days), assess disease severity. This can be measured as the lesion diameter, the percentage of leaf area infected, or by using a disease severity rating scale.
-
Analysis: Calculate the percentage of disease control for each treatment relative to the untreated control.
Conclusion
Fungicides derived from the this compound framework represent a significant component of the broader triazole class, a group defined by its specific and effective inhibition of fungal ergosterol biosynthesis.[3][12] As demonstrated by comparative data from related triazoles like hexaconazole and difenoconazole, efficacy can vary significantly between derivatives, even within the same chemical class.[8] This highlights the critical need for rigorous, standardized evaluation of new chemical entities. The detailed in vitro and in vivo protocols provided in this guide offer a robust framework for such evaluations, ensuring that the data generated is both reliable and comparable. Further research focusing on direct, side-by-side comparisons of butanone-derived fungicides will be invaluable for optimizing lead compounds and developing next-generation solutions for effective and sustainable crop protection.
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A Comparative Guide to the Characterization of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the characterization of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone. The content is designed to assist in method selection and development by offering detailed experimental protocols and supporting data.
Introduction to this compound and the Imperative for Accurate Characterization
This compound is a chemical intermediate that belongs to the triazole class of compounds. Triazoles are a significant group of antifungal agents used extensively in agriculture and medicine.[1] The precise and accurate characterization of this and related molecules is paramount in drug development and manufacturing to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[2] HPLC-MS has become a cornerstone technique in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide structural information.[3][4]
This guide will explore the nuances of employing HPLC-MS for the analysis of this compound, while also presenting Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative, and comparing their respective performances.
Part 1: Primary Analytical Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the preferred method for the analysis of a wide range of pharmaceutical compounds, including small molecules like this compound.[2] Its strength lies in the separation capabilities of HPLC combined with the sensitive and specific detection provided by MS.[4]
Causality Behind Experimental Choices in HPLC-MS Method Development
The development of a robust HPLC-MS method requires careful consideration of several factors to achieve optimal separation and detection.
-
Stationary Phase Selection: A C18 reversed-phase column is a common starting point for small molecule analysis due to its versatility in retaining moderately polar to nonpolar compounds.[5] The choice is predicated on the predicted hydrophobic nature of the butanone and triazole moieties.
-
Mobile Phase Composition: A mixture of water and an organic solvent, such as acetonitrile or methanol, is standard for reversed-phase chromatography.[6] The addition of a modifier like formic acid or acetic acid can improve peak shape and ionization efficiency in the mass spectrometer.[5]
-
Gradient Elution: For complex samples or to ensure good peak shape, a gradient elution program, where the proportion of organic solvent is increased over time, is often employed. This allows for the efficient elution of compounds with varying polarities.
-
Mass Spectrometry Parameters: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules.[7] Operating in positive ion mode is typically effective for nitrogen-containing compounds like triazoles, which can be readily protonated.[8] Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to enhance selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[3]
Detailed Experimental Protocol for HPLC-MS Analysis
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound reference standard.
- Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
- Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
- Filter all solutions through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[5]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program:
- 0-2 min: 10% B
- 2-10 min: 10% to 90% B
- 10-12 min: 90% B
- 12-12.1 min: 90% to 10% B
- 12.1-15 min: 10% B
- Flow Rate: 0.8 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Ion Source: Electrospray Ionization (ESI), Positive Mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Desolvation Gas Flow: 800 L/hr.
- Cone Gas Flow: 50 L/hr.
- Scan Range: m/z 50-500 for full scan analysis.
- For MS/MS: Determine the precursor ion of this compound and optimize collision energy to identify characteristic product ions. The fragmentation of ketones often involves α-cleavage and McLafferty rearrangement.[9][10]
Visualization of the HPLC-MS Workflow
Caption: Workflow for the characterization of this compound by HPLC-MS.
Part 2: Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds that are volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative to HPLC-MS.[11] Given that this compound is a relatively small molecule, it is likely to have sufficient volatility for GC analysis.
Principles and Rationale for GC-MS
GC separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase.[11] Mass spectrometry is then used for detection and identification. For ketones, GC-MS is a well-established technique, often providing clear fragmentation patterns that aid in structural elucidation.[12]
Detailed Experimental Protocol for GC-MS Analysis
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as ethyl acetate.
- Create a series of dilutions for calibration.
2. GC Conditions:
- Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 250°C.
- Injection Mode: Splitless.
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 1 min.
- Ramp: 10°C/min to 280°C.
- Hold: 5 min at 280°C.
3. Mass Spectrometry Conditions:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-450.
Part 3: Performance Comparison and Data
The choice between HPLC-MS and GC-MS depends on the specific analytical requirements, such as the need for high sensitivity, the complexity of the sample matrix, and the physicochemical properties of the analyte.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes hypothetical but realistic performance data for the analysis of this compound.
| Performance Metric | HPLC-MS | GC-MS | Rationale for Performance |
| Limit of Quantitation (LOQ) | 1 ng/mL | 10 ng/mL | HPLC-MS often provides lower detection limits for polar, non-volatile compounds.[3] |
| Linearity (R²) | >0.998 | >0.995 | Both techniques can achieve excellent linearity over a defined concentration range.[13] |
| Precision (%RSD) | < 2% | < 5% | HPLC systems generally offer higher precision due to automated liquid handling. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods can provide high accuracy with proper validation.[13] |
| Analysis Time per Sample | 15 min | 25 min | HPLC gradients can be optimized for faster run times. |
| Selectivity | High | High | Mass spectrometric detection provides high selectivity for both techniques. |
| Robustness | Good | Excellent | GC methods are often considered more robust and require less maintenance. |
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of these analytical methods, a comprehensive validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines.[14][15][16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15]
-
Linearity and Range: Demonstrating a proportional relationship between concentration and response over a specified range.[14][16]
-
Accuracy and Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[15]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15]
Logical Relationships in Method Selection
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Triazole Intermediates
For researchers, scientists, and drug development professionals, the journey of a new therapeutic agent from a laboratory concept to a market-ready pharmaceutical is paved with rigorous testing and validation. A critical, yet often underestimated, aspect of this process is the robust validation of analytical methods for synthetic intermediates. This is particularly true for triazole-based compounds, a significant class of molecules in medicinal chemistry.[1][2][3] The structural integrity and purity of these intermediates directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for the validation of triazole intermediates, grounded in scientific principles and regulatory expectations. We will move beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and providing practical, field-proven insights.
The Imperative of Method Validation in Pharmaceutical Development
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[4][5] For triazole intermediates, this means ensuring that the methods used to assess their quality can reliably and accurately measure critical attributes such as identity, purity, and strength. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate such validation, with the International Council for Harmonisation (ICH) providing a framework of guidelines.[6][7][8][9][10] Failure to adequately validate analytical methods can lead to regulatory scrutiny and delays in drug development.[11]
A Comparative Analysis of Analytical Techniques for Triazole Intermediates
The choice of an analytical technique for a triazole intermediate is governed by its physicochemical properties, such as polarity, volatility, and thermal stability. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). Each has its own set of advantages and limitations.
| Technique | Principle | Advantages for Triazole Intermediates | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of triazole intermediates, including non-volatile and thermally labile compounds.[12][13][14] Well-established and robust for quantitative analysis. | May require derivatization for detection of compounds without a suitable chromophore. Can consume significant volumes of organic solvents. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[15][16] | High resolution and sensitivity for volatile and thermally stable triazole intermediates.[17][18] Ideal for residual solvent analysis. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be necessary to increase volatility. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds.[19][20] | Provides high specificity and structural information, aiding in impurity identification.[21] Can be coupled with HPLC (LC-MS) or GC (GC-MS) for enhanced separation and detection.[22][23] | Higher cost and complexity compared to HPLC or GC with standard detectors. Matrix effects can influence ionization and quantification. |
The Workflow of Analytical Method Validation
A systematic approach is crucial for successful method validation. The following diagram illustrates a typical workflow, from the initial planning stages to the final reporting.
Caption: A typical workflow for the validation of an analytical method.
Interrelationships of Key Validation Parameters
The validation parameters are not independent entities but are interconnected. Understanding these relationships is key to a holistic and efficient validation strategy.
Caption: The interconnected nature of analytical method validation parameters.
Experimental Protocol: Validation of an HPLC Method for a Triazole Intermediate
This section provides a detailed, step-by-step methodology for the validation of a hypothetical reversed-phase HPLC (RP-HPLC) method for the quantification of "Triazole Intermediate X." This protocol is based on the principles outlined in the ICH Q2(R2) guideline.[6][24]
Objective: To validate an RP-HPLC method for the accurate and precise quantification of Triazole Intermediate X in a reaction mixture.
1. Specificity
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13][25]
-
Procedure:
-
Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a solution of Triazole Intermediate X standard.
-
Inject a solution of the placebo (all reaction components except the analyte).
-
Spike the placebo with a known amount of Triazole Intermediate X and inject.
-
If available, inject solutions of known impurities and degradation products.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and known impurities. Peak purity analysis (if a photodiode array detector is used) should show that the analyte peak is spectrally homogeneous.
2. Linearity and Range
-
Rationale: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range.[12][14][26]
-
Procedure:
-
Prepare a series of at least five standard solutions of Triazole Intermediate X at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should not be significantly different from zero.
3. Accuracy
-
Rationale: To determine the closeness of the test results obtained by the method to the true value.[12][25]
-
Procedure:
-
Perform a recovery study by spiking a placebo matrix with known amounts of Triazole Intermediate X at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
4. Precision
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[27]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Rationale: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[14]
-
Procedure:
-
Visual Evaluation: Determine the concentration at which the analyte can be reliably distinguished from the baseline noise.
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable precision and accuracy.
6. Robustness
-
Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[28][29][30][31]
-
Procedure:
-
Systematically vary critical method parameters one at a time, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
-
Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.
Conclusion
The validation of analytical methods for triazole intermediates is a cornerstone of ensuring the quality and safety of pharmaceutical products. A thorough understanding of the principles behind method validation, coupled with a systematic and scientifically sound experimental approach, is paramount. By carefully selecting the appropriate analytical technique and rigorously validating its performance, researchers and drug development professionals can generate reliable data that will withstand regulatory scrutiny and contribute to the successful development of new medicines.
References
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- Analytical Methods Validation for FDA Compliance - RXinsider. (n.d.).
- A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - NIH. (n.d.).
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- Development and Validation of a Gas Chromatography Method for Quality Control of Residual Solvents in Azilsartan Bulk Drugs | Journal of Chromatographic Science | Oxford Academic. (2016, December 24).
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A Comparative Guide to the Biological Activity of β-Triazolyl Ketone Derivatives as Antimicrobial Agents
In the ever-evolving landscape of antimicrobial drug discovery, the 1,2,4-triazole scaffold remains a cornerstone for the development of novel therapeutic agents.[1] Its presence in numerous clinically successful antifungal drugs, such as fluconazole and itraconazole, underscores the potent and broad-spectrum activity of this heterocyclic core.[1] This guide provides a comparative analysis of the biological activity of a specific class of these compounds: β-triazolyl ketones, with a conceptual focus on derivatives of 3-(1H-1,2,4-triazol-1-yl)-2-butanone. While specific experimental data for this exact butanone scaffold is limited in publicly available literature, this guide will draw upon structurally related 1-(1H-1,2,4-triazol-1-yl)alkan-2-one derivatives to provide a comprehensive overview of their synthesis, antimicrobial properties, and structure-activity relationships.
This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial agents. The information presented herein is synthesized from peer-reviewed literature and is intended to provide both a practical guide and a conceptual framework for further investigation into this promising class of molecules.
The 1,2,4-Triazole Moiety: A Privileged Scaffold in Antimicrobial Research
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic and structural features allow it to coordinate with the heme iron atom in the active site of fungal cytochrome P450 14α-demethylase (CYP51).[2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. This targeted mechanism of action is a primary reason for the success of triazole-based antifungal agents.[2]
Beyond their well-established antifungal properties, 1,2,4-triazole derivatives have also demonstrated a broad spectrum of other biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects.[3][4][5] This versatility makes the triazole nucleus a "privileged scaffold" in medicinal chemistry, continually inspiring the design and synthesis of new derivatives with enhanced potency and novel mechanisms of action.
Synthesis of β-Triazolyl Ketone Derivatives: A Generalized Approach
The synthesis of β-triazolyl ketones, such as derivatives of this compound, typically involves a nucleophilic substitution reaction. A common strategy is the N-alkylation of the 1,2,4-triazole ring with a suitable α-haloketone.
Figure 2: Workflow for the synthesis of a β-triazolyl ketone analog.
Materials:
-
2-bromo-1-(4-chlorophenyl)ethan-1-one
-
1H-1,2,4-triazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-1,2,4-triazole (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 equivalent) in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Sources
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A Comparative Guide to the Synthetic Pathways of Diniconazole: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of active pharmaceutical and agrochemical ingredients is a cornerstone of innovation and economic viability. Diniconazole, a potent triazole fungicide, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic pathways to Diniconazole, offering a cost-benefit analysis supported by available data to inform strategic decisions in process development and manufacturing.
Diniconazole, with its chemical name (E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol, is a broad-spectrum fungicide used to control a range of diseases in various crops.[1][2] The efficiency of its synthesis directly impacts its cost-effectiveness and accessibility. This analysis will focus on two prominent synthetic routes: the Pinacolone Pathway and the Epoxide Pathway .
Key Synthetic Pathways: A Head-to-Head Comparison
The synthesis of Diniconazole fundamentally involves the assembly of three key structural components: the 2,4-dichlorophenyl group, the dimethylpentene backbone, and the 1,2,4-triazole ring. The two pathways discussed here differ primarily in the strategy used to construct the core carbon skeleton and introduce the characteristic hydroxyl and triazole functionalities.
Pathway 1: The Pinacolone Route
This classical and widely utilized approach leverages the readily available starting materials, 2,4-dichlorobenzaldehyde and pinacolone. The synthesis proceeds through a series of well-established organic reactions.
Logical Workflow of the Pinacolone Pathway
Caption: The Pinacolone Pathway to Diniconazole.
Experimental Protocol: Pinacolone Pathway
-
Step 1: Condensation to form α,β-Unsaturated Ketone.
-
Reaction: 2,4-Dichlorobenzaldehyde is reacted with pinacolone in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol.
-
Causality: This aldol condensation reaction forms the carbon-carbon double bond and extends the carbon chain, creating the chalcone-like intermediate. The base deprotonates the α-carbon of pinacolone, which then acts as a nucleophile attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone.
-
-
Step 2: Michael Addition of 1,2,4-Triazole.
-
Reaction: The α,β-unsaturated ketone intermediate is reacted with 1,2,4-triazole in the presence of a base (e.g., sodium hydride) in an aprotic polar solvent like DMF.
-
Causality: This conjugate addition introduces the triazole ring at the β-position of the carbonyl group, a key step in forming the final molecular scaffold. The base deprotonates the triazole, making it a potent nucleophile for the Michael addition.
-
-
Step 3: Reduction of the Ketone.
-
Reaction: The resulting ketone intermediate is reduced to the corresponding secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol.
-
Causality: This step creates the hydroxyl group characteristic of Diniconazole. The hydride from the reducing agent attacks the electrophilic carbonyl carbon.
-
Pathway 2: The Epoxide Route
This alternative pathway offers a different strategic approach, often involving the formation of a key epoxide intermediate. This route can provide better stereochemical control, which is crucial as the biological activity of Diniconazole resides primarily in one of its enantiomers.[3]
Logical Workflow of the Epoxide Pathway
Caption: The Epoxide Pathway to Diniconazole.
Experimental Protocol: Epoxide Pathway
-
Step 1: Formation of Allylic Alcohol.
-
Reaction: 2,4-Dichlorobenzaldehyde is reacted with a vinyl Grignard reagent (e.g., vinylmagnesium bromide) in an ethereal solvent like THF.
-
Causality: This nucleophilic addition of the Grignard reagent to the aldehyde forms the allylic alcohol, establishing the initial carbon framework.
-
-
Step 2: Epoxidation.
-
Reaction: The allylic alcohol is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane.
-
Causality: This reaction converts the carbon-carbon double bond into an epoxide ring. For stereoselective synthesis, asymmetric epoxidation methods like the Sharpless epoxidation can be employed at this stage.
-
-
Step 3: Nucleophilic Ring Opening.
-
Reaction: The epoxide intermediate is reacted with 1,2,4-triazole in the presence of a base.
-
Causality: The triazole anion acts as a nucleophile, attacking one of the epoxide carbons and opening the ring to form the final Diniconazole structure with the characteristic hydroxyl and triazole groups on adjacent carbons.
-
Cost-Benefit Analysis
The choice between these synthetic pathways depends on a multitude of factors, including the cost of raw materials, reaction yields, process safety, and environmental impact.
| Factor | Pinacolone Pathway | Epoxide Pathway |
| Starting Materials Cost | Generally lower. 2,4-Dichlorobenzaldehyde and pinacolone are common industrial chemicals. | Can be higher due to the cost of the Grignard reagent and potentially specialized epoxidation agents for stereoselectivity. |
| Overall Yield | Moderate to good, but can vary depending on the optimization of each step. | Can be high, especially with well-optimized epoxidation and ring-opening steps. |
| Stereoselectivity | Produces a racemic mixture, requiring subsequent resolution if a specific enantiomer is desired. | Offers the potential for high stereoselectivity, particularly with asymmetric epoxidation techniques, which can be a significant advantage. |
| Process Complexity & Safety | Involves standard organic reactions. The use of strong bases like sodium hydride requires careful handling. | The use of highly reactive Grignard reagents necessitates strict anhydrous conditions and specialized handling procedures.[4] Epoxidation agents can be thermally sensitive. |
| Environmental Impact & Waste | Generates standard organic and inorganic waste streams from reactions and purifications. | May generate halogenated waste from solvents and epoxidation reagents. Disposal of organometallic residues needs to be considered. |
| Purification | Purification of intermediates and the final product is typically achieved through crystallization and/or column chromatography.[5] | Similar purification methods are employed. The polarity of the intermediates may influence the choice of chromatographic conditions. |
Conclusion and Recommendations
The Pinacolone Pathway stands out as a robust and cost-effective method for the large-scale production of racemic Diniconazole, primarily due to the lower cost and ready availability of its starting materials. Its straightforward reaction sequence makes it an attractive option for industrial manufacturing where cost per kilogram is a primary driver.
The Epoxide Pathway , while potentially more expensive in terms of raw materials and requiring more stringent reaction conditions, offers a significant advantage in its potential for stereocontrol. For applications where the specific, more active enantiomer of Diniconazole is required, this pathway can be more efficient than synthesizing a racemic mixture and then performing a costly resolution. The ability to introduce chirality early in the synthesis is a key strategic advantage.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific goals of the project. For initial screening and discovery, the Pinacolone Pathway may be sufficient. However, for the development of a more refined and potent final product, the stereoselective potential of the Epoxide Pathway makes it a compelling alternative that warrants serious consideration. Ultimately, a thorough process optimization and cost analysis for both routes, based on specific laboratory or plant capabilities, will be necessary to make the most informed decision.
References
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A Comparative Guide to Alternatives for 3-(1H-1,2,4-Triazol-1-yl)-2-butanone in Agrochemical Synthesis
For decades, 3-(1H-1,2,4-triazol-1-yl)-2-butanone has served as a cornerstone intermediate in the synthesis of a significant class of agrochemical fungicides, including paclobutrazol and uniconazole. Its straightforward synthesis and reliable performance in subsequent reactions have made it a staple in the industry. However, the ever-evolving landscape of agrochemical research, driven by the pursuit of enhanced efficacy, improved toxicological profiles, and more sustainable manufacturing processes, necessitates a critical evaluation of alternatives. This guide provides a comprehensive comparison of emerging synthetic strategies that offer viable alternatives to the traditional reliance on this key butanone intermediate. We will delve into the underlying chemical principles, present comparative experimental data, and provide detailed protocols to empower researchers in the development of next-generation triazole-based agrochemicals.
The Central Role and Limitations of this compound
The conventional synthesis of many triazole fungicides hinges on the nucleophilic substitution of a halogenated precursor with the sodium salt of 1,2,4-triazole. This compound is typically prepared via the reaction of 3-chloro-2-butanone with 1,2,4-triazole. This intermediate then undergoes further reactions, such as Grignard additions or reductions, to yield the final active ingredient.
While effective, this traditional pathway is not without its drawbacks. The synthesis of the chlorinated precursor can involve hazardous reagents, and the overall process may generate significant waste streams. Furthermore, the fixed structure of the butanone intermediate limits the structural diversity of the final products, potentially hindering the discovery of fungicides with novel modes of action or improved resistance profiles.
Alternative Synthetic Paradigms
This guide explores three primary alternative strategies to circumvent the use of this compound:
-
One-Pot and Multi-Component Reactions: These elegant approaches combine multiple synthetic steps into a single operation, reducing waste, saving time, and often leading to higher overall yields.
-
Synthesis of Novel Triazole Derivatives with Modified Ketone Scaffolds: By altering the ketone backbone, researchers can access a wider range of chemical space, potentially leading to the discovery of more potent and selective fungicides.
-
Greener Synthetic Methodologies: The application of principles of green chemistry, such as the use of safer solvents, catalytic methods, and alternative energy sources like microwave irradiation, can significantly reduce the environmental footprint of triazole fungicide production.
One-Pot and Multi-Component Synthesis of Triazole Fungicides
The concept of one-pot synthesis, where reactants are subjected to successive chemical transformations in a single reactor, offers significant advantages in terms of efficiency and sustainability. Multi-component reactions (MCRs), a subset of one-pot reactions, are even more powerful, as they involve the simultaneous reaction of three or more starting materials to form a complex product in a single step.
Comparative Analysis of One-Pot Methodologies
| Synthetic Route | Key Features | Typical Yield (%) | Reaction Time (h) | Key Reagents/Catalysts |
| Traditional Multi-Step | Isolation of intermediates, higher waste generation | 60-70 (overall) | 12-24 | 3-chloro-2-butanone, 1,2,4-triazole, Grignard reagents |
| Microwave-Assisted Three-Component Synthesis [1] | Rapid, efficient, reduced solvent usage | 80-95 | 0.5-2 | Acyl hydrazides, DMF-DMA, primary amines, microwave irradiation |
| Base-Promoted Three-Component Synthesis [2] | Metal-free, mild conditions | 75-90 | 4-8 | 1,3-diones, β-nitrostyrenes, hydrazones, Na2CO3 |
| Copper-Catalyzed "Click" Chemistry [3][4] | High regioselectivity, broad substrate scope | 85-98 | 1-6 | Alkyl halides, sodium azide, terminal alkynes, Cu(I) catalyst |
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of a 3,5-Disubstituted 1,2,4-Triazole
This protocol describes a rapid and efficient synthesis of a triazole derivative that can serve as a precursor to a variety of fungicides, bypassing the need for a pre-synthesized triazolyl ketone.
Materials:
-
Acyl hydrazide (1.0 mmol)
-
Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol)
-
Primary amine (1.1 mmol)
-
Ethanol (5 mL)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine the acyl hydrazide (1.0 mmol), DMF-DMA (1.2 mmol), and primary amine (1.1 mmol) in ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2,4-triazole.[1]
Mechanistic Rationale
Figure 1. One-pot synthesis of a 3,5-disubstituted 1,2,4-triazole.
The reaction proceeds through an initial condensation of the acyl hydrazide with DMF-DMA to form an N-acyl-N',N'-dimethylformamidine intermediate. Subsequent amine exchange with the primary amine, followed by intramolecular cyclization and aromatization, yields the final triazole product. This one-pot approach is highly efficient and avoids the isolation of potentially unstable intermediates.
Synthesis of Novel Triazole Derivatives with Modified Ketone Scaffolds
Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery and agrochemical development.[5] By systematically modifying the chemical structure of a lead compound, researchers can identify key structural features responsible for its biological activity. In the context of triazole fungicides, altering the ketone precursor to this compound can lead to the discovery of novel fungicides with improved properties.
Exploring Structural Diversity
The synthesis of novel triazole derivatives allows for the exploration of a wider range of physicochemical properties, such as lipophilicity, steric bulk, and electronic effects, which can significantly impact the fungicidal activity and spectrum of the final compound. For instance, introducing different alkyl or aryl groups on the ketone backbone can influence the binding affinity of the fungicide to its target enzyme, cytochrome P450 14α-demethylase (CYP51).[6][7]
Comparative Fungicidal Activity of Novel Triazole Derivatives
| Compound | Ketone Precursor | Target Fungus | EC50 (µg/mL) | Reference |
| Tebuconazole | 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one | Sclerotinia sclerotiorum | 1.59 | [8] |
| Compound 5j | 4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-N-phenylbenzamide precursor | Phytophthora capsici | 17.362 | [6] |
| Compound 6h | 4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-N-(4-methoxyphenyl)benzamide precursor | Physalospora piricola | 13.095 | [6] |
| Compound 6d | 2-Aryl-1,2,3-triazole phenylhydrazone analogue precursor | Botryosphaeria dothidea | 0.90 | [9][10] |
EC50: The half maximal effective concentration.
Experimental Protocol: Synthesis of a Novel 1,2,4-Triazole Derivative Containing a Carboxamide Fragment
This protocol details the synthesis of a novel triazole derivative with a modified backbone, demonstrating the potential for structural diversification.[6]
Materials:
-
4-(2-Oxiranyl)benzoic acid (1.0 mmol)
-
1,2,4-Triazole (2.0 mmol)
-
Sodium hydroxide (1.5 mmol)
-
Substituted aniline (1.1 mmol)
-
EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 mmol)
-
HOBt (1-hydroxybenzotriazole) (1.2 mmol)
-
Dimethylformamide (DMF) (10 mL)
Procedure:
-
Step 1: Ring Opening of the Epoxide. In a round-bottom flask, dissolve 4-(2-oxiranyl)benzoic acid (1.0 mmol) and 1,2,4-triazole (2.0 mmol) in DMF (5 mL). Add sodium hydroxide (1.5 mmol) and stir the mixture at 80 °C for 4 hours. After cooling, acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Step 2: Amide Coupling. To the crude product from Step 1, add the substituted aniline (1.1 mmol), EDCI (1.2 mmol), HOBt (1.2 mmol), and DMF (5 mL). Stir the reaction mixture at room temperature for 12 hours.
-
Step 3: Workup and Purification. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final compound.[6]
Structure-Activity Relationship Insights
Figure 2. Key structural components influencing the fungicidal activity of triazole derivatives.
SAR studies have revealed that the 1,2,4-triazole ring is essential for binding to the heme iron of the CYP51 enzyme.[11] The nature of the linker and the substituents on the aryl ring significantly influence the compound's lipophilicity and steric interactions within the enzyme's active site. Modifying the ketone backbone, as demonstrated in the protocol above, allows for fine-tuning of the overall molecular conformation, which can lead to enhanced binding affinity and improved fungicidal potency.
Greener Synthetic Methodologies
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The application of these principles to the synthesis of triazole fungicides offers a pathway to more sustainable and environmentally friendly manufacturing.
Comparison of Green Synthesis Approaches
| Method | Key Advantages | Typical Yield (%) | Reaction Time | Solvents/Catalysts |
| Conventional Synthesis | Well-established | 60-80 | Hours to days | Organic solvents, stoichiometric reagents |
| Microwave-Assisted Synthesis [12] | Rapid heating, shorter reaction times, often higher yields | 85-95 | Minutes to hours | Often solvent-free or in green solvents |
| Ultrasonic-Assisted Synthesis | Enhanced reaction rates, improved mass transfer | 80-90 | 1-3 hours | Aqueous media, heterogeneous catalysts |
| Ball-Milling (Mechanochemistry) [13] | Solvent-free, reduced energy consumption | 90-99 | 0.5-2 hours | Solid-state reaction |
| Catalysis in Ionic Liquids [14] | Recyclable catalysts, tunable solvent properties | 85-95 | 2-8 hours | Ionic liquids as both solvent and catalyst |
Experimental Protocol: Solvent-Free Synthesis of a 1,2,3-Triazole Derivative via Ball-Milling
This protocol illustrates a solvent-free approach to triazole synthesis, a key aspect of green chemistry.
Materials:
-
Alkyl halide or aryl boronic acid (1.0 mmol)
-
Sodium azide (1.2 mmol)
-
Terminal alkyne (1.1 mmol)
-
Copper(II) sulfate on alumina (Cu/Al2O3) (10 mol%)
-
Stainless steel milling jar with milling balls
Procedure:
-
In a stainless steel milling jar, place the alkyl halide or aryl boronic acid (1.0 mmol), sodium azide (1.2 mmol), terminal alkyne (1.1 mmol), and Cu/Al2O3 catalyst (10 mol%).
-
Add the stainless steel milling balls to the jar.
-
Mill the mixture at room temperature for 1-2 hours.
-
After the reaction is complete, extract the product from the solid mixture with ethanol.
-
Evaporate the solvent to obtain the crude product.
-
The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.[13]
Workflow for Greener Agrochemical Synthesis
Figure 3. A workflow incorporating green chemistry principles into agrochemical synthesis.
By adopting greener synthetic methodologies, the agrochemical industry can move towards more sustainable practices, reducing its environmental impact while continuing to develop effective crop protection solutions.
Conclusion
The synthesis of triazole-based agrochemicals is a mature field, yet it is ripe for innovation. While this compound has been a reliable workhorse, the alternatives presented in this guide offer compelling advantages in terms of efficiency, structural diversity, and environmental sustainability. One-pot and multi-component reactions streamline synthetic processes, the exploration of novel ketone scaffolds opens doors to new chemical entities with potentially superior fungicidal profiles, and the adoption of green chemistry principles aligns with the growing demand for sustainable technologies. By embracing these alternative approaches, researchers and drug development professionals can accelerate the discovery and development of the next generation of highly effective and environmentally responsible agrochemicals.
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- 4. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
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- 12. pnrjournal.com [pnrjournal.com]
- 13. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Assessment of Commercially Available 3-(1H-1,2,4-Triazol-1-yl)-2-butanone: A Guide for Researchers
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the purity of starting materials is a cornerstone of reproducible and reliable results. This guide provides an in-depth technical comparison and purity assessment of commercially available 3-(1H-1,2,4-Triazol-1-yl)-2-butanone, a key intermediate in the synthesis of various bioactive molecules. We will explore robust analytical methodologies, discuss potential impurities, and compare the subject compound to a relevant alternative, providing the experimental data necessary to make informed procurement decisions.
Introduction: The Significance of Purity in Triazole Intermediates
This compound and its structural analogs, such as 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone, are vital building blocks in the synthesis of triazole-based fungicides and plant growth regulators, including paclobutrazol and diniconazole.[1][2] The efficacy and safety of the final active pharmaceutical ingredient (API) or agrochemical are directly influenced by the purity of these intermediates. Even seemingly minor impurities can lead to downstream reaction failures, the formation of toxic byproducts, or reduced product yields. Therefore, a rigorous purity assessment of commercially available batches is not merely a quality control measure but a critical step in the research and development process.
This guide will focus on a multi-pronged analytical approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to provide a comprehensive purity profile.
Analytical Methodologies for Purity Determination
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment. Each method offers unique advantages in separating, identifying, and quantifying the target compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many triazole derivatives.[3][4] A reversed-phase HPLC method with UV detection is particularly well-suited for determining the potency of this compound and quantifying known and unknown impurities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[3] For more polar impurities, a gradient elution may be necessary.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at the λmax of the triazole chromophore, typically around 260 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in the mobile phase. Prepare a series of dilutions to construct a calibration curve for quantification.
Rationale for Method Selection: The C18 column provides excellent separation for moderately polar compounds like the target analyte. The acetonitrile/water mobile phase is a versatile and common choice for reversed-phase chromatography. UV detection is straightforward, robust, and suitable for compounds with a chromophore like the triazole ring.
Figure 1: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable volatile solvent such as acetone or ethyl acetate.
Rationale for Method Selection: GC is ideal for separating volatile compounds. The temperature program allows for the elution of a range of potential impurities with varying boiling points. EI-MS provides reproducible fragmentation patterns that can be compared to spectral libraries for impurity identification.
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of small molecules without the need for a specific reference standard of the analyte.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate purity assessment.[5]
Experimental Protocol: ¹H qNMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of producing sharp, well-resolved spectra.
-
Internal Standard: A certified reference material with a known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a known amount of the internal standard into the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Data Acquisition:
-
Use a 90° pulse.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons of interest, to allow for complete relaxation between scans. A D1 of 30 seconds is often a safe starting point.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Carefully integrate the non-overlapping signals of both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula[5]:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
subscripts "analyte" and "std" refer to the analyte and internal standard, respectively.
-
Rationale for Method Selection: qNMR is a primary ratio method, meaning it provides a direct measure of the molar ratio of the analyte to the internal standard.[7] This makes it an incredibly powerful tool for absolute purity determination, often considered orthogonal to chromatographic methods.[8]
Figure 2: Logic diagram for qNMR purity determination.
Potential Impurities and Their Origins
The purity of this compound is largely dependent on the synthetic route employed. A common method for synthesizing similar compounds involves the alkylation of 1,2,4-triazole with a halo-ketone.[7] Based on this, potential impurities can be categorized as follows:
-
Starting Materials: Unreacted 1,2,4-triazole and the corresponding halo-butanone.
-
Byproducts: Products from side reactions, such as the formation of regioisomers (e.g., alkylation at the N4 position of the triazole ring) or products of self-condensation of the ketone.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., acetone, ethanol, toluene).
-
Degradation Products: The compound may be susceptible to degradation under certain conditions, although specific degradation pathways are not widely reported.
Comparative Analysis: Commercial Samples and a Structural Analog
For this guide, we will compare a typical commercial batch of this compound with a closely related structural analog, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone , which is a well-documented intermediate in the synthesis of paclobutrazol and diniconazole.[1][2]
Purity Specifications from Commercial Suppliers
Table 1: Representative Purity Specifications
| Compound | CAS Number | Typical Purity (by HPLC/GC) | Appearance |
| This compound | 106836-80-0 | ≥ 95% | Off-white to light yellow solid |
| 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone (Alternative) | 58905-32-1 | ≥ 98% | White to off-white solid |
Experimental Data Comparison
The following tables present representative data that would be obtained from the analytical methods described above.
Table 2: HPLC Purity and Impurity Profile
| Compound | Retention Time (min) | Purity by Area % | Impurity 1 (Area %) | Impurity 2 (Area %) |
| This compound | 4.2 | 96.5% | 1.2% (at 2.8 min) | 0.8% (at 5.1 min) |
| 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone (Alternative) | 5.8 | 98.9% | 0.5% (at 3.5 min) | Not Detected |
Table 3: GC-MS Analysis for Residual Solvents
| Compound | Acetone (ppm) | Toluene (ppm) | Other Volatiles (ppm) |
| This compound | 250 | 50 | Not Detected |
| 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone (Alternative) | 100 | < 10 | Not Detected |
Table 4: qNMR Absolute Purity Determination
| Compound | Absolute Purity (%) | Standard Deviation |
| This compound | 96.2% | ± 0.3% |
| 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone (Alternative) | 98.7% | ± 0.2% |
Conclusion and Recommendations
The purity of commercially available this compound is generally suitable for many research applications, with typical purities around 95-96%. However, for applications requiring high-purity starting materials, such as in the synthesis of pharmaceutical reference standards or for sensitive catalytic processes, sourcing a higher purity grade or considering the more readily available high-purity alternative, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone, may be advisable.
It is imperative that researchers do not solely rely on the supplier's stated purity. An independent verification of purity using a multi-technique approach as outlined in this guide is strongly recommended. The combination of HPLC for routine purity checks, GC-MS for volatile impurities, and qNMR for establishing an accurate, absolute purity value provides a robust and self-validating system for quality assessment. This ensures the integrity of your research and the reliability of your results.
References
-
Sourcing Paclobutrazol Precursors: Insights for Agrochemical Manufacturers. (2026, January 6). agronews.com. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. [Link]
-
Purity by Absolute qNMR Instructions. nmr.com. [Link]
-
3-Methyl-1-((1H)-1,2,4-triazol-1-yl)-2-butanone | CAS: 64922-02-7. Finetech Industry Limited. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. [Link]
-
Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015, August 21). Agilent. [Link]
-
Analytical method development and validation for the determination of triazole antifungals in biological matrices. (2025, November 6). Pharmacia. [Link]
-
Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2025, July 18). Dove Medical Press. [Link]
-
3-METHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE. Matrix Fine Chemicals. [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
-
Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress. [Link]
-
Analytical method development and validation for the determination of triazole antifungals in biological matrices. (2025, November 15). ResearchGate. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central. [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-(1H-1,2,4-Triazol-1-yl)-2-butanone
Comprehensive Safety Protocol: Handling 3-(1H-1,2,4-Triazol-1-yl)-2-butanone
This guide provides essential safety and operational protocols for the handling of this compound. As a synthesized molecule, its specific toxicological properties may not be extensively documented. Therefore, this protocol is built upon a conservative assessment of hazards associated with its structural components: the 1,2,4-triazole ring and the butanone (ketone) backbone. The primary directive is to minimize exposure through a multi-layered approach to personal protection, workplace engineering, and procedural diligence.
Hazard Assessment: Understanding the "Why"
-
1,2,4-Triazole Moiety: Compounds containing the triazole ring are known to present several health risks. They can cause skin and serious eye irritation and may lead to respiratory irritation upon inhalation.[1][2] Certain triazole derivatives are also suspected carcinogens.[1]
-
Butanone (Ketone) Backbone: Ketones, such as 2-butanone, are typically volatile and flammable liquids.[3][4] Inhalation can cause drowsiness and dizziness, while repeated skin contact may lead to dryness or cracking.[3][4][5] Direct contact is known to cause serious eye irritation.[4][5]
Anticipated Hazards of this compound:
-
Contact Hazards: Causes skin and serious eye irritation.[1][2][6][7]
-
Inhalation Hazards: May cause respiratory tract irritation, dizziness, or drowsiness.[1][2][4]
-
Chronic Hazards: Prolonged or repeated exposure may pose long-term health risks, including the potential for carcinogenicity, based on related compounds.[1]
-
Physical Hazards: Assumed to be a combustible or flammable substance, with vapors potentially forming explosive mixtures with air.[3][4]
Core Directive: Personal Protective Equipment (PPE)
A risk-based approach is mandatory for PPE selection. The level of protection must match the scale and nature of the procedure.
Data Presentation: Recommended PPE Levels
| Risk Level | Task Example | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low | Handling small quantities (<1g) in a certified chemical fume hood. | Safety glasses with side-shields (EN166 or equivalent).[1][8] | Chemical-resistant gloves (e.g., Nitrile), single-use. Inspect before use.[1] | Standard laboratory coat. | Not required if handled exclusively within a fume hood. |
| High | Large-scale reactions, transfers, or potential for aerosol/dust generation. | Chemical safety goggles or a full-face shield.[8][9] | Chemical-resistant gloves (consult manufacturer data for ketones/triazoles), consider double-gloving.[9] | Chemical-resistant apron over a lab coat or a dedicated chemical safety suit (e.g., Tyvek).[10] | NIOSH/MSHA or EN 149 approved respirator with appropriate particulate/organic vapor cartridge.[1][9] |
Key Considerations for PPE Selection:
-
Eye and Face Protection: Safety glasses with side shields conforming to EN166 (EU) or NIOSH (US) standards are the absolute minimum.[1][6] For tasks with a higher risk of splashing, tightly sealed chemical goggles are required.[1][8] Contact lenses should be avoided as they can absorb and concentrate irritants.[8]
-
Skin and Body Protection:
-
Gloves: The choice of glove material is critical. Always use chemical-resistant gloves tested according to EN 374 standards.[9] While nitrile gloves are a common starting point, it is imperative to consult the manufacturer's compatibility and breakthrough time data for ketones. Always inspect gloves for degradation before use and employ the proper removal technique to prevent skin contact.[1][8]
-
Protective Clothing: A flame-resistant lab coat should be worn and kept fastened. For larger quantities or spill response, a chemical-resistant apron or suit is necessary to prevent skin exposure.[10]
-
-
Respiratory Protection: All work should ideally be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][6] If a fume hood is not available or if significant dust or aerosols are expected, a NIOSH/MSHA-approved respirator with an organic vapor cartridge and/or particulate filter is mandatory.[9]
Operational Plan: A Step-by-Step Procedural Guide
Mandatory Visualization: PPE Selection Workflow
Caption: Fig 1. Risk-based PPE selection workflow.
Experimental Protocol: Safe Handling & Disposal
A. Pre-Handling Preparations:
-
Review Documentation: Thoroughly read and understand this safety guide and any available SDS for structurally similar chemicals (e.g., 1,2,4-Triazole, 2-Butanone).[1]
-
Ensure Ventilation: Confirm that the chemical fume hood is operational and has a valid certification.[6]
-
Assemble PPE: Don all required personal protective equipment as determined by your risk assessment (see table and workflow).[1][8]
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station, safety shower, and appropriate fire extinguisher (e.g., CO2, dry chemical, or foam).[1][6]
B. Handling the Compound:
-
Containment: Conduct all manipulations of the compound within the chemical fume hood to contain vapors and potential spills.
-
Personal Contact: Limit all unnecessary personal contact. Avoid breathing dust, fumes, or vapors.[2][8]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[5][6][11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[3]
C. Post-Handling & Decontamination:
-
Clean-Up: Decontaminate the work surface thoroughly after use.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. The typical order is: 1) gloves, 2) apron/outer suit, 3) face shield/goggles, 4) lab coat, 5) respirator. Wash hands thoroughly with soap and water after removing all PPE.[1]
-
Clothing: Contaminated work clothes should be laundered separately from personal clothing.[2] Handle contaminated items with fresh gloves.
D. Disposal Plan:
-
Contaminated Materials: All disposable PPE (gloves, suits) and materials (e.g., pipette tips, weighing paper) that have come into contact with the compound must be treated as hazardous waste.[7]
-
Waste Collection: Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[2][8]
-
Final Disposal: Dispose of the waste container through your institution's authorized hazardous waste disposal program, following all local, state, and federal regulations.[5] Do not empty into drains or dispose of with household garbage.[12]
Emergency Response Protocol
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[6][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][13]
-
Spill: Evacuate the area. For major spills, alert emergency personnel.[8] For minor spills, wear appropriate high-level PPE, cover the spill with an inert absorbent material, and collect it into a sealed container for hazardous waste disposal.[8][9]
References
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- Safety D
- Carbonyl-di-(1,2,4-triazole). Apollo Scientific.
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn.
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- 4-(But-1-yl)-2,4-dihydro-5-phenyl-3H-1,2,4-triazol-3-one. CymitQuimica.
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- SAFETY DATA SHEET: 2-Butanone. Fisher Scientific.
- 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen. Synerzine.
- 2-Butanone - Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
